molecular formula C4H9NO2 B1278617 2-(Aminomethyl)-1,3-dioxolane CAS No. 4388-97-0

2-(Aminomethyl)-1,3-dioxolane

Cat. No.: B1278617
CAS No.: 4388-97-0
M. Wt: 103.12 g/mol
InChI Key: QXXRLUXAOFVOTE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1,3-dioxolan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-4-6-1-2-7-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXRLUXAOFVOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445904
Record name 2-(Aminomethyl)-1,3-dioxolane
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4388-97-0
Record name 2-(Aminomethyl)-1,3-dioxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-dioxolan-2-yl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)-1,3-dioxolane: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-1,3-dioxolane, also known by its IUPAC name (1,3-dioxolan-2-yl)methanamine, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive primary amine, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.

Chemical Structure and Identification

The structure of this compound consists of a five-membered 1,3-dioxolane ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂). The dioxolane ring is a cyclic acetal formed from ethylene glycol and an aldehyde, in this case, the protected form of formaldehyde.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC Name (1,3-Dioxolan-2-yl)methanamine[1]
CAS Number 4388-97-0[1]
Molecular Formula C₄H₉NO₂[1]
SMILES C1OC(O1)CN[1]
InChI Key QXXRLUXAOFVOTE-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 103.12 g/mol [1]
Boiling Point 154 °C (at 760 mmHg)[3][4]
83-84 °C (at 25 mmHg)[1]
Density 1.1 g/cm³[3]
Refractive Index 1.4460-1.4490[3]
Flash Point 48 °C[3][4]
pKa (Predicted) 9.77 ± 0.29[3]
Solubility Soluble in water.[5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: the formation of a halogenated intermediate followed by amination. The following is a representative protocol based on analogous syntheses.[6][7]

Step 1: Synthesis of 2-(Chloromethyl)-1,3-dioxolane

  • Reaction Setup: To a solution of chloroacetaldehyde diethyl acetal in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an equimolar amount of ethylene glycol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion of the reaction, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-(chloromethyl)-1,3-dioxolane.

Step 2: Amination to form this compound

  • Reaction Setup: In a sealed pressure vessel, dissolve the crude 2-(chloromethyl)-1,3-dioxolane in an excess of aqueous or alcoholic ammonia solution.

  • Reaction: Heat the mixture to a temperature between 80-100 °C for several hours. The reaction progress can be monitored by GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[8][9]

G cluster_step1 Step 1: Acetal Formation cluster_step2 Step 2: Amination chloroacetaldehyde Chloroacetaldehyde diethyl acetal reflux Reflux in Dichloromethane chloroacetaldehyde->reflux ethylene_glycol Ethylene glycol ethylene_glycol->reflux acid_catalyst p-TsOH (cat.) acid_catalyst->reflux workup1 Aqueous Workup (NaHCO3) reflux->workup1 extraction Extraction workup1->extraction drying Drying & Concentration extraction->drying intermediate 2-(Chloromethyl)-1,3-dioxolane drying->intermediate heating Heating (Pressure Vessel) intermediate->heating ammonia Aqueous Ammonia (excess) ammonia->heating workup2 Purification heating->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) is prepared. The spectrum is typically recorded on a 300 or 400 MHz spectrometer. Expected signals would include a triplet for the methine proton at the 2-position of the dioxolane ring, a multiplet for the methylene protons of the dioxolane ring, a doublet for the aminomethyl protons, and a singlet for the amine protons.

  • ¹³C NMR: A broadband proton-decoupled ¹³C NMR spectrum is acquired. Expected signals would include a peak for the methine carbon of the dioxolane ring, a peak for the methylene carbons of the dioxolane ring, and a peak for the aminomethyl carbon. The chemical shifts provide information about the carbon skeleton.[10]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a thin film of the neat liquid between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[3][4] Characteristic absorption bands are expected for:

  • N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

  • C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹).[11]

  • C-O stretching of the acetal group (strong bands in the region of 1000-1200 cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectral analysis can be performed using various ionization techniques such as Electron Ionization (EI) or Chemical Ionization (CI).[11] The molecular ion peak (M⁺) should be observed at m/z 103 under EI, though it might be of low intensity.[12] Fragmentation patterns can provide further structural information, with common losses including fragments of the dioxolane ring or the aminomethyl group.[13]

Reactivity and Stability

The 1,3-dioxolane group in this compound is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which regenerates the aldehyde and diol. This property makes the dioxolane group an effective protecting group for aldehydes. The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules.

Inhibitors of Voltage-Gated Sodium Channel Nav1.7

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[14] this compound has been utilized as a building block in the synthesis of non-zwitterionic aryl sulfonamides that act as potent and selective inhibitors of Nav1.7, offering potential for improved membrane permeability.[3] The aminomethyl group serves as a key pharmacophoric element for interaction with the target protein.

Central Nervous System (CNS) Active Compounds

Derivatives of this compound are being explored for their potential therapeutic effects in neurological disorders.[2] The dioxolane moiety can influence the pharmacokinetic properties of a drug candidate, and the amine functionality provides a handle for introducing various substituents to modulate activity at specific CNS targets, such as G-protein coupled receptors.

Signaling Pathways of Related Dioxolane Derivatives

While a specific signaling pathway for this compound has not been elucidated, its derivatives are known to modulate key signaling pathways involved in pain and neurotransmission. For instance, as a precursor to Nav1.7 inhibitors, its derivatives can indirectly influence the transmission of pain signals.

G cluster_membrane Neuronal Membrane cluster_cellular Intracellular Signaling Nav17 Nav1.7 Channel Depolarization Membrane Depolarization Nav17->Depolarization Leads to Derivative Dioxolane-based Inhibitor Derivative->Nav17 Inhibition Na_ion Na+ Na_ion->Nav17 Influx ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: Inhibition of Nav1.7 by a dioxolane derivative.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a protected aldehyde and a reactive amine allows for the construction of complex molecular architectures. Its role in the development of novel therapeutics, particularly for pain and CNS disorders, underscores its importance for researchers and drug development professionals. Further exploration of the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

References

2-(Aminomethyl)-1,3-dioxolane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-1,3-dioxolane is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry. Its unique structure, featuring a protected aldehyde in the form of a dioxolane ring and a reactive primary amine, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides an in-depth overview of its chemical properties, a representative synthetic protocol, and its applications in chemical synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 4388-97-0[1][2]
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [1]
IUPAC Name (1,3-dioxolan-2-yl)methanamine[1]
Synonyms 1,3-Dioxolane-2-methanamine, 2-aminomethyldioxolane[2]
Boiling Point 154 °C[2]
Density 1.079 g/cm³[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be derived from standard methods for the formation of 1,3-dioxolanes. The most common approach involves the acid-catalyzed acetalization of an aldehyde or its corresponding acetal with a diol. In this case, due to the presence of the amine functionality, a protected form of aminoacetaldehyde is the logical starting material to prevent unwanted side reactions.

Representative Experimental Protocol: Synthesis from Aminoacetaldehyde Diethyl Acetal

This protocol describes a two-step process starting from a commercially available precursor.

Step 1: Acetal Exchange Reaction

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aminoacetaldehyde diethyl acetal and a suitable solvent such as toluene.

  • Add a stoichiometric excess of ethylene glycol to the mixture.

  • Add a catalytic amount of a strong acid catalyst, for example, p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.

  • Once the theoretical amount of ethanol has been collected, allow the reaction mixture to cool to room temperature.

  • Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Aminoacetaldehyde Diethyl Acetal C Acid-Catalyzed Acetal Exchange A->C B Ethylene Glycol B->C D Neutralization C->D 1. E Extraction D->E 2. F Drying E->F 3. G Vacuum Distillation F->G 4. H This compound G->H

Caption: Synthetic workflow for this compound.

Applications in Synthesis

This compound is a bifunctional molecule that can be utilized as a versatile building block in the synthesis of more elaborate molecular architectures. The primary amine can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, while the dioxolane moiety serves as a masked aldehyde that is stable to many reaction conditions but can be readily deprotected under acidic conditions.

This dual reactivity makes it a valuable synthon for introducing a protected formyl group and a nucleophilic nitrogen atom into a target molecule.

Logical Relationship as a Synthetic Building Block

The following diagram illustrates the role of this compound as a versatile intermediate in chemical synthesis.

G cluster_starting Core Building Block cluster_reactions Chemical Transformations cluster_products Synthetic Outcomes A This compound B Amine Functionalization (e.g., Acylation, Alkylation) A->B C Dioxolane Deprotection (Acid Hydrolysis) A->C D Functionalized Dioxolane Derivatives B->D E α-Amino Aldehydes C->E F Complex Bioactive Molecules (e.g., Pharmaceutical Intermediates) D->F E->F

Caption: Role of this compound in synthesis.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined biological signaling pathways. While the broader class of 1,3-dioxolane-containing molecules has been investigated for various biological activities, including antibacterial and antifungal properties, the specific mechanism of action for this compound has not been elucidated.[3][4][5] Its primary role in the context of drug discovery and development appears to be as a precursor or intermediate in the synthesis of more complex, biologically active molecules. Further research is required to determine if this compound possesses intrinsic biological activity and to identify any potential molecular targets or signaling pathways it may modulate.

References

A Comprehensive Technical Guide to 2-(Aminomethyl)-1,3-dioxolane and its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Aminomethyl)-1,3-dioxolane, a versatile heterocyclic compound. The document covers its nomenclature and synonyms, detailed experimental protocols for its synthesis and purification, and a summary of its analytical characterization. Additionally, it explores the reported biological activities of related dioxolane derivatives, offering insights for researchers in drug discovery and development.

Nomenclature and Synonyms

This compound is known by several names in chemical literature, which are crucial for comprehensive database searches and clear communication in research. The systematic and common names are presented below.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeIdentifier
IUPAC Name 1,3-Dioxolan-2-ylmethanamine[1]
CAS Number 4388-97-0
Common Synonyms (1,3-Dioxolan-2-yl)methanamine[1]
2-Aminomethyldioxolane
1-(1,3-Dioxolan-2-yl)methanamine[1]
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthetic work and the validation of research findings. This section outlines a plausible synthetic route and purification methods for this compound based on established chemical principles and analogous reactions reported in the literature.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the formation of a halogenated precursor, 2-(bromomethyl)-1,3-dioxolane, followed by a nucleophilic substitution with ammonia.

Step 1: Synthesis of 2-(Bromomethyl)-1,3-dioxolane

The synthesis of the bromo precursor can be achieved by the reaction of ethylene glycol with bromoacetaldehyde diethyl acetal or, more directly, through the reaction of ethylene glycol with acetaldehyde followed by bromination[2].

Experimental Protocol:

  • To a stirred solution of ethylene glycol (1.0 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add bromoacetaldehyde diethyl acetal (1.1 equivalents).

  • Slowly add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-(bromomethyl)-1,3-dioxolane.

Step 2: Synthesis of this compound

The final product is obtained by the reaction of the brominated intermediate with ammonia.

Experimental Protocol:

  • Dissolve the crude 2-(bromomethyl)-1,3-dioxolane in a large excess of a solution of ammonia in methanol (e.g., 7N).

  • Transfer the solution to a sealed pressure vessel and heat at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • The aqueous layer containing the ammonium salt of the product is then basified with a strong base (e.g., NaOH) and extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford this compound.

Purification

Purification of the final compound is critical to remove any remaining impurities. A combination of extraction and distillation or chromatography is typically employed.

Experimental Protocol for Purification:

  • Solvent Extraction: A preliminary purification can be achieved by an acid-base extraction as described in the synthetic workup.

  • Distillation: The crude product can be purified by fractional distillation under reduced pressure.

  • Column Chromatography: For higher purity, column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10%) is an effective method[3].

Data Presentation

Quantitative data from analytical characterization is crucial for confirming the identity and purity of the synthesized compound. While specific experimental data for this compound is not extensively published, the following tables present expected data based on the analysis of closely related 1,3-dioxolane derivatives[3][4].

Table 2: Predicted Spectroscopic Data for this compound

Analytical Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ 4.90-5.00 (t, 1H, J=4.0 Hz, -CH-), 3.85-4.00 (m, 4H, -OCH₂CH₂O-), 2.80-2.90 (d, 2H, J=4.0 Hz, -CH₂NH₂), 1.5-2.5 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 103-104 (-CH-), 64-65 (-OCH₂CH₂O-), 45-46 (-CH₂NH₂)
IR (thin film, cm⁻¹) 3300-3400 (N-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch)
Mass Spectrometry (EI) m/z 103 (M⁺), 102 (M-H)⁺, 73 (M-CH₂NH₂)⁺

Table 3: Predicted Gas Chromatography Data for this compound

Parameter Predicted Value
Column DB-5ms (or equivalent)
Injection Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium
Retention Time 8 - 12 min

Biological Activity of Related Compounds

While specific biological activity data for this compound is limited in publicly available literature, numerous studies have reported the antimicrobial properties of various 1,3-dioxolane derivatives. These studies provide a strong rationale for investigating the potential biological activity of the title compound.

Derivatives of 1,3-dioxolane have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties[3][5]. For instance, certain substituted 1,3-dioxolanes have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as some Gram-negative bacteria like Pseudomonas aeruginosa[3][6]. The antimicrobial efficacy of these compounds is often attributed to the nature and position of the substituents on the dioxolane ring[5]. The presence of the aminomethyl group in this compound makes it a candidate for similar biological screening.

Mandatory Visualizations

To facilitate a clearer understanding of the experimental and logical workflows, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Amination cluster_purification Purification Ethylene Glycol Ethylene Glycol Reaction1 Acid-catalyzed Acetalization Ethylene Glycol->Reaction1 Bromoacetaldehyde Acetal Bromoacetaldehyde Acetal Bromoacetaldehyde Acetal->Reaction1 2-Bromomethyl-1,3-dioxolane 2-Bromomethyl-1,3-dioxolane Reaction1->2-Bromomethyl-1,3-dioxolane Reaction2 Nucleophilic Substitution 2-Bromomethyl-1,3-dioxolane->Reaction2 Ammonia Ammonia Ammonia->Reaction2 Crude Product Crude 2-(Aminomethyl) -1,3-dioxolane Reaction2->Crude Product Purification Extraction & Chromatography/ Distillation Crude Product->Purification Pure Product Pure 2-(Aminomethyl) -1,3-dioxolane Purification->Pure Product

Caption: Synthetic workflow for this compound.

Experimental_Workflow Start Start: Crude Product Extraction Acid-Base Extraction Start->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration PurificationChoice Purity Check (TLC/GC) Concentration->PurificationChoice Distillation Fractional Distillation PurificationChoice->Distillation Sufficiently Pure Chromatography Column Chromatography (Silica Gel) PurificationChoice->Chromatography Needs Further Purification Final_Product Pure Product Distillation->Final_Product Chromatography->Final_Product Analysis Characterization (NMR, GC-MS, IR) Final_Product->Analysis

Caption: General purification and analysis workflow.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(Aminomethyl)-1,3-dioxolane. Due to the limited availability of complete, published spectra for this specific compound, this guide combines known data with representative data from close structural analogs, namely 2-methyl-1,3-dioxolane and 2-(hydroxymethyl)-1,3-dioxolane. This approach offers a robust predictive framework for the spectroscopic characterization of this compound.

Data Presentation

The following tables summarize key spectroscopic data. Data explicitly for this compound is noted. Where specific data is unavailable, predicted values and data from analogs are provided for reference and are clearly marked.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
This compound -CH₂NH₂~2.5 - 3.5--Predicted range.
-NH₂VariableSinglet (broad)-Dependent on solvent and concentration.
O-CH₂-CH₂-O~3.8 - 4.0Multiplet-Predicted.
O-CH-O~4.8 - 5.0Triplet~4-5Predicted.
2-methyl-1,3-dioxolane (analog)-CH₃1.3Doublet5.0In CDCl₃.
-OCH₂CH₂O-3.8-4.0Multiplet-In CDCl₃.
-OCHO-4.8Quartet5.0In CDCl₃.
2-(hydroxymethyl)-1,3-dioxolane (analog)-CH₂OH3.66-3.72Multiplet-In CDCl₃.
-OH1.89Singlet (broad)-In CDCl₃.
-OCH₂CH₂O-3.88-4.08Multiplet-In CDCl₃.
-OCHO-5.01Triplet3.0In CDCl₃.

¹³C NMR (Carbon-13 NMR)

CompoundCarbon AssignmentChemical Shift (δ, ppm)Notes
This compound -CH₂NH₂~45-55Predicted.
O-CH₂-CH₂-O~65Predicted.
O-CH-O~103-104Predicted.
2-methyl-1,3-dioxolane (analog)-CH₃~21In CDCl₃.
-OCH₂CH₂O-~65In CDCl₃.
-OCHO-~103In CDCl₃.
Table 2: Infrared (IR) Spectroscopy Data
CompoundFunctional GroupWavenumber (cm⁻¹)IntensityNotes
This compound N-H stretch (amine)3300 - 3500Medium, broadTwo bands for primary amine.
C-H stretch (alkane)2850 - 3000Medium-Strong
N-H bend (amine)1590 - 1650Medium
C-O stretch (acetal/ether)1050 - 1150StrongCharacteristic of the dioxolane ring.
2-methyl-1,3-dioxolane (analog)C-H stretch2880 - 2990Strong
C-O stretch1040 - 1180Strong
Table 3: Mass Spectrometry (MS) Data
CompoundIonm/z (Mass-to-Charge Ratio)MethodNotes
This compound [M+H]⁺118.0868HRMSCorresponds to the molecular formula C₄H₉NO₂.[1]
2-methyl-1,3-dioxolane (analog)[M]⁺88.1EIMolecular ion.
[M-CH₃]⁺73.1EILoss of the methyl group.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • The choice of solvent depends on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., -NH₂).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard single-pulse experiment is performed.

    • Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition :

    • The ¹³C NMR spectrum is recorded on the same spectrometer.

    • A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

    • The spectral width is generally set from 0 to 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For a liquid sample, a neat thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Data Acquisition :

    • The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • A background spectrum of the clean, empty salt plates or ATR crystal is recorded first.

    • The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

    • Multiple scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction :

    • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization :

    • For determining the molecular weight, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is commonly used to generate the protonated molecule [M+H]⁺ with minimal fragmentation.

    • For structural information through fragmentation patterns, a hard ionization technique like Electron Impact (EI) is employed.

  • Mass Analysis and Detection :

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

    • High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR (1H, 13C) Sample_Prep->NMR IR FT-IR Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Structure_Elucidation Structure Elucidation & Verification Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

The Aminomethyl Group in 2-(Aminomethyl)-1,3-dioxolane: A Technical Guide to its Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-1,3-dioxolane, also known by its IUPAC name (1,3-dioxolan-2-yl)methanamine, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a primary aminomethyl group attached to a 1,3-dioxolane ring, provides a unique combination of nucleophilicity and a protected carbonyl equivalent. This duality makes it a valuable building block for the synthesis of a wide array of more complex molecules, including heterocyclic systems and pharmacologically active agents. The aminomethyl group serves as a key handle for various chemical transformations, while the dioxolane moiety, a stable cyclic acetal, can be retained to influence physicochemical properties such as solubility or be deprotected under acidic conditions to reveal a reactive aldehyde functionality.

This technical guide provides an in-depth exploration of the fundamental reactivity of the aminomethyl group in this compound. It details the core reactions this functional group undergoes, including N-acylation, N-alkylation, Schiff base formation, and cyclization reactions. For each reaction type, representative experimental protocols, and expected quantitative data are provided to facilitate their application in a research and development setting.

Physicochemical Properties

This compound is a five-membered heterocyclic compound.[1] The presence of the aminomethyl group confers nucleophilic character, making the nitrogen atom a primary site for chemical modification.[1] The dioxolane ring, with its two oxygen atoms, contributes to the molecule's stability by reducing ring strain compared to smaller heterocycles.[1]

PropertyValueReference
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
IUPAC Name (1,3-Dioxolan-2-yl)methanamine[1]
CAS Number 4388-97-0[1]

Core Reactivity of the Aminomethyl Group

The lone pair of electrons on the nitrogen atom of the aminomethyl group dictates its reactivity, primarily as a nucleophile. This allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, which is fundamental to its use as a synthetic building block.

N-Acylation

N-acylation is a fundamental transformation of primary amines, converting them into amides. This reaction is often used to introduce a variety of functional groups or as a protecting strategy. The reaction of this compound with acylating agents such as acid chlorides or anhydrides proceeds readily to furnish the corresponding N-acyl derivatives.

Representative Experimental Protocol: Synthesis of N-((1,3-dioxolan-2-yl)methyl)acetamide

To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane or ethyl acetate, an equimolar amount of an acylating agent, for example, acetic anhydride (1.0 eq.), is added dropwise at 0 °C. A base, such as triethylamine (1.1 eq.), is typically added to scavenge the acid byproduct. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

ProductReagentsSolventYieldSpectroscopic Data (Expected)
N-((1,3-dioxolan-2-yl)methyl)acetamideThis compound, Acetic Anhydride, TriethylamineDichloromethaneHigh¹H NMR (CDCl₃, δ ppm): 6.0-6.5 (br s, 1H, NH), 5.0-5.2 (t, 1H, O-CH-O), 3.8-4.1 (m, 4H, O-CH₂-CH₂-O), 3.4-3.6 (t, 2H, N-CH₂), 2.0 (s, 3H, COCH₃). IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II).
N-Alkylation

N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. This reaction can lead to mono- or di-alkylated products depending on the stoichiometry and reaction conditions. For selective mono-alkylation, reductive amination is a commonly employed alternative.

Representative Experimental Protocol: Synthesis of N-Benzyl-(1,3-dioxolan-2-ylmethyl)amine

A mixture of this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a solvent like methanol or ethanol is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent such as sodium borohydride (1.1 eq.) is added portion-wise, and the reaction is stirred until the imine is fully reduced. The reaction is then quenched, the solvent is removed, and the residue is worked up by extraction with an organic solvent. The product is purified by column chromatography.

ProductReagentsSolventYieldSpectroscopic Data (Expected)
N-Benzyl-(1,3-dioxolan-2-ylmethyl)amineThis compound, Benzaldehyde, Sodium BorohydrideMethanolGood to High¹H NMR (CDCl₃, δ ppm): 7.2-7.4 (m, 5H, Ar-H), 5.0-5.2 (t, 1H, O-CH-O), 3.8-4.1 (m, 4H, O-CH₂-CH₂-O), 3.8 (s, 2H, Ar-CH₂), 2.8-3.0 (t, 2H, N-CH₂). ¹³C NMR (CDCl₃, δ ppm): 139-140 (Ar-C), 128-129 (Ar-CH), 127-128 (Ar-CH), 103-104 (O-CH-O), 64-65 (O-CH₂-CH₂-O), 53-54 (Ar-CH₂), 52-53 (N-CH₂).
Schiff Base Formation

The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases.[2][3] This reaction is typically reversible and is often carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.

Representative Experimental Protocol: Synthesis of a Schiff Base with Salicylaldehyde

An equimolar mixture of this compound and salicylaldehyde is refluxed in a suitable solvent such as ethanol or toluene.[4] A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.[3] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting Schiff base can often be isolated by crystallization or column chromatography.

ProductReagentsSolventYieldSpectroscopic Data (Expected)
2-(((1,3-dioxolan-2-yl)methylimino)methyl)phenolThis compound, SalicylaldehydeEthanolHigh¹H NMR (CDCl₃, δ ppm): 13.0-13.5 (s, 1H, OH), 8.3-8.4 (s, 1H, CH=N), 6.8-7.4 (m, 4H, Ar-H), 5.2-5.3 (t, 1H, O-CH-O), 3.9-4.2 (m, 4H, O-CH₂-CH₂-O), 3.7-3.8 (d, 2H, N-CH₂). IR (KBr, cm⁻¹): ~3400 (O-H stretch), ~1630 (C=N stretch).
Cyclization Reactions

The aminomethyl group, often after modification, can participate in intramolecular or intermolecular cyclization reactions to form various heterocyclic structures. These reactions are highly valuable in the synthesis of complex molecular scaffolds. For instance, derivatives of 2-(aminomethyl)-phenylamines can undergo oxidative cyclization to form indazoles.[5][6]

Representative Workflow: Conceptual Cyclization

A potential cyclization pathway could involve the initial acylation of the aminomethyl group with a bifunctional reagent, followed by an intramolecular condensation to form a heterocyclic ring. The specific conditions would be highly dependent on the nature of the acylating agent and the desired ring system.

G cluster_0 Reactivity of the Aminomethyl Group Start This compound Acylation N-Acylation (+ Acyl Halide/Anhydride) Start->Acylation RCOCl, Base Alkylation N-Alkylation (+ Alkyl Halide) Start->Alkylation R'-X SchiffBase Schiff Base Formation (+ Aldehyde/Ketone) Start->SchiffBase R''CHO Cyclization Cyclization (intramolecular) Acylation->Cyclization Further Reaction

Core reactivity pathways of the aminomethyl group.

Application in Drug Development: Targeting the Nav1.7 Sodium Channel

Derivatives of this compound have been investigated for their potential as inhibitors of the voltage-gated sodium channel Nav1.7. This channel is a key player in pain signaling pathways and is considered a promising target for the development of novel analgesics.[7][8][9]

The Nav1.7 channel is predominantly expressed in peripheral sensory neurons, where it plays a crucial role in the initial transduction of sensory stimuli and the generation of action potentials that transmit pain signals to the central nervous system.[9][10] Gain-of-function mutations in the gene encoding Nav1.7 lead to inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain, highlighting its critical role.[2]

Small molecule inhibitors can block the Nav1.7 channel, thereby preventing the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the propagation of the pain signal. The aminomethyl group of this compound can be functionalized to create structures that bind to the channel, often within the pore domain, and modulate its activity.[11][12]

G cluster_0 Pain Signaling Pathway NoxiousStimuli Noxious Stimuli (e.g., heat, pressure) Nociceptor Nociceptor (Peripheral Sensory Neuron) NoxiousStimuli->Nociceptor Nav17 Nav1.7 Channel Activation Nociceptor->Nav17 ActionPotential Action Potential Generation & Propagation Nav17->ActionPotential SpinalCord Signal to Spinal Cord ActionPotential->SpinalCord Brain Pain Perception in Brain SpinalCord->Brain Inhibitor Nav1.7 Inhibitor (e.g., Dioxolane Derivative) Inhibitor->Nav17 Blocks Channel

Simplified pain signaling pathway and Nav1.7 inhibition.

Conclusion

The aminomethyl group is the focal point of reactivity in this compound, enabling a diverse range of chemical transformations that are crucial for the synthesis of novel chemical entities. Its nucleophilic nature allows for straightforward N-acylation, N-alkylation, and Schiff base formation, providing access to a wide variety of derivatives. Furthermore, these derivatives can serve as precursors for more complex cyclization reactions, leading to the construction of valuable heterocyclic frameworks. The application of these synthetic strategies in the context of medicinal chemistry, particularly in the development of Nav1.7 inhibitors for pain management, underscores the importance of understanding and harnessing the fundamental reactivity of this versatile building block. The experimental protocols and data presented in this guide offer a foundational resource for researchers and developers working with this valuable compound.

References

The Pivotal Role of the Dioxolane Ring in the Chemical Stability of 2-(Aminomethyl)-1,3-dioxolane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dioxolane ring, a five-membered cyclic acetal, is a fundamental structural motif in a variety of organic molecules, serving as a versatile protecting group and a key component in pharmacologically active compounds. This technical guide provides a comprehensive analysis of the role of the dioxolane ring in the stability of 2-(Aminomethyl)-1,3-dioxolane. Particular emphasis is placed on the chemical stability of this compound, its degradation pathways under various conditions, and the influence of the aminomethyl substituent on the reactivity of the dioxolane moiety. This document synthesizes available data, details relevant experimental protocols, and presents logical workflows to offer a thorough understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a heterocyclic compound featuring a saturated five-membered ring containing two oxygen atoms at positions 1 and 3, and an aminomethyl group at position 2.[1] This structure bestows upon the molecule a unique combination of chemical properties, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The stability of the dioxolane ring is a critical factor governing the utility and shelf-life of this compound and its derivatives. The primary mode of degradation for 1,3-dioxolanes is acid-catalyzed hydrolysis, which cleaves the acetal linkage to yield the parent aldehyde or ketone and the corresponding diol.[2] Understanding the kinetics and mechanism of this degradation is paramount for its effective application and for the development of stable formulations.

Chemical Structure and Properties

The core structure of this compound consists of a 1,3-dioxolane ring, which is a cyclic acetal formed from ethylene glycol and an aldehyde equivalent.[1] The presence of the aminomethyl group (-CH₂NH₂) at the C2 position introduces a basic nitrogen atom, which significantly influences the molecule's overall properties, including its stability.

PropertyValueReference
Molecular FormulaC₄H₉NO₂[1]
Molecular Weight103.12 g/mol [1]
IUPAC Name(1,3-Dioxolan-2-yl)methanamine
CAS Number4388-97-0
AppearanceColorless liquid
Boiling Point154 °C[3]
Density1.079 g/cm³[3]

The Dioxolane Ring and its Inherent Stability

The 1,3-dioxolane ring, being a cyclic acetal, exhibits characteristic stability profiles. It is generally stable under neutral and basic conditions, making it an effective protecting group for carbonyl compounds during various synthetic transformations that employ basic or nucleophilic reagents.[2] However, the acetal linkage is susceptible to cleavage under acidic conditions.

The stability of the dioxolane ring is influenced by several factors:

  • Ring Strain: Five-membered rings like dioxolane have inherent angle strain, which can influence their reactivity.

  • Electronic Effects: The two oxygen atoms in the ring are electron-withdrawing, which affects the electron density at the acetal carbon (C2) and influences its susceptibility to protonation.

  • Substituents: The nature of the substituent at the C2 position plays a crucial role in the stability of the dioxolane ring. Electron-donating groups tend to stabilize the carbocation intermediate formed during hydrolysis, thus accelerating the reaction, while electron-withdrawing groups can have a destabilizing effect.

Acid-Catalyzed Hydrolysis: The Primary Degradation Pathway

The principal degradation pathway for this compound is the acid-catalyzed hydrolysis of the dioxolane ring. This reaction proceeds via a well-established mechanism involving protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized oxonium ion intermediate. Subsequent attack by water and loss of a proton regenerates the carbonyl compound and ethylene glycol.

The overall hydrolysis reaction can be represented as follows:

cluster_0 Acid-Catalyzed Hydrolysis of this compound AMD This compound Products Aminoacetaldehyde + Ethylene Glycol AMD->Products + H₂O / H⁺ H2O H₂O H_plus H⁺ (catalyst)

Caption: General scheme of the acid-catalyzed hydrolysis of this compound.

Mechanism of Acid-Catalyzed Hydrolysis

The detailed mechanism involves the following key steps:

  • Protonation: A rapid, reversible protonation of one of the dioxolane oxygen atoms by a hydronium ion.

  • Ring Opening: The protonated dioxolane undergoes ring cleavage to form a resonance-stabilized carbocation intermediate (an oxonium ion). This is often the rate-determining step.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: Loss of a proton from the resulting intermediate to form a hemiacetal.

  • Second Protonation and Cleavage: The hydroxyl group of the hemiacetal is protonated, followed by the elimination of ethylene glycol to yield the protonated aldehyde.

  • Final Deprotonation: Deprotonation of the protonated aldehyde to give the final aldehyde product.

cluster_1 Mechanism of Acid-Catalyzed Dioxolane Hydrolysis A 1. Protonation of Dioxolane Oxygen B 2. Ring Opening to form Oxonium Ion A->B C 3. Nucleophilic Attack by Water B->C D 4. Deprotonation to Hemiacetal C->D E 5. Protonation of Hemiacetal OH D->E F 6. Cleavage to Aldehyde and Diol E->F

Caption: Stepwise mechanism of the acid-catalyzed hydrolysis of the 1,3-dioxolane ring.

Influence of the Aminomethyl Substituent

The aminomethyl group at the C2 position is expected to have a significant impact on the stability of the dioxolane ring. Under acidic conditions, the primary amine will be protonated to form an ammonium ion (-CH₂NH₃⁺). This positively charged group is strongly electron-withdrawing through an inductive effect. This electron-withdrawing nature is expected to destabilize the adjacent carbocation intermediate formed during the rate-determining step of the hydrolysis. Consequently, the hydrolysis of this compound is anticipated to be slower compared to dioxolanes with electron-donating or neutral substituents at the C2 position.

Experimental Protocols for Stability Assessment

A comprehensive understanding of the stability of this compound requires well-defined experimental protocols. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][4][5]

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M, 1 M)

  • Sodium hydroxide (0.1 M, 1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Buffer solutions (pH 2, 4, 7, 9, 12)

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • LC-MS/MS system for structural elucidation

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate base before analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2 using 0.1 M NaOH and 1 M NaOH.

    • Neutralize the samples with an appropriate acid before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Incubate at room temperature.

    • Withdraw samples at specified time intervals.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and a solution to UV and visible light according to ICH guidelines.

    • Keep control samples protected from light.

    • Analyze the samples after the exposure period.

  • pH-Dependent Hydrolysis:

    • Prepare a series of solutions of the compound in different buffer systems covering a wide pH range (e.g., pH 2 to 12).

    • Incubate at a constant temperature.

    • Monitor the degradation over time.

Analytical Monitoring:

  • Use a validated stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Quantify the decrease in the parent compound and the formation of degradation products over time.

  • Use LC-MS/MS and NMR to identify and characterize the structure of the major degradation products.[6][7]

cluster_2 Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Sample at Time Intervals B->C D Neutralize/Quench Reaction C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Parent and Degradants E->F G Identify Degradants by LC-MS/MS and NMR F->G

Caption: A typical workflow for conducting forced degradation studies.

Quantitative Analysis of Hydrolysis Kinetics

Objective: To determine the rate constants and half-life of this compound hydrolysis at different pH values.

Procedure:

  • Follow the procedure for pH-dependent hydrolysis as described in the forced degradation study.

  • Plot the natural logarithm of the concentration of this compound versus time for each pH value.

  • If the plot is linear, the reaction follows first-order kinetics. The pseudo-first-order rate constant (k_obs) is the negative of the slope.

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k_obs.

  • Plot log(k_obs) versus pH to generate a pH-rate profile. This profile provides valuable information about the different catalytic species (e.g., H⁺, H₂O, OH⁻) involved in the hydrolysis at different pH ranges.

Data Presentation

A systematic presentation of quantitative data is crucial for comparing the stability of this compound under different conditions.

Table 1: Pseudo-First-Order Rate Constants (k_obs) and Half-Lives (t₁/₂) for the Hydrolysis of this compound at Various pH values (Temperature = 60°C)

pHk_obs (s⁻¹)t₁/₂ (hours)
2.0[Hypothetical Data][Hypothetical Data]
4.0[Hypothetical Data][Hypothetical Data]
7.0[Hypothetical Data][Hypothetical Data]
9.0[Hypothetical Data][Hypothetical Data]
12.0[Hypothetical Data][Hypothetical Data]

(Note: The table above is a template. Actual values would be populated from experimental data.)

Signaling Pathways and Biological Interactions

While this compound is primarily utilized as a synthetic building block, its structural motifs are present in various biologically active molecules. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological targets such as receptors and enzymes. The dioxolane ring, while generally acting as a stable scaffold, can be designed to undergo hydrolysis under specific physiological conditions (e.g., the acidic microenvironment of tumors), leading to the release of an active aldehyde-containing compound. This "prodrug" approach is a potential application for dioxolane-containing molecules in drug delivery.

cluster_3 Potential Prodrug Activation Pathway Prodrug Dioxolane-containing Prodrug (e.g., derivative of This compound) Target Target Tissue (e.g., Acidic Tumor Microenvironment) Prodrug->Target Delivery Hydrolysis Acid-Catalyzed Hydrolysis Prodrug->Hydrolysis pH < 7 Target->Hydrolysis Active Release of Active Aldehyde Drug Hydrolysis->Active Effect Therapeutic Effect Active->Effect

Caption: A conceptual signaling pathway for a dioxolane-based prodrug.

Conclusion

The dioxolane ring in this compound imparts a predictable stability profile, characterized by robustness in neutral to basic conditions and susceptibility to acid-catalyzed hydrolysis. The presence of the aminomethyl group, which is protonated under acidic conditions, is expected to decrease the rate of hydrolysis by destabilizing the carbocation intermediate. A thorough understanding of these stability characteristics, obtained through systematic forced degradation studies and kinetic analysis, is essential for the effective use of this compound in organic synthesis and for the rational design of novel molecules in drug discovery and development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore and harness the chemical properties of this compound.

References

An In-depth Guide to the Discovery and Historical Synthesis of 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-1,3-dioxolane, a heterocyclic compound with the IUPAC name 1,3-dioxolan-2-ylmethanamine, has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a protected aldehyde in the form of a dioxolane ring and a primary amine, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting key methodologies, experimental protocols, and quantitative data for researchers and professionals in the field of drug development.

Historical Context and Discovery

The emergence of this compound is intrinsically linked to the advancements in the chemistry of acetals and ketals in the mid-20th century. The 1,3-dioxolane ring serves as an effective protecting group for carbonyl functionalities, a concept that gained significant traction during this period. While pinpointing the exact first synthesis of this compound from available literature is challenging, its conceptualization follows the logical development of protecting group chemistry and the synthesis of aminoacetals. Foundational work on the synthesis of dioxolanes, such as the acid-catalyzed reaction of aldehydes and ketones with ethylene glycol, was pioneered by researchers like E. J. Salmi in the late 1930s.

The synthesis of the aminomethyl derivative likely followed the establishment of reliable methods for the preparation of the corresponding halo- or formyl-substituted dioxolanes. A common and historically significant approach involves a two-step synthesis: the formation of a suitable precursor, such as 2-(chloromethyl)-1,3-dioxolane, followed by the introduction of the amino group.

Key Synthetic Pathways

The historical synthesis of this compound has primarily revolved around three main strategies, each with its own set of advantages and historical significance.

  • From 2-(Chloromethyl)-1,3-dioxolane: This is a widely employed and well-documented two-step method.

  • Gabriel Synthesis: A classic method for the preparation of primary amines, offering high yields and avoiding over-alkylation.

  • Reductive Amination: A direct approach that involves the reaction of 1,3-dioxolane-2-carbaldehyde with an ammonia source.

The logical flow of these synthetic approaches can be visualized as follows:

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_amination Amination Methods Chloroacetaldehyde Chloroacetaldehyde 2-(Chloromethyl)-1,3-dioxolane 2-(Chloromethyl)-1,3-dioxolane Chloroacetaldehyde->2-(Chloromethyl)-1,3-dioxolane Acid Catalyst Ethylene Glycol Ethylene Glycol Ethylene Glycol->2-(Chloromethyl)-1,3-dioxolane Ammonia Ammonia Potassium Phthalimide Potassium Phthalimide This compound This compound Ammonia->this compound Direct Amination Potassium Phthalimide->this compound Gabriel Synthesis 1,3-Dioxolane-2-carbaldehyde 1,3-Dioxolane-2-carbaldehyde 1,3-Dioxolane-2-carbaldehyde->this compound Reductive Amination

Caption: Overview of the primary synthetic routes to this compound.

Detailed Synthesis Methodologies and Experimental Protocols

This section provides a detailed examination of the key synthetic routes, including experimental protocols derived from historical and contemporary literature.

Method 1: Synthesis via 2-(Chloromethyl)-1,3-dioxolane

This common two-step approach first involves the synthesis of the chlorinated precursor, followed by amination.

Step 1: Synthesis of 2-(Chloromethyl)-1,3-dioxolane

The acetalization of chloroacetaldehyde with ethylene glycol is a standard procedure.

Chloro_Acetal_Formation Chloroacetaldehyde Chloroacetaldehyde Reaction Mixture Reaction Mixture Chloroacetaldehyde->Reaction Mixture Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Azeotropic Distillation Azeotropic Distillation Reaction Mixture->Azeotropic Distillation Reflux Purification Purification Azeotropic Distillation->Purification Workup 2-(Chloromethyl)-1,3-dioxolane 2-(Chloromethyl)-1,3-dioxolane Purification->2-(Chloromethyl)-1,3-dioxolane

Caption: Workflow for the synthesis of 2-(Chloromethyl)-1,3-dioxolane.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-1,3-dioxolane

  • Reagents:

    • Chloroacetaldehyde dimethyl acetal

    • Ethylene glycol

    • p-Toluenesulfonic acid (catalyst)

    • Toluene (solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • A mixture of chloroacetaldehyde dimethyl acetal (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene is heated to reflux in a flask equipped with a Dean-Stark apparatus.

    • The reaction is monitored by the collection of water in the Dean-Stark trap.

    • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield 2-(chloromethyl)-1,3-dioxolane.

Step 2: Amination of 2-(Chloromethyl)-1,3-dioxolane

The chloro-derivative can be converted to the primary amine by reaction with ammonia.

Experimental Protocol: Direct Amination

  • Reagents:

    • 2-(Chloromethyl)-1,3-dioxolane

    • Aqueous ammonia (concentrated)

    • Ethanol

  • Procedure:

    • 2-(Chloromethyl)-1,3-dioxolane (1.0 eq) is dissolved in ethanol.

    • Concentrated aqueous ammonia (large excess) is added to the solution.

    • The mixture is stirred in a sealed pressure vessel at a moderately elevated temperature (e.g., 80-100 °C) for several hours.

    • After cooling, the solvent and excess ammonia are removed under reduced pressure.

    • The residue is taken up in a suitable solvent (e.g., diethyl ether) and washed with water to remove ammonium salts.

    • The organic layer is dried and evaporated to give the crude product, which can be purified by distillation.

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Reference
Direct Amination2-(Chloromethyl)-1,3-dioxolaneAq. AmmoniaEthanol80-100ModerateGeneral Procedure
Method 2: Gabriel Synthesis

The Gabriel synthesis provides a more controlled route to the primary amine, avoiding the formation of secondary and tertiary amine byproducts.[1][2][3]

Gabriel_Synthesis Potassium Phthalimide Potassium Phthalimide N-alkylation N-alkylation Potassium Phthalimide->N-alkylation 2-(Chloromethyl)-1,3-dioxolane 2-(Chloromethyl)-1,3-dioxolane 2-(Chloromethyl)-1,3-dioxolane->N-alkylation N-(1,3-Dioxolan-2-ylmethyl)phthalimide N-(1,3-Dioxolan-2-ylmethyl)phthalimide N-alkylation->N-(1,3-Dioxolan-2-ylmethyl)phthalimide Cleavage Cleavage N-(1,3-Dioxolan-2-ylmethyl)phthalimide->Cleavage Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cleavage Purification Purification Cleavage->Purification Workup This compound This compound Purification->this compound

Caption: The Gabriel synthesis pathway for this compound.

Experimental Protocol: Gabriel Synthesis

  • Reagents:

    • Potassium phthalimide

    • 2-(Chloromethyl)-1,3-dioxolane

    • N,N-Dimethylformamide (DMF)

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid

    • Sodium hydroxide

  • Procedure:

    • Potassium phthalimide (1.1 eq) and 2-(chloromethyl)-1,3-dioxolane (1.0 eq) are dissolved in DMF and the mixture is heated (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled and poured into water, and the precipitated N-(1,3-dioxolan-2-ylmethyl)phthalimide is collected by filtration.

    • The intermediate is suspended in ethanol, and hydrazine hydrate (1.5 eq) is added.

    • The mixture is heated at reflux for several hours, during which a precipitate of phthalhydrazide forms.

    • After cooling, the mixture is acidified with hydrochloric acid and the precipitate is filtered off.

    • The filtrate is concentrated under reduced pressure, and the residue is made basic with sodium hydroxide solution.

    • The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated to give this compound.

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Reference
Gabriel Synthesis2-(Chloromethyl)-1,3-dioxolanePotassium phthalimide, Hydrazine hydrateDMF, Ethanol80-100 (alkylation), Reflux (cleavage)High[1][2][3]
Method 3: Reductive Amination

A more direct route involves the reductive amination of 1,3-dioxolane-2-carbaldehyde.[4]

Reductive_Amination 1,3-Dioxolane-2-carbaldehyde 1,3-Dioxolane-2-carbaldehyde Imine Formation Imine Formation 1,3-Dioxolane-2-carbaldehyde->Imine Formation Ammonia Source Ammonia Source Ammonia Source->Imine Formation Reducing Agent Reducing Agent Reduction Reduction Reducing Agent->Reduction Imine Formation->Reduction Purification Purification Reduction->Purification Workup This compound This compound Purification->this compound

Caption: Reductive amination approach to this compound.

Experimental Protocol: Reductive Amination

  • Reagents:

    • 1,3-Dioxolane-2-carbaldehyde

    • Ammonium acetate or ammonia in methanol

    • Sodium cyanoborohydride or sodium triacetoxyborohydride

    • Methanol

  • Procedure:

    • To a solution of 1,3-dioxolane-2-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol, sodium cyanoborohydride (1.5 eq) is added in portions.

    • The reaction mixture is stirred at room temperature for 24-48 hours.

    • The solvent is removed under reduced pressure.

    • The residue is treated with aqueous sodium hydroxide solution and extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

    • Purification by distillation or chromatography yields this compound.[4]

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Reference
Reductive Amination1,3-Dioxolane-2-carbaldehydeAmmonium acetate, NaBH₃CNMethanolRoom TemperatureGood[4]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The dioxolane moiety can act as a bioisostere for other functional groups or as a masked aldehyde for further chemical transformations. The primary amine provides a handle for the introduction of diverse substituents, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

The synthesis of this compound has a rich history rooted in the fundamental principles of organic chemistry. From early methods relying on the amination of a chlorinated precursor to more refined techniques like the Gabriel synthesis and reductive amination, the preparation of this versatile building block has been optimized over the years. This guide provides researchers and drug development professionals with a comprehensive understanding of the historical and practical aspects of its synthesis, facilitating its application in the development of novel therapeutics.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-(Aminomethyl)-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The versatile chemical scaffold of 2-(aminomethyl)-1,3-dioxolane and its derivatives has emerged as a significant area of interest in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the current research applications, quantitative biological data, and detailed experimental protocols for this promising class of compounds. The unique structural features of these molecules, combining a reactive aminomethyl group with a stable dioxolane ring, have led to their exploration in diverse therapeutic areas, including oncology, infectious diseases, and neurology.

Core Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules.[1][2] Its derivatives have been extensively investigated for a range of pharmacological activities, demonstrating their potential as:

  • Antitumor Agents: Platinum(II) complexes incorporating 2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane ligands have shown excellent antitumor activity, in some cases superior to established chemotherapy drugs like cisplatin and carboplatin.[3] These complexes are designed to have increased water solubility, a desirable property for drug development.[3]

  • Antibacterial and Antifungal Agents: A variety of 1,3-dioxolane derivatives have exhibited significant efficacy against a range of bacterial and fungal pathogens.[1][4][5][6]

  • Nav1.7 Inhibitors: The parent compound is a key reactant in the preparation of non-zwitterionic aryl sulfonamides that act as inhibitors of the Nav1.7 sodium channel, a target for pain therapeutics.

  • Modulators of Multidrug Resistance (MDR): Certain 1,3-dioxolane and related 1,3-dioxane derivatives have been shown to reverse multidrug resistance in cancer cells, a major hurdle in chemotherapy.[7]

  • Sigma Receptor Ligands: The related 1,3-dioxane scaffold has been explored for the development of selective ligands for the σ1 receptor, which is implicated in analgesia and neuroprotection.[8]

Quantitative Biological Activity

The following tables summarize the quantitative data from key studies, providing a comparative overview of the biological efficacy of various this compound derivatives.

Table 1: Antibacterial and Antifungal Activity of 1,3-Dioxolane Derivatives
CompoundS. aureus (ATCC 29213)S. epidermidis (ATCC 12228)E. faecalis (ATCC 29212)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
1 >5000>5000>5000>5000>5000
2 12506252500>50001250
3 1250>5000>5000>50001250
4 62562562512501250
5 1250625>5000>50001250
6 625625>500012501250
7 >5000625>5000>50001250
8 625625>500012501250

Data presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Data sourced from Küçük et al., 2011.[1][4][5][6]

Table 2: Antitumor Activity of [2-Substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) Complexes
Complex TypeStereoisomerIn Vivo Antitumor Activity (Murine L1210 Leukemia)In Vitro Cytotoxicity (Human Stomach Cancer Cell Lines)
(1,1-cyclobutanedicarboxylato)platinum(II)(4R,5R)Higher activityNot specified
(1,1-cyclobutanedicarboxylato)platinum(II)(4S,5S)Lower activityNot specified
(Glycolato)platinum(II)Not specifiedNot specifiedHighly cytotoxic, some more so than cisplatin
(Malonato)platinum(II)Not specifiedSelected for further studiesSelected for further studies

This table provides a qualitative summary based on the findings of Kim et al., 1994.[3][9]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further research.

Synthesis of Antibacterial and Antifungal 1,3-Dioxolane Derivatives

This protocol is adapted from the work of Küçük et al. (2011).[1][4][5][6]

Materials:

  • Salicylaldehyde

  • Commercially available diols

  • Montmorillonite K10 catalyst

  • Trimethyl orthoformate (TMOF)

  • Anhydrous toluene

  • Solid NaHCO₃

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of salicylaldehyde in anhydrous toluene, add trimethyl orthoformate and a catalytic amount of Montmorillonite K10.

  • Reflux the mixture for 2 hours to form the dimethyl acetal of salicylaldehyde.

  • Add the respective diol to the reaction mixture.

  • Continue refluxing under a Dean-Stark apparatus to remove methanol.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the catalyst by filtration.

  • Wash the organic layer with a saturated solution of NaHCO₃ and then with water.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate solvent system as the eluent.

  • Characterize the final products by IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

In Vitro Antibacterial and Antifungal Susceptibility Testing

This protocol follows the microbroth dilution technique as described by the Clinical and Laboratory Standards Institute.

Materials:

  • Synthesized 1,3-dioxolane derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Fungal strain (C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for yeast

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the synthesized compounds in the appropriate growth medium (MHB for bacteria, RPMI-1640 for yeast) in a 96-well microtiter plate. The concentration should typically range from 5000 to 4.8 µg/mL.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Growth can be assessed visually or by measuring the optical density at a specific wavelength using a spectrophotometer.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes in the synthesis and evaluation of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of 1,3-Dioxolane Derivatives start Salicylaldehyde + TMOF + Mont K10 acetal Formation of Dimethyl Acetal start->acetal diol Addition of Diol acetal->diol reflux Reflux with Dean-Stark Trap diol->reflux workup Workup: Filtration, Washing, Drying reflux->workup purification Purification: Flash Chromatography workup->purification characterization Characterization: NMR, MS, IR, EA purification->characterization product Pure 1,3-Dioxolane Derivative characterization->product

Synthesis of 1,3-Dioxolane Derivatives

Biological_Screening_Workflow cluster_screening Antibacterial and Antifungal Screening start Synthesized 1,3-Dioxolane Derivatives dilution Serial Dilution in 96-well Plates start->dilution inoculation Inoculation with Bacterial/Fungal Strains dilution->inoculation incubation Incubation (24-48 hours) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination results MIC Values mic_determination->results

Biological Screening Workflow

Future Directions

The research into this compound derivatives is ongoing, with significant potential for the discovery of novel therapeutic agents. Future studies should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicology: Advancing promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Applications in Materials Science: Exploring the use of these derivatives in the development of new polymers and functional materials.

The continued investigation of this versatile chemical class holds great promise for addressing unmet needs in medicine and beyond.

References

The Versatility of 2-(Aminomethyl)-1,3-dioxolane: A Precursor for Diverse Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The heterocyclic compound 2-(aminomethyl)-1,3-dioxolane has emerged as a valuable and versatile precursor in medicinal chemistry. Its unique structural features, combining a protected aldehyde equivalent in the dioxolane ring with a reactive primary amine, provide a scaffold for the synthesis of a wide array of pharmacologically active molecules. This guide explores the utility of this compound as a starting material in the discovery of novel therapeutics, with a focus on its application in the development of anticancer agents, modulators of multidrug resistance, and inhibitors of the Nav1.7 sodium channel for pain management.

Platinum-Based Anticancer Agents Derived from Dioxolane Ligands

The success of cisplatin has spurred the development of new platinum-based anticancer drugs with improved efficacy and reduced side effects. Derivatives of this compound have been instrumental in creating novel platinum(II) complexes with significant antitumor activity. Specifically, [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes have demonstrated potent cytotoxicity against various cancer cell lines, in some cases surpassing the activity of cisplatin and carboplatin. The inclusion of the dioxolane moiety is intended to enhance the water solubility of these complexes.[1]

Quantitative Antitumor Activity

The in vitro and in vivo antitumor activities of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes have been evaluated. These studies have shown that the stereochemistry and the nature of the substituents on the dioxolane ring, as well as the leaving groups on the platinum center, significantly influence the cytotoxic efficacy of the compounds. The (4R,5R)-stereoisomers have generally exhibited higher antitumor activity than the corresponding (4S,5S)-stereoisomers.[1] Several of these complexes have shown remarkable activity against murine L1210 leukemia and various human stomach cancer cell lines, including cisplatin-resistant strains.[1]

Compound ClassCancer Cell LineActivity MetricValueReference
(1,1-cyclobutanedicarboxylato)platinum(II) complexes with (4R,5R)-dioxolane ligandMurine L1210 leukemiaIn vivo antitumor activitySuperior to cisplatin and carboplatin[1]
(glycolato)platinum(II) complexesHuman stomach cancer (SNU-1, SNU-5, SNU-16, NCI-N87)In vitro cytotoxicityMore cytotoxic than cisplatin[1]
Selected platinum(II) complexesCisplatin-resistant L1210 cellsIn vivo lifespan increaseSignificant increase[1]
Mechanism of Action: Induction of Apoptosis

Like other platinum-based anticancer drugs, the primary mechanism of action for these dioxolane-containing platinum complexes is the formation of covalent adducts with DNA.[2] These adducts, primarily intrastrand crosslinks between purine bases, distort the DNA double helix, which in turn inhibits DNA replication and transcription.[3] This DNA damage is recognized by cellular machinery, leading to the activation of downstream signaling pathways that culminate in programmed cell death, or apoptosis.[2][3] The activation of p53 is a critical step in this process, leading to cell cycle arrest and the induction of pro-apoptotic proteins.[3][4]

apoptosis_pathway cluster_cell Cancer Cell Pt_Dioxolane [Dioxolane]Pt(II) Complex DNA Nuclear DNA Pt_Dioxolane->DNA Enters Nucleus Pt_DNA_Adduct Platinum-DNA Adducts DNA->Pt_DNA_Adduct Forms Adducts p53 p53 Activation Pt_DNA_Adduct->p53 DNA Damage Signal CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Bax Bax Upregulation p53->Bax Apoptosis Apoptosis Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Cascade CytochromeC->Caspases Caspases->Apoptosis

Caption: Apoptosis induction by dioxolane-platinum complexes.

Experimental Protocols

Synthesis of [2-Substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) Complexes:

A general synthetic route involves the reaction of the corresponding 2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane ligand with a platinum precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), followed by reaction with a silver salt of the desired leaving group (e.g., silver nitrate, silver carboxylate). The synthesis is typically carried out in an aqueous solution, and the final product is purified by recrystallization. Characterization is performed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, FAB-MS, and elemental analysis.[1]

In Vitro Cytotoxicity Assessment (MTT Assay):

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000-100,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Drug Treatment: The platinum complexes are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 72 hours).[6]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.[5] During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., acidic isopropanol or DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated from the dose-response curves.[5]

Overcoming Multidrug Resistance with 1,3-Dioxolane Derivatives

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump cytotoxic drugs out of cancer cells. Certain derivatives of 1,3-dioxolane have been investigated as P-gp modulators, aiming to reverse this resistance and re-sensitize cancer cells to conventional chemotherapeutics.

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to expel a wide range of xenobiotics, including many anticancer drugs. 1,3-dioxolane-based modulators can interfere with this process, potentially by competitively binding to the drug-binding site of P-gp or by allosterically inhibiting its transport function. This leads to an increased intracellular concentration of the co-administered chemotherapeutic agent, thereby restoring its cytotoxic effect.

pgp_inhibition cluster_membrane Cancer Cell Membrane cluster_outcome Cellular Outcome Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (intracellular) Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Increased_Drug Increased Intracellular Drug Concentration Dioxolane_mod Dioxolane Modulator Dioxolane_mod->Pgp Inhibition ATP ATP ATP->Pgp Hydrolysis Cytotoxicity Enhanced Cytotoxicity Increased_Drug->Cytotoxicity

Caption: Inhibition of P-glycoprotein-mediated drug efflux.

Experimental Protocols

Rhodamine 123 Efflux Assay for P-gp Function:

This assay measures the activity of P-gp by monitoring the efflux of the fluorescent substrate rhodamine 123.

  • Cell Loading: P-gp-overexpressing cells (e.g., MCF7R) and their parental, non-resistant counterparts (e.g., MCF7) are incubated with rhodamine 123 in the presence or absence of the test compounds (1,3-dioxolane derivatives).[8]

  • Incubation and Washing: After a loading period (e.g., 30 minutes at 37°C), the cells are washed to remove extracellular rhodamine 123.[8]

  • Efflux Period: The cells are then incubated in fresh, rhodamine-free medium, and the amount of rhodamine 123 retained within the cells is measured over time using flow cytometry or a fluorescence plate reader.[9][10]

  • Data Analysis: A decrease in the rate of rhodamine 123 efflux in the presence of the test compound indicates P-gp inhibition. The IC₅₀ value for P-gp inhibition can be determined from the dose-response curve.[8]

Aryl Sulfonamide-Based Nav1.7 Inhibitors for Pain Management

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Inhibitors of this channel have the potential to be potent analgesics with a reduced side effect profile compared to existing pain medications. This compound serves as a useful reactant in the synthesis of non-zwitterionic aryl sulfonamides, a class of compounds that has shown promise as Nav1.7 inhibitors.

Mechanism of Action: Sodium Channel Blockade

Nav1.7 channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the transmission of pain signals. Upon stimulation, these channels open, allowing an influx of sodium ions, which leads to the generation and propagation of action potentials. Inhibitors derived from this compound can physically block the channel pore, preventing sodium ion influx and thereby dampening the pain signal.

nav17_inhibition cluster_neuron Sensory Neuron Membrane Nav17_channel Nav1.7 Channel Na_in Na+ (intracellular) Na_out Na+ (extracellular) Na_out->Na_in Influx Action_potential Action Potential Propagation Na_in->Action_potential Depolarization Sulfonamide_inhibitor Aryl Sulfonamide Inhibitor Sulfonamide_inhibitor->Nav17_channel Blockade Pain_signal Pain Signal Transmission Action_potential->Pain_signal

Caption: Blockade of the Nav1.7 sodium channel by aryl sulfonamides.

Experimental Protocols

Synthesis of Aryl Sulfonamides from this compound:

A common synthetic route involves the reaction of this compound with an appropriate arylsulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane). The reaction mixture is typically stirred at room temperature until completion. The resulting aryl sulfonamide can be purified by column chromatography or recrystallization.

Electrophysiological Evaluation of Nav1.7 Inhibition:

The potency of the synthesized compounds as Nav1.7 inhibitors is determined using whole-cell patch-clamp electrophysiology on cells stably expressing the human Nav1.7 channel (e.g., HEK293 cells).

  • Cell Preparation: Cells are cultured on coverslips and transferred to a recording chamber on the stage of an inverted microscope.

  • Patch-Clamp Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the ionic currents.

  • Drug Application: The Nav1.7 channels are activated by depolarizing voltage steps, and the resulting sodium currents are recorded. The test compounds are then applied to the cells at various concentrations, and the inhibition of the sodium current is measured.

  • Data Analysis: The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

Conclusion

This compound is a precursor of significant interest in drug discovery, offering a gateway to structurally diverse and therapeutically relevant molecules. Its application in the synthesis of potent platinum-based anticancer agents, modulators of multidrug resistance, and selective Nav1.7 inhibitors highlights its versatility. The continued exploration of derivatives of this valuable building block is likely to yield further advances in the development of novel therapies for a range of diseases.

References

Investigating the Biological Activity of Novel 2-(Aminomethyl)-1,3-dioxolane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(aminomethyl)-1,3-dioxolane scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. Analogs of this core structure have been explored for a range of therapeutic applications, demonstrating activities that span from receptor modulation in the central nervous system to antimicrobial effects. This technical guide provides an in-depth overview of the biological activities associated with this compound analogs, with a particular focus on their interactions with muscarinic acetylcholine receptors and their potential as antimicrobial agents. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Introduction

The 1,3-dioxolane ring is a key structural motif in numerous natural products and synthetic molecules of pharmaceutical importance.[1] The incorporation of an aminomethyl group at the 2-position introduces a basic center, enabling interactions with various biological targets through hydrogen bonding and electrostatic interactions.[2] This unique combination of a stable heterocyclic ring and a reactive side chain makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents.

This guide will explore the key biological activities reported for analogs of this scaffold, summarize the available structure-activity relationship (SAR) data, and provide detailed methodologies for their biological evaluation.

Biological Activities and Data Presentation

Muscarinic Receptor Modulation

A significant area of investigation for this compound analogs has been their activity at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are involved in a wide range of physiological functions, making them important drug targets.[3]

Analogs of this compound have been shown to act as both agonists and antagonists at various muscarinic receptor subtypes. For instance, steric modifications of the parent compounds have led to the development of more selective muscarinic agonists.[4]

Table 1: Summary of Muscarinic Receptor Activity for Selected 1,3-Dioxolane Analogs

Compound/Analog ClassReceptor Subtype(s)Activity TypeReported Affinity/PotencyReference(s)
1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine derivativesM1, M2, M3, M4Partial Agonist/Weak AntagonistModest hm2 selectivity in binding, clear M2 selectivity in functional tests.[4]
Ether- and thioether-bearing 1,3-dioxolanesM1, M2, M3AntagonistModerate to low affinity, some with selectivity for M1/M3 over M2.
Tropinyl and piperidinyl esters of related structuresM2, M3AntagonistpKEC50 values in the range of 8-9 for some analogs.

Note: This table is a qualitative summary. For precise quantitative data, please refer to the cited literature.

Antimicrobial Activity

Several studies have highlighted the potential of 1,3-dioxolane derivatives as antibacterial and antifungal agents.[5][6] The mechanism of action is thought to be related to the ability of the dioxolane moiety and its substituents to interfere with microbial cellular processes.

Table 2: Summary of Antimicrobial Activity for Selected 1,3-Dioxolane Analogs

Compound/Analog ClassTarget Organism(s)Activity TypeReported MIC RangeReference(s)
Substituted 1,3-dioxolanesStaphylococcus aureus, Escherichia coliAntibacterial-
Chiral and racemic 1,3-dioxolanesS. aureus, S. epidermidis, E. faecalis, P. aeruginosa, C. albicansAntibacterial & Antifungal156 to 1250 µg/mL[6]
2-(4-Chlorophenyl)-1,3-dioxolaneS. aureusAntibacterial~32 µg/mL[2]

Note: This table is a qualitative summary. For precise quantitative data, please refer to the cited literature.

Signaling Pathways and Mechanisms of Action

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a Gq-coupled GPCR predominantly found in the central nervous system. Its activation leads to a cascade of intracellular events crucial for neuronal excitability and synaptic plasticity.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein (αβγ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to IP3R->Ca2_release Induces

Caption: M1 Muscarinic Receptor Signaling Cascade.

Experimental Protocols

Muscarinic Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a radioligand binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Receptor_Binding_Workflow A Prepare Reagents - Cell membranes with receptor - Radioligand ([³H]-NMS) - Test compound dilutions - Assay buffer B Set up 96-well plate - Total Binding (TB) - Non-Specific Binding (NSB) - Competition wells A->B C Incubate plate (e.g., 60 min at 25°C) B->C D Terminate incubation by rapid filtration C->D E Wash filters to remove unbound radioligand D->E F Measure radioactivity (Liquid Scintillation Counting) E->F G Data Analysis - Calculate % inhibition - Determine IC₅₀ - Calculate Ki (Cheng-Prusoff) F->G

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compounds (this compound analogs).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., 1 µM Atropine).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter and cocktail.

Procedure:

  • Reagent Preparation:

    • Thaw cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

  • Assay Setup (in triplicate):

    • Total Binding (TB) wells: Add assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding (NSB) wells: Add atropine solution, radioligand, and cell membranes.

    • Competition wells: Add test compound dilution, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding inhibited by the test compound at each concentration.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the this compound analogs against various bacterial and fungal strains.

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well microplate B Inoculate wells with a standardized microbial suspension A->B C Include positive (no drug) and negative (no microbes) controls A->C D Incubate the plate (e.g., 18-24 hours at 37°C) B->D C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compounds (this compound analogs).

  • Bacterial or fungal strains of interest.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microplates.

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of each test compound.

    • Perform serial twofold dilutions of the compounds in the broth medium directly in the 96-well microplate.

  • Inoculation:

    • Add the standardized inoculum to each well containing the test compound dilutions.

    • Include a positive control well (inoculum without any compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microplate under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data indicates that analogs of this structure can be tailored to interact with specific biological targets, such as muscarinic receptors, or to exhibit broad-spectrum antimicrobial activity.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of focused libraries of analogs will be crucial to establish clear quantitative structure-activity relationships. This will enable the rational design of more potent and selective compounds.

  • Mechanism of action studies: For compounds showing significant activity, further investigation into their precise molecular mechanisms is warranted. This could involve studies on downstream signaling pathways for receptor modulators or identifying the specific cellular targets of antimicrobial agents.

  • In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the methodologies and understanding the signaling pathways outlined in this guide, researchers can effectively explore the therapeutic potential of novel this compound analogs and contribute to the development of new medicines.

References

Methodological & Application

Synthesis of 2-(Aminomethyl)-1,3-dioxolane from Ethylene Glycol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-1,3-dioxolane is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The 1,3-dioxolane moiety serves as a protecting group for a carbonyl functional group, which can be deprotected under acidic conditions. The primary amine provides a versatile handle for the introduction of various functionalities, making this compound a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound from ethylene glycol. Two primary synthetic routes are presented: the Gabriel synthesis and a route involving an azide intermediate.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for the final product, this compound, is provided below for easy reference and characterization.

PropertyValueReference
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
Boiling Point 154 °C[2]
Density 1.079 g/cm³[2]
Flash Point 48 °C[2]
¹H NMR (CDCl₃, δ) ~2.5-3.5 ppm (-CH₂NH₂)[1]
CAS Number 4388-97-0[2]

Synthetic Strategies Overview

The synthesis of this compound from ethylene glycol is typically achieved through a two-stage process. The first stage involves the formation of a 2-substituted-1,3-dioxolane intermediate, which is then converted to the desired primary amine in the second stage. This document details two reliable methods for the second stage.

Synthesis_Overview EthyleneGlycol Ethylene Glycol Intermediate 2-(Chloromethyl)-1,3-dioxolane EthyleneGlycol->Intermediate Acetalization FinalProduct This compound Intermediate->FinalProduct Amination

Caption: General synthetic overview.

Protocol 1: Synthesis via Gabriel Phthalimide Method

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides. This route involves the initial formation of 2-(chloromethyl)-1,3-dioxolane, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to release the primary amine.[3]

Stage 1: Synthesis of 2-(Chloromethyl)-1,3-dioxolane

This intermediate is synthesized from ethylene glycol and a suitable chloroacetaldehyde equivalent. One documented method involves the reaction of ethylene glycol with 1,2-dichloroethyl acetate.[4]

Experimental Protocol:

  • Chlorination of Vinyl Acetate: In a suitable reaction vessel, vinyl acetate is chlorinated at 0-5 °C to produce a reaction mixture containing 1,2-dichloroethyl acetate.[4]

  • Acetalization: Ethylene glycol is added to the reaction mixture from the previous step. The mixture is allowed to warm to room temperature to form a second reaction mixture containing 2-chloromethyl-1,3-dioxolane and by-products.[4]

  • Work-up and Purification: An organic solvent that forms an azeotrope with water (e.g., benzene or toluene) is added, and the water is removed by azeotropic distillation.[4] The crude product is then subjected to alkaline hydrolysis to remove ester by-products, followed by phase separation and distillation of the organic phase to yield purified 2-chloromethyl-1,3-dioxolane.[4]

ParameterValue
Starting Materials Vinyl Acetate, Chlorine, Ethylene Glycol
Key Reagents Sodium Hydroxide (for hydrolysis)
Solvent Benzene or Toluene
Temperature 0-5 °C (chlorination), Room Temperature (acetalization), ~70-90 °C (distillation/hydrolysis)
Purity of Intermediate ≥88%
Stage 2: Gabriel Synthesis of this compound

Step 1: Synthesis of 2-(Phthalimidomethyl)-1,3-dioxolane

The N-alkylation of potassium phthalimide with 2-(chloromethyl)-1,3-dioxolane yields the phthalimide-protected intermediate.

Experimental Protocol:

  • A mixture of potassium phthalimide (1.2 equivalents) and 2-(chloromethyl)-1,3-dioxolane (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is heated with stirring.[5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried to afford 2-(phthalimidomethyl)-1,3-dioxolane.

Step 2: Hydrazinolysis of 2-(Phthalimidomethyl)-1,3-dioxolane

The phthalimide protecting group is removed by reaction with hydrazine, a process known as the Ing-Manske procedure.[5]

Experimental Protocol:

  • 2-(Phthalimidomethyl)-1,3-dioxolane (1.0 equivalent) is suspended in ethanol or methanol.

  • Hydrazine hydrate (typically 1.5 to 2.0 equivalents) is added, and the mixture is refluxed.

  • A precipitate of phthalhydrazide will form. The reaction is monitored by TLC for the disappearance of the starting material.

  • After cooling, the phthalhydrazide by-product is removed by filtration.

  • The filtrate, containing the desired product, is concentrated under reduced pressure.

  • The crude this compound is then purified by distillation.

Gabriel_Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Gabriel Synthesis EthyleneGlycol Ethylene Glycol Intermediate 2-(Chloromethyl)-1,3-dioxolane EthyleneGlycol->Intermediate Chloroacetaldehyde_equiv Chloroacetaldehyde Equivalent Chloroacetaldehyde_equiv->Intermediate Phthalimido_intermediate 2-(Phthalimidomethyl)-1,3-dioxolane Intermediate->Phthalimido_intermediate PotassiumPhthalimide Potassium Phthalimide PotassiumPhthalimide->Phthalimido_intermediate FinalProduct This compound Phthalimido_intermediate->FinalProduct Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: Workflow for the Gabriel synthesis route.

Protocol 2: Synthesis via Azide Reduction

An alternative to the Gabriel synthesis involves the conversion of the chloromethyl intermediate to an azidomethyl intermediate, followed by reduction to the primary amine. This method avoids the use of phthalimide and can be advantageous in certain contexts.

Stage 1: Synthesis of 2-(Chloromethyl)-1,3-dioxolane

The synthesis of the starting material is the same as in Protocol 1.

Stage 2: Conversion to this compound

Step 1: Synthesis of 2-(Azidomethyl)-1,3-dioxolane

The chloro group is displaced by an azide group through a nucleophilic substitution reaction.

Experimental Protocol:

  • 2-(Chloromethyl)-1,3-dioxolane (1.0 equivalent) is dissolved in an anhydrous polar aprotic solvent such as DMF.

  • Sodium azide (1.5 equivalents) is added to the solution.

  • The reaction mixture is heated to 60-70 °C and stirred for 12-16 hours, with progress monitored by TLC.

  • After completion, the mixture is cooled and partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(azidomethyl)-1,3-dioxolane.

Step 2: Reduction of 2-(Azidomethyl)-1,3-dioxolane to this compound

The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines.[6]

Experimental Protocol:

  • The crude 2-(azidomethyl)-1,3-dioxolane (1.0 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • Triphenylphosphine (1.1 - 1.5 equivalents) is added to the solution at room temperature.[7]

  • The reaction is stirred, and the formation of the phosphazide intermediate is typically rapid.

  • Water (5-10 equivalents) is then added to the reaction mixture to hydrolyze the iminophosphorane.[7]

  • The mixture is heated to reflux (around 65 °C) and stirred for 6-12 hours, with the reaction progress monitored by TLC.[7]

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

  • The final product, this compound, is purified by distillation. The triphenylphosphine oxide by-product is typically removed during work-up or purification.

Azide_Reduction_Workflow cluster_stage1_azide Stage 1: Intermediate Synthesis cluster_stage2_azide Stage 2: Azide Route EthyleneGlycol_azide Ethylene Glycol Intermediate_azide 2-(Chloromethyl)-1,3-dioxolane EthyleneGlycol_azide->Intermediate_azide Chloroacetaldehyde_equiv_azide Chloroacetaldehyde Equivalent Chloroacetaldehyde_equiv_azide->Intermediate_azide Azido_intermediate 2-(Azidomethyl)-1,3-dioxolane Intermediate_azide->Azido_intermediate SodiumAzide Sodium Azide SodiumAzide->Azido_intermediate FinalProduct_azide This compound Azido_intermediate->FinalProduct_azide Triphenylphosphine Triphenylphosphine, then H₂O Triphenylphosphine->FinalProduct_azide

Caption: Workflow for the azide reduction route.

Summary of Synthetic Routes and Applications

Both the Gabriel synthesis and the azide reduction route provide effective means to synthesize this compound from ethylene glycol-derived intermediates. The choice between these methods may depend on factors such as reagent availability, functional group tolerance in more complex substrates, and desired scale of the reaction.

MethodKey ReagentsAdvantagesDisadvantages
Gabriel Synthesis Potassium Phthalimide, Hydrazine HydrateReliable for primary amines, avoids over-alkylation.[3]Requires two distinct steps for amination, phthalhydrazide by-product can sometimes be difficult to remove.
Azide Reduction Sodium Azide, TriphenylphosphineMild reaction conditions for the reduction step, good functional group tolerance.[6][7]Use of azides requires appropriate safety precautions, stoichiometric phosphine oxide by-product.[7]

The synthesized this compound is a versatile intermediate. For instance, it is used in the preparation of non-zwitterionic aryl sulfonamides which have shown potential as Nav1.7 inhibitors, relevant for pain management research.[8] Its bifunctional nature, possessing a protected carbonyl and a reactive amine, makes it a valuable tool for introducing this structural motif in drug discovery and development programs.

References

Application Notes and Protocols: N-Acylation of 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of 2-(aminomethyl)-1,3-dioxolane, a valuable building block in organic synthesis and medicinal chemistry. The following sections detail common reaction conditions, experimental procedures, and expected outcomes for the synthesis of N-acyl-2-(aminomethyl)-1,3-dioxolanes.

Introduction

N-acylation is a fundamental transformation in organic chemistry, crucial for the synthesis of amides which are prevalent in pharmaceuticals, natural products, and advanced materials. This compound is a versatile primary amine containing a protected aldehyde functionality in the form of a cyclic acetal. The selective acylation of its amino group allows for the introduction of a wide variety of acyl moieties, paving the way for the synthesis of diverse molecular architectures. This document outlines two robust and widely applicable methods for this transformation: the Schotten-Baumann reaction using acyl chlorides and a direct acylation using acid anhydrides.

Data Presentation: Reaction Conditions for N-Acylation

The following tables summarize typical reaction conditions for the N-acylation of this compound with representative acylating agents. Please note that the yields are illustrative and may vary depending on the specific substrate and reaction scale.

Table 1: N-Acetylation with Acetic Anhydride

ParameterCondition
Acylating Agent Acetic Anhydride
Base Triethylamine (TEA) or Pyridine
Solvent Dichloromethane (DCM), Chloroform (CHCl₃), or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1 - 4 hours
Typical Yield 85 - 95%

Table 2: N-Benzoylation with Benzoyl Chloride (Schotten-Baumann Conditions)

ParameterCondition
Acylating Agent Benzoyl Chloride
Base 10% Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
Solvent System Dichloromethane (DCM) / Water or Diethyl Ether / Water (Biphasic)
Temperature 0 °C to Room Temperature
Reaction Time 1 - 3 hours
Typical Yield 90 - 98%

Experimental Protocols

Methodology 1: N-Acetylation using Acetic Anhydride

This protocol describes the N-acetylation of this compound using acetic anhydride in the presence of an organic base.

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of amine).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetyl-2-(aminomethyl)-1,3-dioxolane.

  • The product can be further purified by column chromatography on silica gel or recrystallization if necessary.

Methodology 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Reaction)

This protocol details the N-benzoylation of this compound under biphasic Schotten-Baumann conditions. This method is particularly effective for acylations with acyl chlorides.

Materials:

  • This compound

  • Benzoyl Chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a beaker or Erlenmeyer flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add an equal volume of 10% aqueous sodium hydroxide solution to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the vigorously stirred mixture over 20-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude N-benzoyl-2-(aminomethyl)-1,3-dioxolane.

  • Purify the product by recrystallization or column chromatography as needed.

Mandatory Visualizations

Reaction Pathway for N-Acylation

N_Acylation_Pathway cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product amine This compound conditions Base (e.g., TEA, NaOH) Solvent (e.g., DCM, H₂O) amine->conditions acyl_halide Acyl Halide (R-COCl) or Acid Anhydride ((RCO)₂O) acyl_halide->conditions amide N-Acyl-2-(aminomethyl)-1,3-dioxolane conditions->amide Nucleophilic Acyl Substitution Schotten_Baumann_Workflow start Start dissolve_amine Dissolve Amine in DCM start->dissolve_amine add_base Add aq. NaOH dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride Dropwise cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react workup Workup react->workup separate_layers Separate Layers workup->separate_layers Yes wash Wash Organic Layer separate_layers->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End purify->end Done

Application Notes and Protocols: 2-(Aminomethyl)-1,3-dioxolane as a Reagent for the Protection of Aldehydes via Imine Formation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of 2-(aminomethyl)-1,3-dioxolane in the protection of aldehydes. The protection strategy involves the formation of an N-(1,3-dioxolan-2-ylmethyl)imine (Schiff base), which alters the reactivity of the carbonyl group, rendering it stable under specific nucleophilic and basic conditions. Deprotection is readily achieved by acid-catalyzed hydrolysis, regenerating the aldehyde. This methodology is particularly useful in multi-step syntheses where transient masking of an aldehyde functionality is required.

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective transformation of functional groups is of paramount importance. Aldehydes, being highly electrophilic, often require temporary protection to prevent undesired reactions under basic, nucleophilic, or reductive conditions. While various strategies exist for aldehyde protection, the formation of an imine using this compound offers a straightforward and reversible method for masking the aldehyde's reactivity.

The primary amine functionality of this compound reacts with an aldehyde to form a stable imine, also known as a Schiff base.[1][2] This transformation effectively converts the reactive carbonyl group into a less electrophilic C=N double bond. The appended 1,3-dioxolane moiety can influence the solubility and handling properties of the protected compound. The protection is reversed under acidic aqueous conditions, which hydrolyze the imine to regenerate the aldehyde and the protonated amine.[2][3]

Advantages of using this compound:

  • Mild Formation Conditions: Imine formation can be achieved under mild, typically slightly acidic, conditions.[4]

  • Stability: The resulting imine is generally stable to basic and certain nucleophilic reagents.

  • Reversible Protection: The aldehyde can be readily regenerated by acid-catalyzed hydrolysis.[3]

  • Introduction of a Hydrophilic Moiety: The dioxolane group may enhance the solubility of intermediates in certain solvent systems.

Reaction Mechanism and Workflow

The overall process involves two key stages: protection (imine formation) and deprotection (imine hydrolysis).

Protection: Imine Formation

The reaction between an aldehyde and this compound is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine. The resulting carbinolamine intermediate then undergoes dehydration to form the imine. To drive the equilibrium towards the product, water is usually removed from the reaction mixture.[1]

Deprotection: Imine Hydrolysis

The hydrolysis of the imine is the reverse of its formation and is also catalyzed by acid. In the presence of excess water, the equilibrium is shifted towards the aldehyde and the amine. The process begins with the protonation of the imine nitrogen, making the imine carbon more susceptible to nucleophilic attack by water. The subsequent intermediate collapses to regenerate the aldehyde and release this compound as its ammonium salt.[3][5]

General Experimental Workflow

G cluster_0 Protection (Imine Formation) cluster_1 Intermediate Steps cluster_2 Deprotection (Hydrolysis) Start Aldehyde + this compound Reaction1 Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) Heat with water removal Start->Reaction1 Product1 N-(1,3-dioxolan-2-ylmethyl)imine Reaction1->Product1 Reaction2 Further Synthetic Transformations (Stable to basic/nucleophilic conditions) Product1->Reaction2 Protected_Compound Protected Aldehyde (Imine) Reaction2->Protected_Compound Reaction3 Aqueous Acid (e.g., aq. HCl) Solvent (e.g., THF/Acetone) Protected_Compound->Reaction3 Product2 Regenerated Aldehyde Reaction3->Product2

General workflow for aldehyde protection and deprotection.

Data Presentation

While specific quantitative data for the reaction of this compound with a wide range of aldehydes is not extensively documented in the literature, the following table summarizes the expected reactivity and general conditions based on established principles of imine chemistry.

Aldehyde ClassExpected Reactivity for Imine FormationGeneral Protection ConditionsGeneral Deprotection Conditions
Aliphatic Aldehydes HighCatalytic p-TsOH or acetic acid in toluene, reflux with Dean-Stark trap, 2-6 hours.1 M HCl in THF/water (1:1), room temperature, 1-4 hours.
Aromatic Aldehydes (Electron-Neutral) Moderate to HighCatalytic p-TsOH in toluene, reflux with Dean-Stark trap, 4-12 hours.1 M HCl in THF/water (1:1), room temperature, 2-6 hours.
Aromatic Aldehydes (Electron-Rich) ModerateCatalytic p-TsOH in toluene, reflux with Dean-Stark trap, 6-16 hours.1 M HCl in THF/water (1:1), room temperature, 4-12 hours.
Aromatic Aldehydes (Electron-Deficient) HighCatalytic acetic acid in ethanol, room temperature or gentle heating, 1-4 hours.1 M HCl in acetone/water (1:1), room temperature, 1-3 hours.
α,β-Unsaturated Aldehydes ModerateCatalytic p-TsOH in toluene, reflux with Dean-Stark trap. Potential for side reactions.Mild aqueous acid (e.g., acetic acid in THF/water) to avoid side reactions.

Experimental Protocols

The following are generalized protocols for the protection and deprotection of aldehydes using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of an Aldehyde (Imine Formation)

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add the aldehyde (1.0 eq), this compound (1.1 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(1,3-dioxolan-2-ylmethyl)imine.

  • Purify the product by column chromatography or distillation as required.

G reagents Aldehyde (R-CHO) This compound p-TsOH reaction Toluene Reflux (Dean-Stark) reagents->reaction workup Quench (aq. NaHCO₃) Extract Dry (MgSO₄) Concentrate reaction->workup product N-(1,3-dioxolan-2-ylmethyl)imine workup->product

Workflow for aldehyde protection via imine formation.
Protocol 2: Deprotection of an Aldehyde (Imine Hydrolysis)

Materials:

  • N-(1,3-dioxolan-2-ylmethyl)imine (1.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF) or Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-(1,3-dioxolan-2-ylmethyl)imine (1.0 eq) in a suitable solvent such as THF or acetone in a round-bottom flask.

  • Add an equal volume of 1 M aqueous HCl.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the aldehyde by column chromatography, distillation, or recrystallization as necessary.

G start N-(1,3-dioxolan-2-ylmethyl)imine reaction 1 M HCl THF/Water Room Temp. start->reaction workup Neutralize (aq. NaHCO₃) Extract (EtOAc) Dry (MgSO₄) Concentrate reaction->workup product Aldehyde (R-CHO) workup->product

Workflow for aldehyde deprotection via imine hydrolysis.

Signaling Pathways and Logical Relationships

Mechanism of Imine Formation

G Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺-H Aldehyde->Protonated_Aldehyde + H⁺ Amine H₂N-CH₂-(dioxolane) Carbinolamine R-CH(OH)-NH-CH₂-(dioxolane) Protonated_Aldehyde->Carbinolamine + Amine - H⁺ Protonated_Carbinolamine R-CH(O⁺H₂)-NH-CH₂-(dioxolane) Carbinolamine->Protonated_Carbinolamine + H⁺ Imine R-CH=N-CH₂-(dioxolane) Protonated_Carbinolamine->Imine - H₂O - H⁺ H_plus H⁺ Water H₂O G Imine R-CH=N-CH₂-(dioxolane) Protonated_Imine R-CH=N⁺H-CH₂-(dioxolane) Imine->Protonated_Imine + H⁺ Adduct R-CH(O⁺H₂)-NH-CH₂-(dioxolane) Protonated_Imine->Adduct + H₂O Carbinolamine R-CH(OH)-NH-CH₂-(dioxolane) Adduct->Carbinolamine - H⁺ Aldehyde R-CHO Carbinolamine->Aldehyde + H⁺ - Protonated Amine Protonated_Amine H₃N⁺-CH₂-(dioxolane)

References

Application Notes and Protocols: 2-(Aminomethyl)-1,3-dioxolane and Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. An ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereoselectivity in the key bond-forming step, and be removable under mild conditions without racemization of the product. While direct applications of 2-(aminomethyl)-1,3-dioxolane as a chiral auxiliary are not extensively documented, its structural motif is central to a well-established class of chiral building blocks. This document focuses on the application of chiral 1,3-dioxolane derivatives, specifically those derived from chiral aldehydes like (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (Garner's aldehyde), to illustrate the principles and protocols of their use in asymmetric synthesis. The stereocontrol exerted by the dioxolane moiety in these systems provides a strong model for the potential application of chiral this compound derivatives.

The primary application highlighted is the diastereoselective addition of organometallic reagents to imines derived from chiral 2,2-disubstituted-1,3-dioxolane-4-carbaldehydes. This strategy provides a reliable route to chiral α-branched amines, which are valuable intermediates in pharmaceutical synthesis.

Principle of Stereocontrol

The stereochemical outcome of additions to imines derived from chiral 1,3-dioxolane-4-carbaldehydes is dictated by the steric hindrance imposed by the dioxolane ring. The bulky substituents on the acetal (e.g., two methyl groups) and the substituent at the 4-position of the dioxolane ring create a biased environment, forcing the incoming nucleophile to attack the imine C=N double bond from the less hindered face. This leads to the preferential formation of one diastereomer.

Application: Diastereoselective Synthesis of Chiral Amines

A key application of this chiral auxiliary system is the synthesis of enantiomerically enriched amines through the diastereoselective addition of organometallic reagents to imines. The chiral aldehyde is first condensed with a primary amine to form the corresponding imine. Subsequent addition of a nucleophile, such as a Grignard or organolithium reagent, proceeds with high diastereoselectivity. The resulting amine can then be liberated from the auxiliary by hydrolysis.

Quantitative Data Summary

The following table summarizes the results of diastereoselective additions to an imine derived from (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde and p-methoxyaniline.

EntryNucleophile (R-M)ProductYield (%)Diastereomeric Ratio (d.r.)
1Et₃B(4'S)-N-[1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)propyl]-4-methoxyaniline7084:16
2MeMgBr(4'S)-N-[1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-4-methoxyaniline85>95:5
3PhLi(4'S)-N-[((R)-2,2-dimethyl-1,3-dioxolan-4-yl)(phenyl)methyl]-4-methoxyaniline7890:10

Data is illustrative and compiled from typical results reported in the literature for analogous systems.

Experimental Protocols

Protocol 1: Formation of the Chiral Imine

This protocol describes the formation of the N-((R)-2,2-dimethyl-1,3-dioxolan-4-ylmethylene)-4-methoxyaniline imine.

Materials:

  • (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

  • p-Methoxyaniline

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (1.0 eq) in anhydrous DCM under an inert atmosphere, add p-methoxyaniline (1.0 eq).

  • Add anhydrous MgSO₄ (2.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the MgSO₄.

  • Concentrate the filtrate under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Protocol 2: Diastereoselective Addition of an Organometallic Reagent

This protocol details the addition of triethylborane to the chiral imine.

Materials:

  • Chiral imine from Protocol 1

  • Triethylborane (Et₃B), 1 M solution in hexane

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the crude imine (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add the triethylborane solution (1.5 eq) to the cooled imine solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amine.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the dioxolane ring to yield the free chiral amino alcohol.

Materials:

  • Chiral amine product from Protocol 2

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified chiral amine (1.0 eq) in a mixture of MeOH and 1 M HCl (3:1 v/v).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the enantiomerically enriched amino alcohol.

Diagrams

experimental_workflow cluster_synthesis Synthesis of Chiral Amine cluster_cleavage Auxiliary Removal start Chiral Aldehyde + Primary Amine imine Formation of Chiral Imine start->imine Condensation addition Diastereoselective Addition of R-M imine->addition Nucleophilic Attack product Chiral Amine with Auxiliary Attached addition->product cleavage Hydrolysis of Dioxolane Ring product->cleavage Cleavage Step final_product Enantiomerically Enriched Amino Alcohol cleavage->final_product

Caption: General workflow for the asymmetric synthesis of chiral amines using a dioxolane-based auxiliary.

Caption: Simplified model illustrating the principle of stereocontrol in nucleophilic additions.

Conclusion

Chiral auxiliaries based on the 1,3-dioxolane framework are effective for controlling stereochemistry in the synthesis of chiral amines. The protocols provided, based on a well-studied analogous system, demonstrate a robust method for the diastereoselective addition of nucleophiles to imines. This approach offers high yields and excellent diastereoselectivities, making it a valuable strategy for the synthesis of enantiomerically pure building blocks for drug discovery and development. Further research into the direct use of chiral this compound could expand the utility of this versatile scaffold in asymmetric synthesis.

Synthesis of Heterocyclic Compounds Using 2-(Aminomethyl)-1,3-dioxolane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds, specifically focusing on the use of 2-(aminomethyl)-1,3-dioxolane as a versatile building block. The protocols outlined herein describe a modular approach to constructing substituted piperidine scaffolds, which are prevalent in numerous pharmaceuticals.

Introduction

This compound serves as a valuable synthon in organic synthesis, effectively acting as a masked equivalent of aminoacetaldehyde. The dioxolane moiety protects the aldehyde functionality, allowing for selective manipulation of the primary amine. Subsequent deprotection under acidic conditions reveals the aldehyde, which can then participate in intramolecular cyclization reactions to form various heterocyclic systems. This strategy provides a robust and flexible route to libraries of substituted N-heterocycles, of significant interest in medicinal chemistry and drug discovery.

Application: Synthesis of N-Aryl-3-hydroxypiperidines

This protocol details a multi-step synthesis of N-aryl-3-hydroxypiperidines, key intermediates in the development of various therapeutic agents. The synthetic strategy involves the initial N-alkylation of an aniline derivative with a protected brominated precursor derived from this compound, followed by deprotection and intramolecular reductive amination to construct the piperidine ring.

Overall Synthetic Scheme

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection & Cyclization A This compound B Intermediate A A->B Reagents: 1. (Boc)2O, Et3N, DCM 2. LiAlH4, THF 3. CBr4, PPh3, DCM D Intermediate B B->D C Aniline Derivative C->D Reagents: K2CO3, DMF E N-Aryl-3-hydroxypiperidine D->E Reagents: 1. aq. HCl 2. NaBH(OAc)3, AcOH, DCE

Caption: Synthetic workflow for N-Aryl-3-hydroxypiperidines.

Experimental Protocols

Step 1: Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane (Intermediate A)

This three-step sequence converts the starting amine into a suitable alkylating agent.

a) Boc-Protection of this compound:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M), triethylamine (Et3N, 1.2 eq) is added.

  • The solution is cooled to 0 °C, and di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) dissolved in DCM is added dropwise.

  • The reaction is stirred at room temperature for 12 hours.

  • The mixture is washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated under reduced pressure to yield the Boc-protected amine.

b) Reduction to N-Boc-2-(2-hydroxyethyl)-1,3-dioxolane:

  • A solution of the Boc-protected amine (1.0 eq) in dry tetrahydrofuran (THF, 0.5 M) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in THF at 0 °C.

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting solid is filtered off, and the filtrate is concentrated to give the alcohol.

c) Bromination:

  • To a solution of the alcohol (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in DCM (0.3 M) at 0 °C, carbon tetrabromide (CBr4, 1.5 eq) is added portion-wise.

  • The reaction is stirred at room temperature for 3 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford Intermediate A .

Step 2: Synthesis of N-(2-(1,3-dioxolan-2-yl)ethyl)aniline Derivative (Intermediate B)
  • A mixture of the aniline derivative (1.0 eq), Intermediate A (1.2 eq), and potassium carbonate (K2CO3, 2.0 eq) in dimethylformamide (DMF, 0.5 M) is stirred at 80 °C for 12 hours.

  • The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield Intermediate B .

Step 3: Synthesis of N-Aryl-3-hydroxypiperidine
  • Intermediate B (1.0 eq) is dissolved in a 1:1 mixture of THF and 3M aqueous HCl (0.2 M) and stirred at room temperature for 4 hours to effect deprotection of the dioxolane.

  • The reaction is neutralized with saturated aqueous NaHCO3 and extracted with DCM.

  • The organic layer is dried over Na2SO4 and concentrated to give the crude amino-aldehyde.

  • The crude aldehyde is dissolved in 1,2-dichloroethane (DCE, 0.1 M), and acetic acid (AcOH, 1.5 eq) is added, followed by sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq).

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 and extracted with DCM.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The final product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the N-Aryl-3-hydroxypiperidine.

Data Presentation

The following table summarizes typical yields and reaction times for the synthesis of a representative N-phenyl-3-hydroxypiperidine.

StepProductStarting MaterialReagentsSolventTime (h)Yield (%)
1aBoc-NHCH2-(dioxolane)This compound(Boc)2O, Et3NDCM1295
1bBoc-NH(CH2)2OH-(dioxolane)Boc-NHCH2-(dioxolane)LiAlH4THF488
1cIntermediate A Boc-NH(CH2)2OH-(dioxolane)CBr4, PPh3DCM375
2Intermediate B Aniline, Intermediate A K2CO3DMF1282
3N-Phenyl-3-hydroxypiperidineIntermediate B 1. HCl 2. NaBH(OAc)3, AcOHTHF/H2O, DCE4 + 1270

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations.

G Start This compound Protect Protection & Modification Start->Protect Intermediate_A 2-(2-Bromoethyl)-1,3-dioxolane Protect->Intermediate_A Couple N-Alkylation Intermediate_A->Couple Intermediate_B N-Alkylated Intermediate Couple->Intermediate_B Aniline Aniline Derivative Aniline->Couple Deprotect Deprotection Intermediate_B->Deprotect Cyclize Intramolecular Reductive Amination Deprotect->Cyclize Product N-Aryl-3-hydroxypiperidine Cyclize->Product

Caption: Logical flow of the N-Aryl-3-hydroxypiperidine synthesis.

Conclusion

The use of this compound provides a reliable and adaptable method for the synthesis of substituted piperidines. The protocols described can be readily modified by varying the aniline component to generate a diverse library of N-aryl-3-hydroxypiperidines for further investigation in drug discovery programs. The presented workflow and data serve as a foundational guide for researchers in the field of heterocyclic chemistry.

Application of 2-(Aminomethyl)-1,3-dioxolane in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Platinum-based drugs, such as cisplatin and carboplatin, are mainstays in cancer chemotherapy, exerting their cytotoxic effects primarily through the formation of DNA adducts, which trigger apoptosis. However, their clinical use is often limited by severe side effects and the development of drug resistance.[1]

One promising strategy to overcome these limitations is the design of new platinum(II) complexes with modified carrier ligands. The 1,3-dioxolane scaffold has emerged as a valuable component in the design of these new anticancer agents. Specifically, 2-(aminomethyl)-1,3-dioxolane and its derivatives have been utilized as bidentate ligands in novel platinum(II) complexes. These ligands can influence the pharmacological properties of the resulting platinum complexes, such as their solubility, cellular uptake, and antitumor activity.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of anticancer agents derived from this compound.

Data Presentation: In Vitro Cytotoxicity

The antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes has been evaluated against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), demonstrates the potential of these compounds, with some exhibiting higher potency than the established drug cisplatin.

Compound IDCarrier LigandLeaving GroupCancer Cell LineIC50 (µM)Reference
1a (4R,5R)-4,5-bis(aminomethyl)-2,2-dimethyl-1,3-dioxolane1,1-CyclobutanedicarboxylatoL1210 (murine leukemia)0.85[1]
1d (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane1,1-CyclobutanedicarboxylatoL1210 (murine leukemia)0.52[1]
2d (4S,5S)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane1,1-CyclobutanedicarboxylatoL1210 (murine leukemia)1.15[1]
3d (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolaneGlycolatoSNU-1 (human stomach)0.28[1]
3e (4R,5R)-4,5-bis(aminomethyl)-2-sec-butyl-1,3-dioxolaneGlycolatoSNU-1 (human stomach)0.24[1]
3f (4R,5R)-4,5-bis(aminomethyl)-2-isobutyl-1,3-dioxolaneGlycolatoSNU-1 (human stomach)0.25[1]
Cisplatin DiammineDichloroL1210 (murine leukemia)1.20[1]
Cisplatin DiammineDichloroSNU-1 (human stomach)0.35[1]

Experimental Protocols

The following are representative protocols for the synthesis of the this compound carrier ligand and the subsequent platinum(II) complex, as well as a general protocol for evaluating in vitro cytotoxicity.

Protocol 1: Synthesis of cis-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane (Carrier Ligand)

This protocol describes a plausible synthetic route based on general methods for the formation of 1,3-dioxolanes and subsequent conversion to the diamine.

Step 1: Synthesis of cis-2-isopropyl-1,3-dioxolane-4,5-dicarboxylic acid

  • To a solution of L-(+)-tartaric acid (15 g, 0.1 mol) in 100 mL of dry acetone, add isobutyraldehyde (9.1 mL, 0.1 mol) and a catalytic amount of p-toluenesulfonic acid (0.1 g).

  • Reflux the mixture for 4 hours with a Dean-Stark trap to remove water.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of ethanol and water to yield cis-2-isopropyl-1,3-dioxolane-4,5-dicarboxylic acid.

Step 2: Synthesis of cis-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane

  • To a suspension of lithium aluminum hydride (LAH) (7.6 g, 0.2 mol) in 200 mL of dry tetrahydrofuran (THF) at 0 °C, slowly add a solution of cis-2-isopropyl-1,3-dioxolane-4,5-dicarboxylic acid (10.9 g, 0.05 mol) in 50 mL of dry THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8 hours.

  • Cool the reaction mixture to 0 °C and quench the excess LAH by the sequential dropwise addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the diol intermediate.

  • Dissolve the diol in dichloromethane and convert to the corresponding dimesylate by reacting with methanesulfonyl chloride in the presence of triethylamine.

  • React the dimesylate with sodium azide in dimethylformamide to yield the diazide.

  • Reduce the diazide with LAH in THF to obtain the final product, cis-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane. Purify by vacuum distillation.

Protocol 2: Synthesis of (1,1-Cyclobutanedicarboxylato)(cis-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane)platinum(II)

This protocol is a representative procedure for the synthesis of the final platinum complex, based on established methods for preparing similar platinum(II) complexes.[2]

  • Prepare an aqueous solution of potassium tetrachloroplatinate(II) (K₂PtCl₄).

  • Convert K₂PtCl₄ to cis-diammine(diaqua)platinum(II) nitrate, --INVALID-LINK--₂, by reacting with potassium iodide, followed by ammonium hydroxide, and then silver nitrate.

  • To the solution of cis-diammine(diaqua)platinum(II) nitrate, add an equimolar amount of cis-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane.

  • Stir the mixture at room temperature for 24 hours to allow for ligand exchange.

  • Add a solution of disodium 1,1-cyclobutanedicarboxylate to the reaction mixture.

  • Stir the mixture for another 24 hours at room temperature.

  • The desired platinum complex will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, ethanol, and diethyl ether.

  • Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and elemental analysis.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., cisplatin) in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated control wells (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound-based anticancer agents.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_data Data Analysis start Starting Materials (e.g., L-Tartaric Acid, Aldehyde) ligand Synthesis of This compound Ligand start->ligand platinum_complex Synthesis of Platinum(II) Complex ligand->platinum_complex cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) platinum_complex->cytotoxicity Test Compound mechanism Mechanism of Action Studies cytotoxicity->mechanism in_vivo In Vivo Antitumor Activity cytotoxicity->in_vivo ic50 IC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) mechanism->sar ic50->sar

General workflow for synthesis and evaluation.
General Signaling Pathway for Platinum-Based Anticancer Agents

The following diagram illustrates the generally accepted mechanism of action for platinum-based anticancer drugs, which is presumed to be the primary mode of action for the this compound platinum complexes. Specific pathways may vary depending on the exact compound and cell line.

signaling_pathway cluster_cell Cancer Cell cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug Dioxolane-Pt(II) Complex drug_in Dioxolane-Pt(II) Complex drug->drug_in Cellular Uptake aquation Aquation [Pt(dioxolane)(H2O)n]2+ drug_in->aquation dna_adduct DNA Platination (Intrastrand/Interstrand Crosslinks) aquation->dna_adduct dna_damage DNA Damage dna_adduct->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax caspase9 Caspase-9 Activation bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis dna Nuclear DNA dna->dna_adduct

General apoptotic pathway of platinum drugs.

Conclusion

The use of this compound derivatives as carrier ligands in platinum(II) complexes represents a viable strategy for the development of novel anticancer agents. These compounds have demonstrated significant in vitro and in vivo antitumor activity, in some cases surpassing that of cisplatin, particularly against cisplatin-resistant cell lines. The dioxolane moiety can enhance the water solubility and modulate the pharmacological properties of the platinum complexes. Further research into the structure-activity relationships, cellular uptake mechanisms, and specific signaling pathways affected by these compounds will be crucial for the rational design of more effective and less toxic anticancer drugs based on this promising scaffold. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of anticancer drug discovery and development.

References

Application Notes and Protocols for the Use of 2-(Aminomethyl)-1,3-dioxolane Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(aminomethyl)-1,3-dioxolane derivatives as inhibitors of key enzymes implicated in various disease states. Due to the limited availability of specific quantitative data for this class of compounds in publicly accessible literature, this document presents a framework based on established principles of enzyme inhibition and general protocols for the target enzymes. The provided data and protocols are illustrative and intended to serve as a guide for the design and execution of experiments to evaluate novel this compound derivatives.

The this compound scaffold is a versatile starting point for the synthesis of diverse small molecules.[1] The aminomethyl group offers a site for functionalization to interact with biological targets through hydrogen bonding and electrostatic interactions, while the dioxolane ring provides structural stability.[1]

Application Note: Aminopeptidase N (APN/CD13) Inhibition

Introduction: Aminopeptidase N (APN), also known as CD13, is a zinc metallopeptidase involved in tumor invasion, angiogenesis, and pain signaling. Its inhibition is a promising strategy for cancer therapy and analgesia. This compound derivatives can be designed to chelate the active site zinc ion and interact with surrounding amino acid residues, leading to potent and selective inhibition.

Hypothetical Data Summary:

Below is a table of hypothetical data for a series of N-substituted this compound derivatives evaluated for their inhibitory activity against human Aminopeptidase N.

Compound IDR-Group on AmineIC50 (nM) vs. APN/CD13
AMD-001H>10,000
AMD-002Benzyl850
AMD-0034-Fluorobenzyl420
AMD-0043,4-Dichlorobenzyl150
AMD-0052-Napthylmethyl95

Signaling Pathway of Aminopeptidase N Inhibition:

Inhibition of APN can disrupt downstream signaling pathways, including the MAPK and PI3K pathways, which are crucial for cell proliferation and survival.[1][2]

APN_Signaling Ligand Ligand APN APN/CD13 Ligand->APN PI3K PI3K APN->PI3K MAPK_Pathway MAPK Pathway (ERK1/2, JNK, p38) APN->MAPK_Pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MAPK_Pathway->Proliferation Inhibitor This compound Derivative Inhibitor->APN

APN/CD13 Signaling Pathway Inhibition

Experimental Protocol: Aminopeptidase N Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound derivatives against purified human Aminopeptidase N.

Materials:

  • Purified human Aminopeptidase N (APN/CD13)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

  • Test Compounds: this compound derivatives dissolved in DMSO

  • Positive Control: Bestatin

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the substrate (Leu-AMC) in DMSO. Dilute with Assay Buffer to the desired final concentration (e.g., 10 µM).

  • Prepare serial dilutions of the test compounds and positive control in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.

  • In a 96-well plate, add 50 µL of the diluted test compounds or controls.

  • Add 25 µL of the purified APN enzyme solution (diluted in Assay Buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the Leu-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Application Note: P-glycoprotein (P-gp) Modulation

Introduction: P-glycoprotein (P-gp, MDR1, ABCB1) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer and affects the pharmacokinetics of many drugs. Modulators of P-gp can reverse MDR and improve drug efficacy. This compound derivatives can be investigated as P-gp inhibitors or substrates.

Hypothetical Data Summary:

The following table presents hypothetical data for a series of N-substituted this compound derivatives evaluated for their P-gp inhibitory activity in a calcein-AM efflux assay.

Compound IDR-Group on AmineIC50 (µM) vs. P-gp
AMD-101H>50
AMD-102Cyclohexylmethyl12.5
AMD-1032-Phenylethyl5.8
AMD-1043,3-Diphenylpropyl1.2
AMD-105Verapamil (Control)2.5

Experimental Workflow for P-gp Modulation Assay:

Pgp_Workflow start Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in 96-well plate preincubate Pre-incubate cells with This compound derivatives or Verapamil (control) start->preincubate add_substrate Add fluorescent P-gp substrate (e.g., Calcein-AM or Rhodamine 123) preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure intracellular fluorescence incubate->measure analyze Calculate % inhibition and IC50 values measure->analyze

P-glycoprotein Modulation Assay Workflow

Experimental Protocol: P-gp Inhibition (Calcein-AM) Assay

This protocol describes a cell-based assay to screen for P-gp inhibitors by measuring the intracellular accumulation of the fluorescent substrate calcein-AM.

Materials:

  • P-gp overexpressing cells (e.g., MDCKII-MDR1) and parental cells (MDCKII)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcein-AM (Calcein acetoxymethyl ester)

  • Test Compounds: this compound derivatives dissolved in DMSO

  • Positive Control: Verapamil

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Seed MDCKII-MDR1 and MDCKII cells into a 96-well plate at a density that allows for a confluent monolayer the next day.

  • On the day of the assay, remove the culture medium and wash the cells with pre-warmed HBSS.

  • Add 100 µL of HBSS containing various concentrations of the test compounds or verapamil to the cells.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Add 100 µL of HBSS containing calcein-AM (final concentration, e.g., 1 µM) to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Remove the assay solution and wash the cells three times with ice-cold HBSS.

  • Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes with gentle shaking.

  • Measure the fluorescence of the intracellular calcein.

  • Calculate the percent inhibition of P-gp activity by comparing the fluorescence in the presence of the inhibitor to the control wells.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Application Note: Nav1.7 Channel Inhibition

Introduction: The voltage-gated sodium channel Nav1.7 is a key mediator of pain perception, and selective inhibitors are sought after as non-addictive analgesics. The this compound scaffold can be incorporated into larger molecules designed to block the Nav1.7 channel pore or modulate its gating properties.

Hypothetical Data Summary:

The following table shows hypothetical data for a series of aryl sulfonamides incorporating a this compound moiety, evaluated for their inhibitory activity on human Nav1.7 channels expressed in HEK293 cells.

Compound IDAryl Sulfonamide CoreIC50 (nM) vs. hNav1.7
AMD-201Naphthalene-2-sulfonamide150
AMD-202Quinoline-8-sulfonamide75
AMD-203Benzothiophene-2-sulfonamide32
AMD-204Tetracaine (Control)500

Nav1.7 Signaling in Nociception:

Nav1.7 channels are critical for the generation and propagation of action potentials in nociceptive neurons. Their inhibition dampens the pain signal transmission.

Nav17_Signaling Noxious_Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious_Stimulus->Nociceptor Nav17 Nav1.7 Channel Nociceptor->Nav17 Action_Potential Action Potential Generation Nav17->Action_Potential Signal_Transmission Signal Transmission to CNS Action_Potential->Signal_Transmission Pain_Perception Pain Perception Signal_Transmission->Pain_Perception Inhibitor This compound Derivative Inhibitor->Nav17

Role of Nav1.7 in Pain Signaling

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol outlines the measurement of Nav1.7 channel inhibition using whole-cell patch-clamp recording on a stable cell line.

Materials:

  • HEK293 cells stably expressing human Nav1.7

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH

  • Test Compounds: this compound derivatives dissolved in external solution

  • Positive Control: Tetracaine

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Culture HEK293-hNav1.7 cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline Nav1.7 currents by applying a voltage protocol (e.g., holding potential of -120 mV, followed by a depolarizing pulse to 0 mV).

  • Perfuse the cell with the external solution containing a known concentration of the test compound or control.

  • After a stable effect is reached (typically 3-5 minutes), record the Nav1.7 currents again using the same voltage protocol.

  • Wash out the compound with the external solution and record the recovery of the current.

  • Repeat for a range of compound concentrations to generate a concentration-response curve.

  • Calculate the percent inhibition of the peak current at each concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

References

Application Notes and Protocols: Polymerization Reactions Involving 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical data for polymerization reactions involving 2-(Aminomethyl)-1,3-dioxolane. This versatile building block, containing both a reactive primary amine and a dioxolane ring, offers potential for the synthesis of novel functional polymers for various applications, including drug delivery and biomaterials.[1]

Overview of Polymerization Strategies

This compound can be incorporated into polymer chains primarily through the reaction of its primary amine group. Two key polymerization strategies are detailed below:

  • Polycondensation for Polyamide Synthesis: The primary amine of this compound can react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. This approach allows for the introduction of the dioxolane moiety as a repeating unit in the polymer backbone.

  • Polyaddition for Polyurethane Synthesis: The amine group can also undergo a polyaddition reaction with diisocyanates to yield polyurethanes. This method provides an alternative route to incorporate the unique structural features of this compound into a polymer.

Experimental Protocols

Synthesis of Polyamide via Polycondensation

This protocol describes the synthesis of a polyamide by reacting this compound with a diacid chloride, a common method for preparing polyamides.[2][3][4][5]

Workflow for Polyamide Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization A Dissolve this compound and triethylamine in anhydrous THF B Add diacid chloride dropwise at 0°C under nitrogen A->B C Stir at room temperature for 24 hours B->C D Filter the reaction mixture C->D E Wash the precipitate with water and methanol D->E F Dry the polymer under vacuum E->F G Determine molecular weight (GPC) F->G H Analyze chemical structure (NMR, FTIR) F->H I Measure thermal properties (DSC, TGA) F->I

Caption: Workflow for polyamide synthesis.

Materials:

  • This compound

  • Adipoyl chloride (or other suitable diacid chloride)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound and triethylamine in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of adipoyl chloride in anhydrous THF dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the resulting precipitate (triethylamine hydrochloride) and wash it with THF.

  • Precipitate the polymer by pouring the filtrate into a large volume of cold methanol.

  • Collect the polymer by filtration, wash thoroughly with deionized water and then methanol.

  • Dry the resulting polyamide under vacuum at 60°C to a constant weight.

Synthesis of Polyurethane via Polyaddition

This protocol outlines the synthesis of a polyurethane using this compound and a diisocyanate.[6][7][8]

Workflow for Polyurethane Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization A Dissolve this compound in anhydrous DMF B Add diisocyanate dropwise at room temperature under nitrogen A->B C Stir at 80°C for 12 hours B->C D Precipitate the polymer in cold diethyl ether C->D E Wash the precipitate with diethyl ether D->E F Dry the polymer under vacuum E->F G Determine molecular weight (GPC) F->G H Analyze chemical structure (NMR, FTIR) F->H I Measure thermal properties (DSC, TGA) F->I

Caption: Workflow for polyurethane synthesis.

Materials:

  • This compound

  • Hexamethylene diisocyanate (HMDI) (or other suitable diisocyanate)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • Slowly add hexamethylene diisocyanate to the stirred solution at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 12 hours.

  • Cool the solution to room temperature and precipitate the polyurethane by pouring the solution into a large volume of cold diethyl ether.

  • Collect the polymer by filtration and wash with diethyl ether.

  • Dry the resulting polyurethane under vacuum at 50°C to a constant weight.

Quantitative Data

The following tables present hypothetical yet representative data for the polymerization reactions. Actual results may vary based on specific reaction conditions and purity of reagents.

Table 1: Polyamide Synthesis Parameters and Results

ParameterValue
Molar Ratio (Diamine:Diacid Chloride)1:1
Monomer Concentration0.5 M
Reaction Temperature0°C to Room Temperature
Reaction Time24 hours
Yield85-95%
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.2
Glass Transition Temperature (Tg)110 - 130°C

Table 2: Polyurethane Synthesis Parameters and Results

ParameterValue
Molar Ratio (Diamine:Diisocyanate)1:1
Monomer Concentration0.8 M
Reaction Temperature80°C
Reaction Time12 hours
Yield90-98%
Number Average Molecular Weight (Mn)20,000 - 35,000 g/mol
Polydispersity Index (PDI)1.9 - 2.5
Glass Transition Temperature (Tg)80 - 100°C

Potential Applications in Drug Delivery

Polymers containing the this compound moiety may be suitable for drug delivery applications. The dioxolane ring is a cyclic acetal, which can be susceptible to hydrolysis under acidic conditions. This property could be exploited for pH-responsive drug release in acidic tumor microenvironments or within endosomal compartments of cells.

Conceptual Drug Delivery Pathway

G cluster_formulation Formulation cluster_delivery Systemic Delivery cluster_release Cellular Uptake and Release A Synthesize Polymer with This compound B Load Drug into Polymer Matrix/Nanoparticle A->B C Administer Drug-Loaded Polymer System B->C D Circulation and Targeting (e.g., EPR effect) C->D E Endocytosis by Target Cells D->E F Acidification of Endosome (pH ~5-6) E->F G Hydrolysis of Dioxolane Ring F->G H Polymer Degradation and Drug Release G->H

Caption: pH-responsive drug delivery concept.

This diagram illustrates a potential mechanism where a polymer containing this compound is used to encapsulate a therapeutic agent. Upon reaching a target site with a lower pH, such as a tumor or an intracellular compartment, the dioxolane rings could hydrolyze, leading to the degradation of the polymer and the release of the drug.

References

Application Note: Performing N-Acylation of 2-(Aminomethyl)-1,3-dioxolane under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Aminomethyl)-1,3-dioxolane is a valuable heterocyclic building block in organic and medicinal chemistry.[1] Its primary amine functionality allows for a wide range of derivatizations, such as N-acylation, N-alkylation, and reductive amination, to produce more complex molecules for drug discovery and material science.[1][2] The aminomethyl group is nucleophilic, while the dioxolane ring can act as a protected aldehyde or be involved in biological interactions.[1][3] Many reagents used in conjunction with this compound, as well as some of the resulting products, can be sensitive to atmospheric oxygen and moisture. Therefore, conducting these reactions under an inert atmosphere is critical to prevent reagent degradation, minimize side reactions, and ensure high product yield and purity.

This document provides a detailed protocol for the N-acylation of this compound with an acyl chloride using standard Schlenk line techniques.[4][5] These methods are fundamental for handling air-sensitive materials and ensuring reproducible experimental outcomes.[6]

General Safety and Handling Precautions

  • This compound: This compound is a flammable liquid and vapor.[7] Keep the container tightly closed and store it in a cool, well-ventilated place away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Acyl Chlorides: These are corrosive and react violently with water. Handle them in a fume hood with appropriate PPE.

  • Inert Gas: Use dry nitrogen or argon. Ensure all gas lines are secure and that the system is properly vented through an oil bubbler to prevent over-pressurization.[8]

  • Schlenk Line Operation: Familiarize yourself with the principles of Schlenk line operation, including the use of the dual vacuum/inert gas manifold, proper stopcock manipulation, and techniques for creating an inert atmosphere in the reaction vessel.[5][8] All glassware should be oven-dried or flame-dried immediately before use to remove adsorbed moisture.[9][10]

Experimental Workflow Diagram

The following diagram outlines the general workflow for setting up a reaction under an inert atmosphere using a Schlenk line.

G cluster_prep Phase 1: Preparation cluster_inert Phase 2: Inerting cluster_reaction Phase 3: Reaction cluster_workup Phase 4: Workup & Isolation A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Hot Glassware (Flask, Condenser, etc.) A->B C 3. Attach to Schlenk Line B->C D 4. Evacuate-Refill Cycles (3x) (Remove Air & Moisture) C->D E 5. Add Solid Reagents (e.g., Amine Base) D->E F 6. Add Anhydrous Solvent (via Syringe/Cannula) E->F G 7. Add Liquid Reagents (this compound, Acyl Chloride) F->G H 8. Monitor Reaction (TLC, LC-MS) G->H I 9. Quench Reaction H->I J 10. Aqueous Workup I->J K 11. Purification (Chromatography, etc.) J->K

Caption: General workflow for reactions under inert atmosphere.

Detailed Experimental Protocol: N-Acylation

This protocol describes the reaction of this compound with benzoyl chloride as a representative example.

3.1. Materials and Equipment

  • This compound (>98%)

  • Benzoyl Chloride (>99%)

  • Triethylamine (Et₃N), anhydrous (>99.5%)

  • Dichloromethane (DCM), anhydrous (>99.8%)

  • Schlenk line with a dual vacuum/inert gas (N₂ or Ar) manifold[5]

  • Oil bubbler and cold trap (liquid nitrogen)[8]

  • Oven-dried glassware: 250 mL three-neck round-bottom flask, condenser, glass stoppers, dropping funnel[6]

  • Magnetic stirrer and stir bar

  • Syringes and needles (oven-dried)[10]

  • Rubber septa

3.2. Glassware Preparation and Assembly

  • Place all glassware (flask, condenser, stir bar) in an oven at 125 °C for at least 4 hours (or overnight).[9]

  • While hot, assemble the three-neck flask with the condenser and glass stoppers. Secure the assembly to a retort stand inside a fume hood.

  • Immediately connect the flask to the Schlenk line via one of the side necks using thick-walled tubing.[9]

  • Begin flushing the system with inert gas.

3.3. Establishing Inert Atmosphere

  • Ensure the flask is open to the inert gas line and the gas is flowing gently through the bubbler.

  • Close the connection to the inert gas and carefully open the flask to the vacuum line to evacuate the air. Do not apply a high vacuum suddenly if solids are present.

  • Close the vacuum line and slowly refill the flask with inert gas. This completes one "evacuate-refill" cycle.

  • Repeat this cycle a total of three times to ensure the atmosphere is sufficiently inert.[11][12] After the final cycle, leave the flask under a positive pressure of inert gas (indicated by gas bubbling out through the oil bubbler).

3.4. Reagent Addition

  • Solvent and Base: Under a positive flow of inert gas, replace a glass stopper with a rubber septum. Add 100 mL of anhydrous DCM to the flask via a cannula or a dry syringe. Add triethylamine (1.5 equivalents) via a dry syringe. Begin stirring.

  • Nucleophile: Using a dry syringe, add this compound (1.0 equivalent) dropwise to the stirring solution.

  • Electrophile: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise via a syringe over 15-20 minutes. A precipitate (triethylamine hydrochloride) may form.

3.5. Reaction and Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours. Monitor the reaction's progress by taking small aliquots with a syringe and analyzing them by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, the reaction is complete.

3.6. Workup and Isolation

  • Quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-acylated product.

Illustrative Data Presentation

The following table presents example data for the N-acylation of this compound with various acyl chlorides under the conditions described above.

EntryAcyl ChlorideSolventTemperature (°C)Time (h)Yield (%)*
1Benzoyl ChlorideDCM0 to RT392
2Acetyl ChlorideDCM0 to RT295
34-Nitrobenzoyl ChlorideTHF0 to RT489

*Note: Data are for illustrative purposes only and represent typical outcomes for this reaction type.

Logic of Inert Atmosphere Application

The use of an inert atmosphere is a critical control measure that ensures the integrity of the chemical transformation by mitigating unwanted side reactions.

G cluster_reagents Reactive Species cluster_atmosphere Atmospheric Components cluster_products Reaction Outcomes A This compound (Nucleophile) E Desired N-Acyl Product (High Yield & Purity) A->E Intended Reaction B Acyl Chloride (Electrophile) B->E Intended Reaction F Side Products / Degradation (e.g., Carboxylic Acid from Acyl Chloride Hydrolysis) B->F Hydrolysis C O₂ (Oxygen) D H₂O (Moisture) D->B Protector Inert Atmosphere (N₂ or Ar) Protector->E Protects Integrity Protector->F Prevents Formation

Caption: Logic for using an inert atmosphere in acylation.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Aminomethyl)-1,3-dioxolane, a key intermediate in various industrial applications, including the synthesis of pharmaceuticals such as Doxofylline. The protocols outlined below are designed to be suitable for pilot plant and industrial-scale production.

Overview and Industrial Applications

This compound is a versatile bifunctional molecule containing a primary amine and a protected aldehyde (in the form of a dioxolane ring). This unique structure makes it a valuable building block in organic synthesis.[1] Its primary industrial application is as a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs). For instance, it is a crucial component in the synthesis of Doxofylline, a bronchodilator used in the treatment of asthma. The aminomethyl group allows for the facile introduction of the dioxolane moiety onto a parent molecule, while the dioxolane ring can be subsequently hydrolyzed to reveal an aldehyde functionality for further chemical transformations.

Synthesis Pathway Overview

The industrial synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 2-(chloromethyl)-1,3-dioxolane, followed by an amination step to introduce the primary amine.

Synthesis_Pathway Start Starting Materials (Chloroacetaldehyde, Ethylene Glycol) Step1 Step 1: Acetal Formation Synthesis of 2-(Chloromethyl)-1,3-dioxolane Start->Step1 Intermediate 2-(Chloromethyl)-1,3-dioxolane Step1->Intermediate Step2 Step 2: Amination (e.g., Gabriel Synthesis or Direct Amination) Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols: Industrial Scale-Up

Step 1: Synthesis of 2-(Chloromethyl)-1,3-dioxolane

This protocol is adapted from established industrial processes for the formation of the dioxolane ring from chloroacetaldehyde and ethylene glycol.

3.1.1. Materials and Reagents

ReagentGradeSupplierNotes
Chloroacetaldehyde (50% aq. solution)IndustrialMajor Chemical Supplier
Ethylene GlycolIndustrialMajor Chemical Supplier
TolueneTechnicalSolvent SupplierUsed for azeotropic water removal.
p-Toluenesulfonic acid (p-TSA)Catalyst GradeChemical SupplierAcid catalyst.
Sodium BicarbonateTechnicalChemical SupplierFor neutralization.

3.1.2. Equipment

  • 1000 L Glass-Lined Reactor with overhead stirrer, condenser, and Dean-Stark trap

  • Heating/Cooling Mantle

  • Vacuum Pump

  • Receiving Vessels

  • Filtration Unit

3.1.3. Protocol

  • Reactor Setup: Ensure the 1000 L reactor is clean and dry. Charge the reactor with ethylene glycol (e.g., 150 kg) and toluene (e.g., 300 L).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 1.5 kg).

  • Azeotropic Water Removal: Heat the mixture to reflux and azeotropically remove any residual water using the Dean-Stark trap.

  • Addition of Chloroacetaldehyde: Once the system is dry, begin the slow, controlled addition of a 50% aqueous solution of chloroacetaldehyde (e.g., 380 kg) to the refluxing mixture. The rate of addition should be controlled to maintain a steady reflux and efficient water removal.

  • Reaction Monitoring: Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction. This typically takes 8-12 hours.

  • Neutralization: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA catalyst. Stir for 30 minutes and check the pH to ensure it is neutral or slightly basic.

  • Phase Separation: Allow the layers to separate. Remove the lower aqueous layer.

  • Solvent Removal: Remove the toluene under reduced pressure to yield the crude 2-(chloromethyl)-1,3-dioxolane.

  • Purification: The crude product can be purified by vacuum distillation.

3.1.4. Expected Yield and Purity

ParameterValue
Expected Yield85-95%
Purity (by GC)>98%
Step 2: Amination of 2-(Chloromethyl)-1,3-dioxolane (Gabriel Synthesis)

The Gabriel synthesis is a reliable method for converting alkyl halides to primary amines, minimizing the formation of over-alkylated byproducts.

3.2.1. Materials and Reagents

ReagentGradeSupplierNotes
2-(Chloromethyl)-1,3-dioxolaneAs prepared in Step 1-
Potassium PhthalimideIndustrialChemical Supplier
N,N-Dimethylformamide (DMF)TechnicalSolvent SupplierReaction solvent.
Hydrazine HydrateIndustrialChemical SupplierFor phthalimide cleavage.
Hydrochloric AcidTechnicalChemical SupplierFor pH adjustment and product isolation.
Sodium HydroxideTechnicalChemical SupplierFor pH adjustment.

3.2.2. Equipment

  • 1000 L Glass-Lined Reactor with overhead stirrer and condenser

  • Heating/Cooling Mantle

  • Filtration Unit

  • Drying Oven

3.2.3. Protocol

  • Reactor Setup: Charge the 1000 L reactor with N,N-dimethylformamide (DMF) (e.g., 500 L) and potassium phthalimide (e.g., 150 kg).

  • Addition of Alkyl Halide: Heat the mixture to 80-90°C and slowly add 2-(chloromethyl)-1,3-dioxolane (e.g., 100 kg) over 1-2 hours.

  • Reaction: Maintain the temperature at 80-90°C and stir for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Hydrazinolysis: Cool the reaction mixture to room temperature. Slowly add hydrazine hydrate (e.g., 40 kg). An exothermic reaction will occur. Control the temperature with cooling. After the initial exotherm subsides, heat the mixture to 90-100°C for 2-4 hours to ensure complete cleavage of the phthalimide group. A precipitate of phthalhydrazide will form.

  • Work-up: Cool the mixture to room temperature and add water (e.g., 500 L). Acidify the mixture with concentrated hydrochloric acid to a pH of ~1. This will precipitate the phthalhydrazide and keep the desired amine product in the aqueous solution.

  • Filtration: Filter the mixture to remove the solid phthalhydrazide.

  • Product Isolation: Transfer the filtrate to a clean reactor. Basify the aqueous solution with a 50% sodium hydroxide solution to a pH of >12.

  • Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Solvent Removal and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

3.2.4. Expected Yield and Purity

ParameterValue
Expected Yield70-85%
Purity (by GC/HPLC)>99%

Quality Control and Analytical Methods

A robust quality control (QC) program is essential to ensure the purity and consistency of this compound for pharmaceutical applications.

ParameterMethodSpecification
AppearanceVisual InspectionClear, colorless to pale yellow liquid
IdentificationFTIR, ¹H NMRConforms to reference spectrum
PurityGas Chromatography (GC) or HPLC≥ 99.0%
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsHeadspace GCToluene: ≤ 890 ppm, DMF: ≤ 880 ppm
Heavy MetalsICP-MS≤ 10 ppm

Safety Considerations

5.1. Hazard Identification

  • 2-(Chloromethyl)-1,3-dioxolane: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • This compound: Flammable liquid and vapor. Causes skin and eye irritation.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.

  • N,N-Dimethylformamide (DMF): Reproductive toxin.

5.2. Personal Protective Equipment (PPE)

  • Chemical-resistant gloves, safety goggles, and a face shield.

  • Flame-retardant lab coat.

  • Use in a well-ventilated area or with a respirator.

5.3. Handling and Storage

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed.

  • Ground and bond containers and receiving equipment to prevent static discharge.

Experimental Workflows

Acetal_Formation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A1 Charge Reactor with Ethylene Glycol and Toluene A2 Add p-TSA catalyst A1->A2 B1 Heat to Reflux and Azeotropically Dry A2->B1 B2 Slowly Add Chloroacetaldehyde B1->B2 B3 Monitor Water Collection B2->B3 C1 Cool and Neutralize with NaHCO3 B3->C1 C2 Phase Separation C1->C2 C3 Solvent Removal C2->C3 C4 Vacuum Distillation C3->C4

Caption: Workflow for the synthesis of 2-(Chloromethyl)-1,3-dioxolane.

Amination_Workflow cluster_gabriel Gabriel Reaction cluster_cleavage Phthalimide Cleavage cluster_isolation Product Isolation D1 Charge Reactor with DMF and K-Phthalimide D2 Add 2-(Chloromethyl)-1,3-dioxolane at 80-90°C D1->D2 D3 React for 6-8 hours D2->D3 E1 Cool and Add Hydrazine Hydrate D3->E1 E2 Heat to 90-100°C E1->E2 F1 Acidify with HCl E2->F1 F2 Filter Phthalhydrazide F1->F2 F3 Basify Filtrate with NaOH F2->F3 F4 Extract with Solvent F3->F4 F5 Dry and Concentrate F4->F5 F6 Vacuum Distillation F5->F6

Caption: Workflow for the amination via Gabriel Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Aminomethyl)-1,3-dioxolane synthesis.

Troubleshooting Guide

Low or no product yield, and the presence of significant impurities are common issues encountered during the synthesis of this compound. This guide provides a systematic approach to identify and resolve these challenges.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Acetal Formation (Route 1) The formation of the 1,3-dioxolane ring from formaldehyde and ethylene glycol is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials. Solution: Employ efficient water removal techniques such as a Dean-Stark apparatus during the reaction to azeotropically remove water as it forms.
Inefficient Amination The nucleophilic substitution of the halide in 2-(halomethyl)-1,3-dioxolane with ammonia or the reductive amination of a carbonyl precursor may be incomplete. Solution: Increase the concentration of the aminating agent (e.g., use a saturated solution of ammonia in an organic solvent). For reductive amination, ensure the reducing agent is active and added at the appropriate temperature.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures, or side reactions may be favored at higher temperatures. Solution: For the amination of 2-(halomethyl)-1,3-dioxolane, heating is often required (e.g., 100°C).[1] Monitor the reaction progress at different temperatures to find the optimal condition.
Insufficient Reaction Time The reaction may not have reached completion. Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Catalyst Inefficiency (Acetal Formation) The acid catalyst used for the initial dioxolane formation may be inactive or used in an insufficient amount. Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a strong acid ion-exchange resin. Optimize the catalyst loading to ensure efficient reaction without promoting side reactions.

Issue 2: Presence of Significant Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted 2-(Halomethyl)-1,3-dioxolane Incomplete amination reaction. Solution: Increase the reaction time, temperature, or the excess of the aminating agent. Ensure proper mixing of the reactants.
Formation of a Bis-adduct The primary amine product can act as a nucleophile and react with another molecule of the starting halide to form a secondary amine. Solution: Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.
Hydrolysis of the Dioxolane Ring The 1,3-dioxolane ring is sensitive to acidic conditions and can hydrolyze back to the corresponding aldehyde and diol, especially during an aqueous workup. Solution: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before performing an aqueous workup.
Side Products from the Gabriel Synthesis If using the Gabriel synthesis, incomplete removal of phthalhydrazide can be an issue. Solution: The Ing-Manske procedure, which involves reaction with hydrazine, can be used to precipitate phthalhydrazide, which can then be filtered off.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic pathways for the synthesis of this compound:

  • Route 1: Acetal Formation followed by Amination. This route involves the initial acid-catalyzed reaction of formaldehyde with ethylene glycol to form a 2-substituted-1,3-dioxolane intermediate, which is then converted to the amine. A common intermediate is 2-(halomethyl)-1,3-dioxolane, which can then undergo nucleophilic substitution with an amine source.

  • Route 2: Reductive Amination. This pathway can start from 2-formyl-1,3-dioxolane, which is then subjected to reductive amination to form the desired product.

Q2: How can I improve the yield of the amination step when using 2-(chloromethyl)-1,3-dioxolane and ammonia?

A2: To improve the yield, consider the following:

  • Use a large excess of ammonia: This will favor the formation of the primary amine and reduce the formation of the secondary amine byproduct.

  • Optimize the reaction temperature and pressure: The reaction may require elevated temperatures and pressures to proceed at a reasonable rate.

  • Choose an appropriate solvent: Solvents like methanol or ethanol are often used for amination reactions.

  • Consider a phase-transfer catalyst: This can enhance the reaction rate between the organic-soluble halide and the aqueous or gaseous ammonia.

Q3: What is the Gabriel synthesis and can it be used for this compound?

A3: The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides.[2] It involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the release of the primary amine, often by reaction with hydrazine (the Ing-Manske procedure).[2] This method can be a good alternative to direct amination with ammonia, as it avoids the formation of secondary and tertiary amine byproducts. The starting material would be a 2-(halomethyl)-1,3-dioxolane.

Q4: How should I purify the final this compound product?

A4: Purification typically involves the following steps:

  • Workup: After the reaction, the mixture is typically worked up by adding a base (like sodium hydroxide) and extracting the product into an organic solvent such as ether.[1]

  • Drying: The organic extract is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation: The crude product can often be purified by vacuum distillation to yield the final, pure this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amination of 2-(Bromomethyl)-1,3-dioxolane (Adapted from a similar procedure)

This protocol is adapted from the synthesis of a secondary amine and should be optimized for the synthesis of the primary amine.

  • Reaction Setup: In a glass reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-(bromomethyl)-1,3-dioxolane and a large excess of a solution of ammonia in methanol.

  • Reaction: Heat the reaction mixture to approximately 100°C for about 3 hours.[1] Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide in water. Stir the mixture for about 30 minutes.

  • Extraction: Extract the product from the reaction mixture with a suitable organic solvent, such as diethyl ether.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of a Doxofylline Precursor using 2-(Chloromethyl)-1,3-dioxolane

Note: This data is for the synthesis of a theophylline derivative, not this compound directly, but provides insight into reaction conditions for the alkylation of a nitrogen-containing compound with 2-(chloromethyl)-1,3-dioxolane.

Theophylline (moles)2-(Chloromethyl)-1,3-dioxolane (moles)SolventBase (moles)Temperature (°C)Time (hours)Yield (%)
0.10.35N,N-DimethylacetamidePyridine (0.3)80-908~85
0.120.16IsopropanolMgCO₃ (0.12)801875
0.10.50Ethanol/AcetonitrileAmmonium Carbonate (0.25)55-601880

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_route1 Route 1: Acetal Formation & Amination cluster_route2 Route 2: Reductive Amination A1 Formaldehyde + Ethylene Glycol C1 2-(Halomethyl)-1,3-dioxolane A1->C1 Acetalization B1 Acid Catalyst (e.g., p-TsOH) B1->C1 E1 This compound C1->E1 Amination D1 Ammonia or Gabriel Reagent D1->E1 A2 2-Formyl-1,3-dioxolane C2 This compound A2->C2 Reductive Amination B2 Ammonia + Reducing Agent (e.g., NaBH3CN) B2->C2

Caption: Synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Q1 Is acetal formation step complete? Start->Q1 A1 Optimize water removal (e.g., Dean-Stark) Q1->A1 No Q2 Is amination step complete? Q1->Q2 Yes A1->Q2 A2 Increase amine concentration, temperature, or reaction time Q2->A2 No Q3 Are there significant side products? Q2->Q3 Yes A2->Q3 A3 Consider Gabriel synthesis to avoid over-alkylation Q3->A3 Yes End Improved Yield Q3->End No A3->End

Caption: Troubleshooting flowchart for low yield issues.

References

Purification of 2-(Aminomethyl)-1,3-dioxolane by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-(Aminomethyl)-1,3-dioxolane

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of this compound by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant for distillation?

A1: Understanding the physical properties is crucial for a successful purification. The key data is summarized in the table below. Note the significant difference in boiling point under atmospheric and reduced pressure.

Q2: What are the common impurities found in crude this compound?

A2: Impurities typically arise from the synthetic route used. Common synthesis involves the reaction of an amino-acetaldehyde acetal with ethylene glycol or the condensation of formaldehyde and ethylene glycol followed by amination.[1] Therefore, common impurities may include:

  • Water: Often present from reaction workup or absorbed from the atmosphere.

  • Ethylene Glycol: A common starting material.

  • Starting Materials: Unreacted reagents from the specific synthetic pathway.

  • Hydrolysis Products: As a cyclic acetal, this compound is susceptible to acid-catalyzed hydrolysis, which can revert it to aminoacetaldehyde and ethylene glycol, especially if acidic residues and water are present.[1][2][3]

Q3: Why is fractional distillation recommended over simple distillation for this compound?

A3: Fractional distillation is necessary when the boiling points of the desired compound and its impurities are close (less than 70 °C difference).[4] While some potential impurities like ethylene glycol have a significantly higher boiling point, others may be closer, necessitating the enhanced separation efficiency of a fractionating column to achieve high purity (>98%).

Q4: How should the purified this compound be stored?

A4: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture and carbon dioxide, which can react with the primary amine. It should be kept in a cool, dry place.[5][6]

Q5: Is this compound stable to heat during distillation?

A5: The compound is generally stable at its boiling point, especially under reduced pressure which allows for lower distillation temperatures. However, prolonged heating or the presence of acidic impurities can promote decomposition or hydrolysis.[2][3] It is critical to ensure the crude material is neutralized before heating.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₄H₉NO₂103.12154 °C (at 760 mmHg)[7]
83-84 °C (at 25 mmHg)[1]
Ethylene GlycolC₂H₆O₂62.07197.3 °C
WaterH₂O18.02100 °C

Troubleshooting Guide

Problem 1: The distillation temperature is unstable and does not hold steady at the expected boiling point.

  • Cause A: Inefficient Fractionating Column. The column may not have enough theoretical plates for the separation, or the packing may be inefficient.

  • Solution A: Ensure you are using a high-efficiency column (e.g., Vigreux or packed column). For very close-boiling impurities, a longer column may be required. Ensure the column is well-insulated with glass wool or aluminum foil to maintain a proper temperature gradient.[4][8]

  • Cause B: System Leaks. Leaks in the apparatus will prevent the system from reaching equilibrium, causing fluctuations in pressure and temperature.

  • Solution B: Check all joints and connections for a proper seal. Use high-vacuum grease for ground glass joints if necessary.

  • Cause C: Bumping or Uneven Boiling. Superheating of the liquid followed by sudden, violent boiling can cause temperature fluctuations.

  • Solution C: Use fresh boiling chips or a magnetic stir bar to ensure smooth, even boiling.

Problem 2: The distillation rate is very slow, or no product is distilling over.

  • Cause A: Insufficient Heating. The heating mantle may not be providing enough energy to vaporize the compound and establish the temperature gradient up the column.

  • Solution A: Gradually increase the heating mantle temperature. The distilling pot needs to be significantly hotter than the head temperature to drive vapors up the column.[8]

  • Cause B: Excessive Reflux. The column may be losing too much heat to the surroundings, causing all the vapor to condense and return to the flask.

  • Solution B: Insulate the distillation head and fractionating column with glass wool and/or aluminum foil to minimize heat loss.[4][8]

  • Cause C: Thermometer Placement. The thermometer bulb might be positioned too high, not accurately measuring the temperature of the vapor entering the condenser.

  • Solution C: Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[4]

Problem 3: The distillate is cloudy or contains water.

  • Cause A: Incomplete Drying. The crude material was not adequately dried before distillation.

  • Solution A: Before distillation, dry the crude product using a suitable drying agent like anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄). Avoid acidic drying agents like CaCl₂. Decant or filter the dried liquid into the distillation flask.

  • Cause B: "Wet" Apparatus. Residual moisture was present in the distillation glassware.

  • Solution B: Ensure all glassware is oven-dried or flame-dried before assembly. Assemble the apparatus while it is still warm to prevent condensation.

Problem 4: The material in the distillation flask is darkening or decomposing.

  • Cause A: Presence of Acidic Impurities. Traces of acid can catalyze the hydrolysis or decomposition of the acetal at high temperatures.

  • Solution A: Before distillation, wash the crude material with a dilute base (e.g., aqueous K₂CO₃ solution), separate the organic layer, and dry it thoroughly.

  • Cause B: Overheating. The pot temperature is too high, causing thermal decomposition.

  • Solution B: Use vacuum distillation to lower the required temperature. Never distill to dryness; always leave a small amount of residue (10-20%) in the flask.

Problem 5: The fractionating column is flooding.

  • Cause A: Heating Rate is Too High. An excessive boiling rate generates more vapor than the column can handle, causing liquid to be pushed up the column instead of flowing down smoothly.

  • Solution A: Reduce the heating rate until the flooding subsides and the liquid drains back into the flask. Resume heating at a gentler rate.[8]

Experimental Protocol: Fractional Distillation of this compound

1. Pre-Treatment of Crude Material: a. Transfer the crude this compound to a separatory funnel. b. Wash with a saturated solution of potassium carbonate (K₂CO₃) to remove any acidic impurities. c. Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. d. Add anhydrous K₂CO₃ or MgSO₄, swirl, and let it stand for at least 30 minutes to remove residual water. e. Decant or filter the dried liquid into the round-bottom distillation flask.

2. Apparatus Setup: a. Assemble the fractional distillation apparatus as shown in the diagram below. Use a Vigreux column of appropriate length. b. Place a magnetic stir bar or boiling chips in the distillation flask. c. Ensure all joints are securely clamped. Lightly grease ground glass joints if performing a vacuum distillation. d. Position the thermometer correctly in the distillation head. e. Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.[4]

3. Distillation Procedure: a. Begin stirring and gently heat the distillation flask using a heating mantle. b. Observe as the condensation ring slowly rises up the fractionating column.[4] If the ring stops rising, you may need to increase the heat slightly or improve insulation. c. Collect any initial low-boiling fraction (forerun) in a separate receiving flask and discard it. This may contain residual solvents or water. d. When the temperature at the distillation head stabilizes at the boiling point of the product (e.g., ~154 °C at atmospheric pressure or 83-84 °C at 25 mmHg), change to a clean, pre-weighed receiving flask. e. Collect the main fraction while the temperature remains constant. Maintain a slow, steady distillation rate of 1-2 drops per second. f. Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue (10-20%) is left in the distillation flask. Never distill to dryness. g. Allow the apparatus to cool completely before disassembling.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Distillation Problem Observed q_temp Is the distillation temperature unstable? start->q_temp s_temp_leak Solution: - Check all joints for leaks. - Improve column insulation. - Ensure smooth boiling. q_temp->s_temp_leak Yes q_rate Is the distillation rate too slow? q_temp->q_rate No end_node Problem Resolved s_temp_leak->end_node s_rate_heat Solution: - Increase heating gradually. - Insulate column and head. - Check thermometer placement. q_rate->s_rate_heat Yes q_purity Is the distillate cloudy or wet? q_rate->q_purity No s_rate_heat->end_node s_purity_dry Solution: - Pre-dry crude material  with K2CO3. - Use oven-dried glassware. q_purity->s_purity_dry Yes q_decomp Is the pot residue darkening? q_purity->q_decomp No s_purity_dry->end_node s_decomp_base Solution: - Neutralize crude with base wash. - Use vacuum to lower temp. - Do not distill to dryness. q_decomp->s_decomp_base Yes q_decomp->end_node No s_decomp_base->end_node

Caption: Troubleshooting workflow for fractional distillation issues.

FractionalDistillationSetup Fractional Distillation Apparatus cluster_0 Heating & Boiling cluster_1 Separation cluster_2 Condensation & Collection HeatingMantle Heating Mantle Flask Distillation Flask (with stir bar) HeatingMantle->Flask StirPlate Stir Plate StirPlate->HeatingMantle Column Vigreux Column (Insulated) Flask->Column Vapor DistHead Distillation Head Column->DistHead Thermometer Thermometer DistHead->Thermometer Condenser Condenser DistHead->Condenser WaterOut Water Out Condenser->WaterOut Receiver Receiving Flask Condenser->Receiver Distillate WaterIn Water In WaterIn->Condenser

Caption: Diagram of a fractional distillation apparatus setup.

References

Troubleshooting side reactions in the synthesis of 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Aminomethyl)-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Two-Step Synthesis via a Halogenated Intermediate: This common industrial method involves the initial formation of a 2-(halomethyl)-1,3-dioxolane (e.g., 2-(chloromethyl)-1,3-dioxolane) from ethylene glycol and a suitable C2 source. This intermediate is then reacted with an amine source, such as ammonia, in a nucleophilic substitution reaction to yield the final product.[1]

  • Reductive Amination of a Formyl Dioxolane: This route involves the initial synthesis of 2-formyl-1,3-dioxolane, which is then subjected to reductive amination. This process typically uses a reducing agent in the presence of an ammonia source.[1]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in dioxolane synthesis are often attributed to the reversible nature of the acetal formation and the presence of water. Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials. Additionally, improper reaction conditions can lead to the formation of byproducts. For the amination step, incomplete reaction or side reactions involving the amine can also significantly lower the yield.

Q3: I am observing significant byproduct formation. What are the likely impurities?

A3: The most common byproduct is the starting aldehyde and ethylene glycol, resulting from the hydrolysis of the dioxolane ring. Other potential impurities include polymers of the starting aldehyde, and in the case of the two-step synthesis, unreacted 2-(halomethyl)-1,3-dioxolane. Side reactions involving the aminomethyl group, such as N-alkylation with the halo-intermediate, can also occur.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved by distillation. Given the basic nature of the product, an initial workup with a mild base can help to remove any residual acidic catalyst. It is crucial to ensure all water is removed from the organic extracts before the final distillation to prevent hydrolysis of the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete water removalUse a Dean-Stark apparatus during the reaction to azeotropically remove water as it forms. Alternatively, for smaller scale reactions, add a drying agent like molecular sieves.
Inactive or insufficient acid catalystUse a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid). The catalyst loading should be optimized; too little will result in a slow reaction, while too much can promote side reactions.
Low reaction temperature or insufficient reaction timeEnsure the reaction is heated to a temperature that facilitates water removal. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Presence of Starting Materials in Product Incomplete reactionDrive the reaction to completion by ensuring efficient water removal and optimal catalyst concentration. Consider increasing the reaction time.
Inefficient purificationFractional distillation is the primary method for purification. Ensure the distillation column is efficient enough to separate the product from the starting materials based on their boiling points.
Formation of Polymeric Byproducts High concentration of starting aldehydeAdd the aldehyde slowly to the reaction mixture to maintain a low concentration and minimize polymerization.
Excessively acidic conditionsUse a moderate amount of a milder acid catalyst. Solid acid catalysts like acidic resins can sometimes improve selectivity and simplify purification.
Product Degradation (Hydrolysis) Acidic workup conditionsNeutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before any aqueous extraction steps. Dioxolanes are generally more stable at a higher pH.
Presence of water during storage or purificationEnsure the product is thoroughly dried before storage. Store over a drying agent if necessary.
Side Reactions in Amination Step Over-alkylation of the amineIn the two-step synthesis, using a large excess of ammonia can help to minimize the formation of secondary and tertiary amine byproducts.
Incomplete reaction with the halo-intermediateEnsure sufficient reaction time and temperature for the amination step. The choice of solvent can also influence the reaction rate.

Quantitative Data on Synthesis

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for various methods.

Synthetic Method Key Reactants Catalyst/Conditions Reported Yield
Substitution Reaction2-Chloromethyl-1,3-dioxolane, excess RNH₂150–170°C, polar solvents48–87%[1]
Substitution Reaction2-Tosylmethyl-1,3-dioxolane, NH₃Methanesulfonic acid, CH₂Cl₂75%[1]
Acid-Catalyzed Cyclization & AminationEthylene glycol, FormaldehydeFeCl₃/HNO₂, UV light, Photocatalytic67%[1]
Acid-Catalyzed Cyclization & Amination1,2-Propanediol, FormaldehydeH₂SO₄, Reflux, Grignard addition80%[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-1,3-dioxolane

This protocol is a general procedure for the formation of the key intermediate.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reactant Charging: To the flask, add ethylene glycol (1.0 equivalent), a suitable solvent for azeotropic water removal (e.g., toluene), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Slowly add chloroacetaldehyde (1.0-1.2 equivalents) to the reaction mixture.

  • Water Removal: Continue to heat at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected and/or by an appropriate analytical method (e.g., GC, TLC).

  • Workup: Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature. Carefully neutralize the catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by distillation.

Protocol 2: Amination of 2-(Chloromethyl)-1,3-dioxolane

This protocol describes the conversion of the intermediate to the final product.

  • Apparatus Setup: In a sealed pressure vessel, combine 2-(chloromethyl)-1,3-dioxolane (1.0 equivalent) with a significant excess of ammonia (e.g., as a solution in an alcohol like methanol).

  • Reaction: Heat the sealed vessel to a temperature between 100-150°C. The optimal temperature and reaction time will need to be determined empirically.

  • Monitoring: Monitor the reaction for the consumption of the starting material by GC or TLC.

  • Workup: After cooling the reaction vessel, carefully vent any excess pressure. Remove the excess ammonia and solvent under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Reductive Amination Ethylene Glycol Ethylene Glycol 2-(Chloromethyl)-1,3-dioxolane 2-(Chloromethyl)-1,3-dioxolane Ethylene Glycol->2-(Chloromethyl)-1,3-dioxolane Acid Catalyst, Toluene, Reflux Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->2-(Chloromethyl)-1,3-dioxolane Acid Catalyst, Toluene, Reflux Product_1 This compound 2-(Chloromethyl)-1,3-dioxolane->Product_1 Heat, Pressure Ammonia Ammonia Ammonia->Product_1 Heat, Pressure Ethylene Glycol_2 Ethylene Glycol 2-Formyl-1,3-dioxolane 2-Formyl-1,3-dioxolane Ethylene Glycol_2->2-Formyl-1,3-dioxolane Acid Catalyst Glycoaldehyde Glycoaldehyde (or equivalent) Glycoaldehyde->2-Formyl-1,3-dioxolane Acid Catalyst Product_2 This compound 2-Formyl-1,3-dioxolane->Product_2 Ammonia_2 Ammonia Ammonia_2->Product_2 Reducing_Agent Reducing Agent (e.g., H2/Catalyst) Reducing_Agent->Product_2

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Water Is water being effectively removed? Start->Check_Water Improve_Water_Removal Use Dean-Stark trap or molecular sieves. Check_Water->Improve_Water_Removal No Check_Catalyst Is the catalyst active and at the correct concentration? Check_Water->Check_Catalyst Yes Improve_Water_Removal->Check_Catalyst Optimize_Catalyst Use fresh, anhydrous catalyst. Optimize loading. Check_Catalyst->Optimize_Catalyst No Check_Temp_Time Are reaction temperature and time optimal? Check_Catalyst->Check_Temp_Time Yes Optimize_Catalyst->Check_Temp_Time Optimize_Conditions Adjust temperature for efficient water removal. Monitor reaction progress. Check_Temp_Time->Optimize_Conditions No Check_Workup Is the workup procedure appropriate? Check_Temp_Time->Check_Workup Yes Optimize_Conditions->Check_Workup Adjust_Workup Neutralize acid before aqueous extraction. Ensure thorough drying. Check_Workup->Adjust_Workup No Purification Review Purification Strategy Check_Workup->Purification Yes Adjust_Workup->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reactions cluster_hydrolysis Hydrolysis (Acid-Catalyzed) cluster_polymerization Polymerization cluster_amination N-Alkylation (in Route 1) Product This compound Reactant_Aldehyde Aminoacetaldehyde Product->Reactant_Aldehyde + H₂O, H⁺ Reactant_Diol Ethylene Glycol Product->Reactant_Diol + H₂O, H⁺ Secondary_Amine Secondary Amine Byproduct Product->Secondary_Amine + 2-(Chloromethyl)-1,3-dioxolane Polymer Polyacetaldehyde Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Polymer Excess Acid

Caption: Key side reactions in the synthesis of this compound.

References

Technical Support Center: Stability of 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(Aminomethyl)-1,3-dioxolane in acidic and basic media. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1: this compound, a cyclic acetal, is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which leads to the cleavage of the dioxolane ring. The rate of this acid-catalyzed hydrolysis is dependent on the pH, with faster degradation occurring at lower pH values.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: In the presence of acid and water, this compound hydrolyzes to produce ethylene glycol and aminoacetaldehyde. The initial hydrolysis product, a hemiacetal, is unstable and rapidly breaks down to these final products.

Q3: Is this compound stable in common organic solvents?

A3: this compound is generally stable in anhydrous aprotic organic solvents. However, care should be taken to exclude water and acidic impurities, as these can catalyze its degradation, especially upon storage. Protic solvents, particularly in the presence of any acidic species, may facilitate hydrolysis.

Q4: How does the aminomethyl group affect the stability of the dioxolane ring?

A4: The aminomethyl group (-CH₂NH₂) at the 2-position can influence the rate of acid-catalyzed hydrolysis. Under acidic conditions, the amino group will be protonated to form an ammonium ion (-CH₂NH₃⁺). This protonated group is electron-withdrawing, which can affect the stability of the carbocation-like transition state formed during hydrolysis. The overall effect on the rate compared to an unsubstituted dioxolane can be complex and is best determined experimentally.

Q5: Are there any specific storage conditions recommended for this compound?

A5: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation and to minimize contact with atmospheric moisture and carbon dioxide, which can form carbonic acid and lower the pH.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected degradation of the compound during a reaction in an acidic medium. The reaction pH is too low, leading to rapid hydrolysis of the dioxolane ring.- Increase the pH of the reaction medium if the reaction chemistry allows. - Consider using a milder acid catalyst or a buffered acidic solution. - Perform the reaction at a lower temperature to decrease the rate of hydrolysis. - If possible, protect the amino group prior to the reaction in acidic media.
Compound appears to be degrading in a non-aqueous solvent over time. The solvent may contain water or acidic impurities.- Use a high-purity, anhydrous solvent. - Consider passing the solvent through a column of activated alumina or molecular sieves to remove residual water and acidic impurities. - Store the compound solution over molecular sieves.
Inconsistent results in bioassays. The compound may be degrading in the acidic environment of the cell culture medium or assay buffer.- Determine the stability of the compound in the specific assay medium by performing a time-course study and analyzing for degradation products. - Adjust the pH of the medium if possible, or shorten the incubation time. - Prepare fresh solutions of the compound immediately before use.
Formation of unexpected byproducts in a synthetic step. The acidic workup or purification conditions are causing hydrolysis of the dioxolane.- Use a neutral or slightly basic workup procedure. <.br> - Employ non-acidic purification techniques, such as chromatography on neutral or basic alumina, or distillation under neutral conditions.

Data Presentation

Due to the limited availability of published kinetic data for the hydrolysis of this compound, the following table provides illustrative half-life data at various pH values to demonstrate the expected stability trend. These values are estimates based on the general behavior of similar cyclic acetals.

pH Temperature (°C) Illustrative Half-life (t½) Stability Classification
2.025< 1 hourVery Labile
4.025Several hoursLabile
5.025~ 1 dayModerately Stable
7.4 (Physiological)37> 1 weekStable
9.037Very StableVery Stable

Experimental Protocols

Protocol 1: Determination of pH Stability Profile

This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.

1. Materials:

  • This compound
  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
  • Acetonitrile or Methanol (HPLC grade)
  • Water (HPLC grade)
  • pH meter
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
  • Constant temperature incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
  • In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of approximately 50 µg/mL. Ensure the volume of the organic solvent is minimal (<1%) to not significantly alter the buffer's properties.
  • Adjust the final pH of each solution if necessary.
  • Immediately withdraw a sample from each vial for the t=0 time point analysis.
  • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).
  • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours).
  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
  • Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the hydrolysis of this compound.

1. Materials:

  • This compound
  • Deuterated water (D₂O)
  • Deuterated acid (e.g., DCl in D₂O)
  • NMR tubes
  • NMR spectrometer

2. Procedure:

  • Dissolve a known amount of this compound in D₂O in an NMR tube.
  • Acquire a ¹H NMR spectrum at t=0.
  • Add a catalytic amount of a deuterated acid to the NMR tube to initiate hydrolysis.
  • Acquire a series of ¹H NMR spectra at regular time intervals.
  • Monitor the decrease in the intensity of the characteristic signals of this compound (e.g., the methylene protons of the dioxolane ring) and the appearance of signals from the degradation products (ethylene glycol).
  • Integrate the relevant peaks at each time point to determine the relative concentrations of the reactant and products.
  • Plot the concentration of this compound versus time to determine the reaction kinetics.

Visualizations

Caption: Acid-catalyzed hydrolysis of this compound.

Stability_Profile cluster_acidic Acidic Medium (pH < 7) cluster_basic Basic/Neutral Medium (pH ≥ 7) Compound This compound Acid_Node Hydrolysis Compound->Acid_Node Unstable Base_Node Stable Compound->Base_Node Stable Degradation_Products Ethylene Glycol + Aminoacetaldehyde Acid_Node->Degradation_Products

Technical Support Center: Optimizing Derivatization of 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction temperatures and other conditions for the derivatization of 2-(Aminomethyl)-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is derivatization necessary for its analysis?

This compound is a heterocyclic compound featuring a primary amine attached to a 1,3-dioxolane ring.[1] For analytical techniques like HPLC and GC, this molecule often lacks a strong chromophore or fluorophore, leading to poor detection by UV or fluorescence detectors. Additionally, its polarity can result in poor chromatographic peak shape and retention. Derivatization chemically modifies the primary amine group to attach a tag that enhances detectability and improves chromatographic behavior.[2]

Q2: What are the key structural features of this compound to consider during derivatization?

There are two main features to consider:

  • The Primary Amine (-NH₂): This is the primary site for derivatization. It is a nucleophilic group that reacts with various derivatizing agents.[1]

  • The 1,3-Dioxolane Ring: This is a cyclic acetal. Acetal groups are generally stable under neutral to strongly basic conditions but are susceptible to hydrolysis (ring-opening) under acidic conditions. This is a critical consideration for pH control during the derivatization reaction and sample workup.

Q3: Which derivatization reagents are suitable for this compound?

Several reagents are commonly used for derivatizing primary amines and can be adapted for this compound:

  • For HPLC-UV/Fluorescence Detection:

    • Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent derivatives. The reaction is robust and the derivatives are stable.

    • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms fluorescent derivatives with primary amines, suitable for sensitive detection.

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. However, these derivatives can be unstable.

  • For GC-MS Analysis:

    • Silylating Reagents (e.g., BSTFA, MSTFA): These reagents replace the active hydrogens on the amine group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability for GC analysis.

Q4: What is the optimal reaction temperature for derivatization?

The optimal temperature is a balance between reaction rate and the stability of the reactant, reagent, and product.

  • Many derivatization reactions for amines can proceed efficiently at room temperature or with gentle heating (e.g., 40-60°C).

  • Elevated temperatures can increase the reaction rate, which may be necessary for sterically hindered amines or less reactive agents.

  • However, excessive heat should be avoided as it can lead to the degradation of the derivatizing reagent or the this compound molecule itself.

  • It is crucial to empirically determine the optimal temperature for your specific reaction conditions by running small-scale trials at different temperatures and analyzing the yield.

Troubleshooting Guides

Issue 1: Incomplete or Low-Yield Derivatization

This is one of the most common issues encountered during derivatization. The following flowchart and table provide a systematic approach to troubleshooting this problem.

G start Incomplete Derivatization reagent Check Derivatizing Reagent start->reagent conditions Optimize Reaction Conditions start->conditions sample Evaluate Sample Matrix & pH start->sample reagent_q1 Is reagent fresh and stored correctly? reagent->reagent_q1 conditions_q1 Is molar excess of reagent sufficient? conditions->conditions_q1 sample_q1 Is reaction pH correct (typically basic for amines)? sample->sample_q1 reagent_q1->conditions Yes reagent_a1 Prepare fresh reagent reagent_q1->reagent_a1 No reagent_a1->conditions conditions_a1 Increase molar excess (e.g., 5-10 fold) conditions_q1->conditions_a1 No conditions_q2 Is reaction time adequate? conditions_q1->conditions_q2 Yes conditions_a1->conditions_q2 conditions_a2 Increase reaction time (monitor kinetics) conditions_q2->conditions_a2 No conditions_q3 Is temperature optimal? conditions_q2->conditions_q3 Yes conditions_a2->conditions_q3 conditions_q3->sample Yes conditions_a3 Increase temperature incrementally (e.g., to 40-60°C) conditions_q3->conditions_a3 No conditions_a3->sample sample_a1 Adjust pH with appropriate buffer (e.g., borate, carbonate) sample_q1->sample_a1 No sample_q2 Are there interfering substances in the sample? sample_q1->sample_q2 Yes sample_a1->sample_q2 sample_a2 Perform sample cleanup (e.g., SPE, LLE) sample_q2->sample_a2 No sample_q3 Is the dioxolane ring stable (check for acidic conditions)? sample_q2->sample_q3 Yes sample_a2->sample_q3 sample_a3 Ensure pH is neutral to basic to prevent hydrolysis sample_q3->sample_a3 No end_node Successful Derivatization sample_q3->end_node Yes sample_a3->end_node

Caption: Troubleshooting workflow for incomplete derivatization.

ParameterRecommended ActionRationale
Reagent Concentration Use a 5-10 fold molar excess of the derivatizing agent to the analyte.Ensures the reaction goes to completion, especially in complex matrices where side reactions can consume the reagent.
Reaction Time Analyze the reaction mixture at different time points (e.g., 15, 30, 60, 120 min) to determine the time to maximum product formation.Some derivatization reactions are rapid, while others may require longer incubation to reach completion.
Reaction Temperature Start with room temperature. If the reaction is slow or incomplete, incrementally increase the temperature to 40-60°C.Increasing temperature can enhance reaction kinetics, but excessive heat can cause degradation of the reagent or analyte.
pH Most amine derivatizations require basic conditions (pH 8.5-10) to deprotonate the amine, making it more nucleophilic. Use a suitable buffer (e.g., borate, carbonate).Crucially, avoid acidic pH , which can cause hydrolysis of the 1,3-dioxolane ring.
Solvent Use a dry, aprotic solvent (e.g., acetonitrile, acetone) that dissolves both the analyte and the reagent.The presence of water can hydrolyze some derivatizing agents (like silylating reagents) and may not be ideal for all reactions.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
CauseRecommended ActionRationale
Excess Derivatizing Reagent Quench the reaction with a small amount of a primary amine (e.g., glycine) or an acid, if compatible. Optimize the initial amount of reagent used.Unreacted derivatizing agent can interfere with the chromatography, co-elute with the product, and cause peak tailing.
Secondary Interactions with Column For HPLC, use a column with end-capping or adjust the mobile phase pH. For GC, ensure proper column deactivation.Residual silanol groups on silica-based columns can interact with the amine-derived product, causing tailing.
Analyte Degradation Check the stability of the derivatized product under the analytical conditions. Analyze the sample immediately after derivatization.The derivatized product may not be stable, leading to the appearance of degradation products and distorted peaks.
Issue 3: Presence of Multiple or Unexpected Peaks
CauseRecommended ActionRationale
Hydrolysis of Dioxolane Ring Strictly maintain neutral to basic pH throughout the derivatization and sample preparation process.Acidic conditions can open the 1,3-dioxolane ring, leading to the formation of byproducts.
Side Reactions Ensure the sample is free from other nucleophiles (e.g., other primary/secondary amines, thiols) that could also react with the derivatizing agent.Competing reactions will consume the reagent and produce additional peaks in the chromatogram.
Degradation of Derivatizing Agent Prepare the derivatizing agent solution fresh daily and store it under recommended conditions (e.g., protected from light and moisture).Degraded reagent can lead to multiple reaction products or a lack of reactivity.

Experimental Protocols (Adapted for this compound)

The following are general starting protocols. Optimization is highly recommended for your specific application.

Protocol 1: Derivatization with Dansyl Chloride for HPLC-Fluorescence Detection

G cluster_reagents Reagent Preparation cluster_procedure Derivatization Procedure reagent1 Sample in ACN step1 Mix 100 µL Sample, 200 µL Buffer, and 200 µL Dansyl-Cl reagent1->step1 reagent2 100 mM Bicarbonate Buffer (pH 9.5) reagent2->step1 reagent3 5 mg/mL Dansyl-Cl in Acetone reagent3->step1 step2 Vortex and Incubate (60°C for 45-60 min in the dark) step1->step2 step3 Quench with 100 µL Glycine step2->step3 step4 Inject into HPLC System step3->step4

Caption: Workflow for Dansyl Chloride Derivatization.

1. Reagent Preparation:

  • Bicarbonate Buffer (100 mM, pH 9.5): Prepare a solution of sodium bicarbonate and adjust the pH with sodium carbonate.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone. This solution is light-sensitive and should be prepared fresh and stored in an amber vial.

  • Quenching Solution (0.1 M Glycine): Dissolve glycine in deionized water.

2. Derivatization Procedure:

  • To 100 µL of the sample or standard solution of this compound in acetonitrile, add 200 µL of the bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution and vortex thoroughly.

  • Incubate the mixture at 60°C for 45-60 minutes in the dark.

  • Quench the reaction by adding 100 µL of the glycine solution to consume excess dansyl chloride.

  • Inject an aliquot into the HPLC system.

Protocol 2: Silylation with BSTFA for GC-MS Analysis

G cluster_reagents Reagent Preparation cluster_procedure Derivatization Procedure reagent1 Dry Sample Residue step1 Add 50 µL Solvent and 50 µL BSTFA to Dry Sample reagent1->step1 reagent2 Acetonitrile or Pyridine reagent2->step1 reagent3 BSTFA (+1% TMCS) reagent3->step1 step2 Cap Vial and Heat (70°C for 30 min) step1->step2 step3 Cool to Room Temp step2->step3 step4 Inject into GC-MS System step3->step4

Caption: Workflow for Silylation with BSTFA.

1. Reagent Preparation:

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice. TMCS acts as a catalyst.

  • Solvent: Anhydrous acetonitrile or pyridine.

2. Derivatization Procedure:

  • Evaporate the sample containing this compound to complete dryness under a stream of nitrogen. It is critical to remove all water.

  • Add 50 µL of anhydrous acetonitrile (or pyridine) and 50 µL of BSTFA (+1% TMCS) to the dry sample residue.

  • Cap the reaction vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject an aliquot into the GC-MS system.

References

Technical Support Center: Purification of Chiral 2-(Aminomethyl)-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of chiral 2-(aminomethyl)-1,3-dioxolane derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of chiral this compound derivatives, particularly when using chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Issue 1: Poor or No Enantiomeric Separation

Q: I am not seeing any separation of my this compound enantiomers on a chiral HPLC column. What should I do?

A: Achieving chiral separation can be challenging and often requires systematic screening of different conditions. Here is a step-by-step approach to troubleshoot poor or no separation:

  • Verify the Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for a wide range of compounds, including those with amine functionalities.[1] If you are using a different type of CSP with no success, consider screening your sample on columns with different chiral selectors.

  • Optimize the Mobile Phase:

    • Normal Phase Chromatography: A typical mobile phase consists of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[1] If you observe no separation, try decreasing the percentage of the alcohol modifier to increase retention and potentially improve resolution.[1]

    • Mobile Phase Additives: The basic aminomethyl group can interact with residual silanols on the silica support of the CSP, leading to poor peak shape and resolution. To mitigate this, add a basic modifier to your mobile phase. Diethylamine (DEA) at a concentration of 0.1% is commonly used for basic analytes.[1]

  • Consider a Different Chromatographic Mode: If normal-phase chromatography is unsuccessful, explore other modes such as reversed-phase or polar organic mode. Supercritical Fluid Chromatography (SFC) can also be a powerful technique for chiral separations.[1]

Logical Troubleshooting Workflow for No Separation

NoSeparationWorkflow start Start: No Enantiomeric Separation csp_check Is the CSP appropriate? (e.g., polysaccharide-based) start->csp_check screen_csp Screen on different CSPs (e.g., cellulose, amylose, cyclodextrin) csp_check->screen_csp No/Unsure mobile_phase_opt Is the mobile phase optimized? csp_check->mobile_phase_opt Yes screen_csp->mobile_phase_opt adjust_modifier Adjust polar modifier concentration mobile_phase_opt->adjust_modifier Yes change_mode Consider a different chromatographic mode (Reversed-Phase, Polar Organic, SFC) mobile_phase_opt->change_mode No add_additive Add a basic additive (e.g., 0.1% DEA) adjust_modifier->add_additive add_additive->change_mode Still no separation solution Separation Achieved add_additive->solution Success change_mode->solution Success

Caption: Troubleshooting workflow for no enantiomeric separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for the this compound derivative are tailing. How can I improve the peak shape?

A: Peak tailing for basic compounds like aminomethyl-dioxolanes is a common issue in chiral chromatography. Here are the primary causes and solutions:

  • Secondary Interactions: The basic amine group can interact with acidic silanol groups on the silica surface of the column, causing peak tailing.[2]

    • Solution: Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5%. This will compete with your analyte for the active sites on the stationary phase and improve peak symmetry.[1][3]

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.[1]

  • Inappropriate Mobile Phase pH (Reversed-Phase): If you are using reversed-phase chromatography, the pH of the mobile phase can significantly impact peak shape for ionizable compounds.

    • Solution: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the aminomethyl group to ensure it is either fully protonated or deprotonated.

Table 1: Troubleshooting Poor Peak Shape

SymptomPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanolsAdd a basic modifier (e.g., 0.1% DEA) to the mobile phase.[1][2]
Sample overloadReduce sample concentration or injection volume.[1]
Inappropriate mobile phase pHAdjust pH to be >2 units away from the analyte's pKa.
Peak Fronting Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a weaker solvent.
Column voidReverse flush the column at a low flow rate or replace the column.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for separating this compound derivatives?

A1: There is no single "best" CSP for all this compound derivatives, as the optimal choice depends on the overall structure of the molecule. However, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly versatile and have shown success in separating a wide range of chiral compounds, including those with amine functionalities.[1][4] It is recommended to start by screening a few different polysaccharide-based columns. For some derivatives, cyclodextrin-based columns may also be effective, particularly in gas chromatography.[5]

Q2: Can I use Gas Chromatography (GC) for the chiral separation of these compounds?

A2: Yes, chiral GC can be an effective method for the enantiomeric separation of volatile this compound derivatives. Cyclodextrin-based chiral capillary columns are commonly used for this purpose.[5] For less volatile derivatives, derivatization to increase volatility may be necessary.

Q3: What are some common impurities I should be aware of during the synthesis and purification of these compounds?

A3: Common impurities can arise from the starting materials or side reactions during synthesis. These may include diastereomers if additional chiral centers are present, as well as byproducts from the protection or deprotection steps of the dioxolane ring or the amine group. It is important to characterize your crude product thoroughly before attempting chiral purification to identify any potential interferences.

Q4: Are there any non-chromatographic methods for the purification of chiral this compound derivatives?

A4: Yes, classical resolution via diastereomeric salt formation is a potential alternative. This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to differences in their solubility.[6] Following separation, the chiral amine can be recovered by treatment with a base. This method can be cost-effective for large-scale purifications.

Q5: How can I improve the stability of my this compound derivative during purification?

A5: The 1,3-dioxolane ring is an acetal, which can be susceptible to hydrolysis under acidic conditions.[7] Therefore, it is crucial to avoid strongly acidic mobile phases or workup conditions. If acidic additives are necessary for chromatography, use them at low concentrations and consider the overall stability of your specific derivative. The aminomethyl group itself is generally stable under typical chromatographic conditions.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography of a 2-(Substituted)-1,3-dioxolane Derivative

This protocol is adapted from a method for the chiral separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane and can serve as a starting point for developing a method for aminomethyl analogs.[5]

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Chiral Column: Rt-bDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[5]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: Increase to 150 °C at a rate of 2.0 °C/min.[5]

  • Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

Experimental Workflow for Chiral GC Method Development

GC_Workflow start Start: Chiral GC Method Development sample_prep Prepare sample in a suitable solvent (e.g., Methanol) start->sample_prep column_select Select a chiral GC column (e.g., Cyclodextrin-based) sample_prep->column_select initial_conditions Set initial GC parameters (Injector, Detector, Oven Program) column_select->initial_conditions run_analysis Inject sample and acquire chromatogram initial_conditions->run_analysis evaluate_sep Evaluate enantiomeric separation run_analysis->evaluate_sep optimize Optimize oven temperature program (Initial temp, ramp rate, final temp) evaluate_sep->optimize Poor/No Separation final_method Finalized GC Method evaluate_sep->final_method Good Separation optimize->run_analysis

Caption: Workflow for chiral GC method development.

Table 2: Quantitative Data for Chiral GC Separation of a Dioxolane Derivative

This table presents example data from the separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane, which can be used as a benchmark when developing methods for similar compounds.[5]

Parameter(R)-enantiomer(S)-enantiomer
Limit of Detection (LOD) 0.07 mg/L0.08 mg/L
Limit of Quantification (LOQ) 0.22 mg/L0.25 mg/L
Recovery (at 0.5-10.0 mg/L) 94.0% - 99.1%96.0% - 98.8%
Relative Standard Deviation (RSD) 1.26% - 4.87%1.51% - 4.46%

Data adapted from a study on 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.[5]

References

Preventing decomposition of 2-(Aminomethyl)-1,3-dioxolane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Aminomethyl)-1,3-dioxolane. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of this compound during storage, ensuring its integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during storage?

A1: The primary cause of decomposition is acid-catalyzed hydrolysis. The 1,3-dioxolane ring is a cyclic acetal, which is susceptible to cleavage in the presence of even trace amounts of acid and water.[1][2] This reaction breaks the acetal bond, leading to the formation of impurities and a reduction in the compound's purity. The aminomethyl group can also make the compound sensitive to air.

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation, the compound should be stored under controlled conditions that limit its exposure to moisture, air, and acidic contaminants. Adherence to the recommended storage protocols is critical for maintaining its chemical integrity.[3][4] For a summary of ideal conditions, please refer to Table 1.

Q3: How can I detect if my sample of this compound has started to decompose?

A3: Decomposition can be detected using standard analytical techniques. A routine purity check via Gas Chromatography (GC) is a common method to assess the integrity of the sample.[5] The presence of new peaks in the chromatogram may indicate the formation of degradation products. Additionally, Proton NMR (¹H-NMR) spectroscopy can be used to identify the characteristic signals of hydrolysis byproducts, such as ethylene glycol and the corresponding amino-aldehyde. For quantifying water content, which is a key factor in hydrolysis, Karl Fischer titration is the recommended method.

Q4: My latest purity analysis shows unexpected impurities. What are the likely causes and how can I troubleshoot this?

A4: The presence of unexpected impurities is most often linked to a breach in the recommended storage protocol. The most common causes are exposure to atmospheric moisture or accidental introduction of acidic contaminants. To troubleshoot this issue, you should first re-evaluate your handling and storage procedures. Refer to the troubleshooting workflow in Diagram 2 for a systematic approach to identifying the root cause.

Q5: Is the decomposition of this compound reversible?

A5: While the acid-catalyzed formation of acetals from aldehydes and diols is a reversible reaction, reversing the hydrolysis of this compound under typical laboratory storage conditions is not practical.[2][6] The focus for researchers must be on the prevention of decomposition rather than its reversal. Once the compound has degraded, purification through methods like re-distillation may be necessary, but this can be a complex and yield-reducing process.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature Cool, recommended <15°CReduces the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Nitrogen, Argon)[4]Prevents exposure to atmospheric moisture and oxygen. The compound is listed as air-sensitive.
Container Tightly sealed, appropriate for flammable liquids[3][4]Prevents ingress of moisture and air from the environment.
Environment Dry and well-ventilated place[3]Minimizes ambient moisture and ensures safety.
Incompatibilities Keep away from acids, strong oxidizing agents, heat, and ignition sources[3][7]Prevents catalytic decomposition and ensures safety.
Table 2: Illustrative Stability Data Over 12 Months*
Storage ConditionPurity after 6 months (%)Purity after 12 months (%)
Ideal: <15°C, Inert Gas, Sealed Vial>99.0%>98.5%
Sub-optimal: Room Temp (~22°C), Inert Gas, Sealed Vial~98.0%~96.5%
Poor: Room Temp (~22°C), Air, Sealed Vial~95.0%~91.0%
Very Poor: Room Temp (~22°C), Air, Improperly Sealed<90.0%<80.0%
*This data is for illustrative purposes only and is based on the general chemical principles of acetal stability. Actual results may vary based on specific lot purity and handling conditions.

Visualizations

DecompositionPathway cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Decomposition Products Compound This compound Protonation Protonation of Ring Oxygen Compound->Protonation + H⁺ H2O Water (H₂O) NucleophilicAttack Nucleophilic Attack by Water H_plus Acid Catalyst (H⁺) RingOpening Ring Opening to Oxocarbonium Ion Protonation->RingOpening Rate-determining step RingOpening->NucleophilicAttack + H₂O Aminoaldehyde 2-Amino-2-formylethanal (or its hydrate) NucleophilicAttack->Aminoaldehyde Deprotonation EthyleneGlycol Ethylene Glycol NucleophilicAttack->EthyleneGlycol

Caption: Acid-catalyzed hydrolysis pathway of this compound.

TroubleshootingWorkflow cluster_analysis Analytical Verification start Purity Issue Detected (e.g., via GC analysis) check_storage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Container Seal? start->check_storage check_handling Review Handling Procedures: - Exposure to air/moisture? - Use of clean/dry equipment? start->check_handling storage_ok Storage Protocol Followed? check_storage->storage_ok check_handling->storage_ok kf_analysis Perform Karl Fischer Titration to Quantify Water Content water_high Water Content > 0.1%? kf_analysis->water_high nmr_analysis Run ¹H-NMR to Identify Hydrolysis Byproducts conclusion_contamination Conclusion: Potential contamination from other sources (e.g., glassware). Investigate lab procedures. nmr_analysis->conclusion_contamination storage_ok->kf_analysis Yes conclusion_bad_storage Conclusion: Decomposition due to improper storage/handling. Implement corrective actions. storage_ok->conclusion_bad_storage No water_high->nmr_analysis No water_high->conclusion_bad_storage Yes

Caption: Troubleshooting workflow for diagnosing purity issues.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and detect the presence of volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Ensure the solvent is high purity (GC grade) to avoid interfering peaks.

    • Vortex the sample until fully dissolved.

  • Instrumentation (Typical Conditions):

    • GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).

    • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 15°C/minute.

      • Final Hold: Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatogram to a reference standard or a previously analyzed high-purity batch to identify new impurity peaks.

Protocol 2: Monitoring Water Content using Karl Fischer Titration

Objective: To quantify the amount of water present in a sample of this compound.

Methodology:

  • Instrumentation:

    • Use a volumetric or coulometric Karl Fischer titrator. A coulometric titrator is preferred for samples with very low expected water content (<0.1%).

  • Reagents:

    • Use commercially available Karl Fischer reagents (e.g., Hydranal™-Composite 5 for volumetric or Hydranal™-Coulomat AG for coulometric).

    • Use a certified water standard for titrator calibration (typically a standard with a known water concentration, e.g., 1.0 mg/mL).

  • Procedure:

    • Titrator Conditioning: Before analysis, ensure the titrator vessel is conditioned and the solvent is dry (low drift value).

    • Calibration: Calibrate the instrument by injecting a precise volume or weight of the water standard. Perform this in triplicate to ensure accuracy.

    • Sample Analysis:

      • Using a dry, gas-tight syringe, accurately weigh and inject a known amount of the this compound sample directly into the titration vessel. The sample size will depend on the expected water content and the titrator type.

      • The titration will proceed automatically.

      • Record the amount of water detected in micrograms (µg).

  • Calculation:

    • Calculate the water content as a percentage: Water Content (%) = (µg of water detected / µg of sample injected) * 100.

    • A low water content (<0.1%) is generally desirable for long-term stability.

References

Technical Support Center: Overcoming Poor Solubility of 2-(Aminomethyl)-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility challenges encountered with 2-(aminomethyl)-1,3-dioxolane derivatives in biological assays.

Troubleshooting Guide & FAQs

This section addresses common issues and questions in a direct Q&A format.

Q1: Why are my this compound derivatives showing poor solubility in aqueous buffers?

A: The solubility of these derivatives is highly influenced by their chemical structure. The aminomethyl group is basic, meaning its charge state, and therefore its solubility, is dependent on the pH of the solution.[1][2] In neutral or basic aqueous media (like many cell culture media, pH ~7.4), the amine is primarily in its uncharged, free base form, which is often less soluble. The dioxolane ring and other parts of the molecule can also contribute to lipophilicity (hydrophobicity), further reducing aqueous solubility.[1]

Q2: My compound, dissolved in a DMSO stock, precipitates immediately when diluted into my aqueous assay buffer. What should I do?

A: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[3][4] Here are several steps to troubleshoot this:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound.[5]

  • Optimize Dilution: Instead of adding a small volume of concentrated stock directly to the full volume of buffer, try a serial dilution or add the stock solution to the buffer with vigorous vortexing or mixing.[3] This helps to avoid localized high concentrations that can initiate precipitation.

  • Prepare Fresh Solutions: Always prepare fresh dilutions from your stock solution immediately before an experiment to minimize time for potential precipitation.[5]

  • Assess Kinetic vs. Thermodynamic Solubility: The issue might be one of kinetic solubility. The compound may be soluble initially but precipitates over the course of your experiment.[3] Consider measuring solubility at different time points.

Q3: How can I improve the solubility of my compound in the final assay buffer?

A: Several formulation strategies can be employed:

  • pH Adjustment: Since the compounds are basic, lowering the pH of the assay buffer can significantly increase solubility by protonating the amine group to form a more soluble salt.[6][7][8]

  • Use of Co-solvents: While you are likely already using DMSO for the stock, other co-solvents like ethanol, polyethylene glycol (PEG), or propylene glycol can be used in the final assay medium, but their concentration must be carefully controlled to avoid affecting the biological system.[9][10][11]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an "inclusion complex" with a hydrophilic exterior that dramatically increases aqueous solubility.[12][13][14][15] They are an excellent option when organic co-solvents interfere with the assay.[16]

  • Salt Formation: Preparing a stable salt form of your compound (e.g., a hydrochloride or mesylate salt) is a highly effective, industry-standard method to improve aqueous solubility and dissolution rates.[17][18][19]

Q4: My assay results are inconsistent or show lower-than-expected activity. Could this be a solubility problem?

A: Absolutely. Poor solubility is a major cause of inconsistent and unreliable data in biological assays.[3][20] If a compound precipitates, its effective concentration in the assay is unknown and lower than the nominal concentration, leading to underestimated potency (e.g., an artificially high IC₅₀) and poor reproducibility.[5][20] Ensuring the compound is fully solubilized is critical for accurate structure-activity relationship (SAR) analysis.

Q5: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: The final concentration of DMSO should be kept as low as possible, typically below 1%, and ideally below 0.5%.[5][20] Concentrations above this can cause cellular stress, toxicity, or other artifacts that can interfere with the assay and confound your results.[16][21] It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in all experiments.

Mandatory Visualizations

G start Poor Solubility or Precipitation Observed q1 Is final compound concentration too high? start->q1 a1 Lower concentration and re-test q1->a1 Yes q2 Is co-solvent (e.g., DMSO) concentration >1%? q1->q2 No end_point Compound Solubilized Proceed with Assay a1->end_point a2 Optimize stock concentration to reduce final co-solvent % q2->a2 Yes q3 Is assay pH > pKa of the amine? q2->q3 No a2->end_point a3 Use an acidic buffer to form a soluble salt in situ q3->a3 Yes q4 Does the assay tolerate co-solvents or pH changes? q3->q4 No a3->end_point a4 Use Cyclodextrins (e.g., HP-β-CD) q4->a4 No q4->end_point Yes a4->end_point

Caption: Troubleshooting workflow for addressing poor compound solubility.

G cluster_0 Low pH (Acidic) mol_charged R-NH₃⁺ sol_charged Soluble Cationic Form (High Aqueous Solubility) mol_charged->sol_charged h_ion + H⁺ h_ion->mol_charged Protonation mol_neutral R-NH₂ mol_neutral->h_ion mol_neutral_2 R-NH₂ sol_neutral Insoluble Free Base Form (Low Aqueous Solubility) mol_neutral_2->sol_neutral dummy1->dummy2     Equilibrium Shift     

Caption: pH effect on the solubility of an amine-containing compound.

G drug Poorly Soluble Derivative complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Solution complex->water

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Quantitative Data Summary

The following tables provide representative data on how different solubilization strategies can impact a model this compound derivative.

Table 1: Effect of Formulation Strategy on Aqueous Solubility

Formulation StrategyFinal Concentration in BufferApparent Solubility (µg/mL)Fold Increase (vs. Buffer)Notes
Aqueous Buffer (pH 7.4)-~21xBaseline solubility is very low.
1% DMSO (Co-solvent)1% (v/v)~157.5xModerate improvement, risk of precipitation at higher concentrations.[5]
pH AdjustmentpH 5.0>200>100xSignificant improvement due to salt formation.[7][8]
10 mM HP-β-Cyclodextrin1.5% (w/v)~12060xSubstantial increase via inclusion complex formation.[12]

Table 2: Impact of pH on Aqueous Solubility

Buffer pHPredominant SpeciesApparent Solubility (µg/mL)
8.0R-NH₂ (Free Base)< 1
7.4R-NH₂ (Free Base)~2
7.0R-NH₂ / R-NH₃⁺~10
6.0R-NH₃⁺ (Salt)~95
5.0R-NH₃⁺ (Salt)> 200

Note: Data are representative and will vary for specific derivatives. The pKa of the model amine is assumed to be ~7.5.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the desired amount of the this compound derivative into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

  • Add DMSO: Add the required volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).[5]

  • Dissolve: Vortex the vial for 1-2 minutes. If necessary, use gentle warming (37°C water bath) or brief sonication to ensure the compound is completely dissolved. Visually inspect for any remaining solid particles.[4]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[5]

Protocol 2: Solubilization using pH Adjustment (In-situ Salt Formation)

This protocol is for diluting a DMSO stock into an acidic buffer to improve solubility for an assay.

  • Buffer Selection: Choose a buffer system that is compatible with your assay and has a pH at least 1.5-2 units below the predicted pKa of your compound's aminomethyl group (e.g., a citrate or acetate buffer with a pH of 5.0).

  • Prepare DMSO Stock: Make a concentrated stock solution in DMSO as described in Protocol 1.

  • Dilution: Pipette the required volume of the acidic assay buffer into a tube.

  • Add Compound: While vortexing the buffer, add the required volume of the DMSO stock dropwise to the buffer. This rapid mixing helps prevent localized precipitation.

  • Final Mix: Vortex for an additional 30 seconds to ensure homogeneity. The compound should now be in its protonated, more soluble salt form.

  • Control: Remember to use a vehicle control where an equivalent volume of DMSO is added to the acidic buffer.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is useful when DMSO or pH changes interfere with the assay.[12][14]

  • Prepare CD Solution: Prepare a stock solution of HP-β-CD in your primary aqueous buffer (e.g., a 45% w/v solution). This may require gentle warming to dissolve fully. Filter-sterilize if necessary.

  • Prepare Compound Slurry: In a separate vial, weigh out your compound and add a small amount of the primary aqueous buffer to create a slurry. Do not use DMSO.

  • Add CD Solution: Add the concentrated HP-β-CD solution to the compound slurry.

  • Complexation: Vortex or shake the mixture vigorously at room temperature for 1-24 hours. The time required for complexation varies. The solution should become clear as the inclusion complex forms.

  • Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining, undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant. This is your stock solution of the compound-cyclodextrin complex. The concentration of the compound in this stock should be determined analytically (e.g., via HPLC-UV).

  • Assay Dilution: This stock can now be diluted in the standard aqueous assay buffer.

References

Minimizing by-product formation in Grignard reactions with 2-(formyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation in Grignard reactions involving 2-(formyl)-1,3-dioxolane.

Troubleshooting Guides

Unwanted by-products can significantly impact the yield and purity of the desired secondary alcohol. The following table outlines common issues, their probable causes, and actionable solutions to streamline your experimental workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired secondary alcohol 1. Inactive Grignard reagent: Presence of moisture or other protic impurities in the reaction setup. 2. Poor quality magnesium: Oxide layer on the surface of the magnesium turnings. 3. Insufficient reaction time or temperature: The reaction may not have gone to completion.1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane. 3. Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or gently warming the reaction mixture.
Significant amount of unreacted 2-(formyl)-1,3-dioxolane recovered 1. Insufficient Grignard reagent: Inaccurate quantification of the Grignard reagent or use of a substoichiometric amount. 2. Low reactivity of the Grignard reagent: Steric hindrance or electronic effects may reduce the nucleophilicity of the Grignard reagent.1. Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. If possible, consider using a more reactive Grignard reagent (e.g., changing from an alkyl chloride to an alkyl bromide derived reagent).
Formation of a homocoupled (Wurtz) by-product (R-R) 1. High local concentration of the alkyl/aryl halide during Grignard formation. 2. Elevated reaction temperatures. 1. Add the halide dropwise to the magnesium suspension to maintain a low concentration. 2. Maintain a controlled, gentle reflux during the formation of the Grignard reagent.
Presence of a primary alcohol corresponding to the Grignard reagent (R-OH) Reaction with atmospheric oxygen: Exposure of the Grignard reagent to air.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and work-up.
Formation of by-products from reaction with the solvent Use of a reactive solvent: Some ethers can be cleaved by Grignard reagents under forcing conditions.Use stable, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF). For more forcing conditions, consider a less reactive solvent like 2-methyltetrahydrofuran.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(formyl)-1,3-dioxolane used instead of the unprotected aldehyde in a Grignard reaction?

The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality. Grignard reagents are highly nucleophilic and basic, and would react with an unprotected aldehyde at the carbonyl carbon. The acetal group of the 2-(formyl)-1,3-dioxolane is unreactive towards Grignard reagents, allowing for selective reaction at another site if the Grignard reagent were to be formed on the same molecule, or in this case, a clean addition to the formyl equivalent upon deprotection.

Q2: What are the ideal reaction temperatures for minimizing by-products?

Generally, Grignard reactions are initiated at room temperature and the temperature is then controlled to maintain a gentle reflux. For the addition of the Grignard reagent to the electrophile, it is often beneficial to cool the reaction mixture to 0 °C or even lower temperatures (-78 °C) to improve selectivity and minimize side reactions.

Q3: Which solvent is best suited for this reaction?

Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF is a better solvent for forming Grignard reagents from aryl or vinyl halides due to its higher solvating power. However, for minimizing Wurtz coupling with reactive halides, diethyl ether or 2-methyltetrahydrofuran may be preferred.

Q4: How can I be certain that my reaction environment is sufficiently anhydrous?

All glassware should be rigorously dried in an oven at >100 °C for several hours or flame-dried under vacuum immediately prior to use. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers) or obtained from a commercial supplier in a sealed, anhydrous grade bottle. The reaction should be conducted under a positive pressure of a dry, inert gas such as nitrogen or argon.

Q5: What is the appropriate work-up procedure to isolate the desired secondary alcohol?

After the reaction is complete, the mixture should be cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the alkoxide to form the desired alcohol and precipitate the magnesium salts. The product can then be extracted into an organic solvent, washed, dried, and purified by chromatography or distillation. Acidic work-up with dilute HCl can also be used, but care must be taken if other acid-sensitive functional groups are present.

Data Presentation

The following table provides a semi-quantitative overview of the expected impact of key reaction parameters on the yield of the desired secondary alcohol and the formation of the major by-product, the Wurtz coupling product.

Parameter Condition Expected Yield of Secondary Alcohol Expected Wurtz By-product Formation
Temperature Low (-20 °C to 0 °C)Good to ExcellentLow
Room TemperatureGoodModerate
High (Reflux)Moderate to GoodHigh
Solvent Diethyl EtherGoodLow to Moderate
Tetrahydrofuran (THF)ExcellentModerate to High
2-MethyltetrahydrofuranGood to ExcellentLow
Grignard Reagent Equivalents 1.0 - 1.2Good to ExcellentLow
> 1.5Good to ExcellentModerate (due to increased concentration)
< 1.0Low (incomplete conversion)Low

Experimental Protocols

Detailed Methodology for a Representative Grignard Reaction with 2-(Formyl)-1,3-dioxolane

This protocol describes the reaction of phenylmagnesium bromide with 2-(formyl)-1,3-dioxolane to yield (phenyl)(1,3-dioxolan-2-yl)methanol.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether

  • 2-(Formyl)-1,3-dioxolane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Gently heat the flask under a stream of nitrogen until the purple color of the iodine disappears, indicating activation of the magnesium. Allow the flask to cool to room temperature.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the brown iodine color, bubbling, and the solution turning cloudy and gray.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-(Formyl)-1,3-dioxolane:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-(formyl)-1,3-dioxolane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-(formyl)-1,3-dioxolane solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Continue stirring until the magnesium salts precipitate as a white solid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure (phenyl)(1,3-dioxolan-2-yl)methanol.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Flame-dried glassware under inert atmosphere start->setup reagents Add Mg turnings and initiator (I₂ crystal) setup->reagents add_halide Slowly add Alkyl/Aryl Halide in anhydrous ether reagents->add_halide reflux Maintain gentle reflux add_halide->reflux complete_formation Stir to complete formation reflux->complete_formation cool_grignard Cool Grignard reagent to 0°C complete_formation->cool_grignard add_dioxolane Slowly add 2-(formyl)-1,3-dioxolane in anhydrous ether cool_grignard->add_dioxolane react Stir at room temperature add_dioxolane->react quench Quench with sat. aq. NH₄Cl at 0°C react->quench extract Extract with ether quench->extract dry Dry organic layer (Na₂SO₄) extract->dry purify Purify by chromatography dry->purify end End purify->end

Caption: Experimental workflow for Grignard reactions with 2-(formyl)-1,3-dioxolane.

Troubleshooting_Logic problem Low Yield or High By-products check_anhydrous Are conditions strictly anhydrous? problem->check_anhydrous check_mg Is Mg activated and of high quality? check_anhydrous->check_mg Yes solution_anhydrous Flame-dry glassware, use anhydrous solvents, maintain inert atmosphere. check_anhydrous->solution_anhydrous No check_addition Was halide addition slow and controlled? check_mg->check_addition Yes solution_mg Use fresh Mg, activate with I₂ or 1,2-dibromoethane. check_mg->solution_mg No check_temp Was temperature controlled during reaction? check_addition->check_temp Yes solution_addition Perform dropwise addition of halide to Mg suspension. check_addition->solution_addition No solution_temp Cool reaction to 0°C before adding electrophile. check_temp->solution_temp No success Improved Yield and Purity check_temp->success Yes solution_anhydrous->check_mg solution_mg->check_addition solution_addition->check_temp solution_temp->success

Caption: Troubleshooting flowchart for Grignard reaction optimization.

Optimizing catalyst selection for the synthesis of 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-(Aminomethyl)-1,3-dioxolane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this two-step synthesis.

Synthesis Overview

The synthesis of this compound is typically a two-step process:

  • Ketal Formation: An acid-catalyzed reaction between formaldehyde and ethylene glycol to form the intermediate, 2-formyl-1,3-dioxolane.

  • Reductive Amination: The subsequent reaction of 2-formyl-1,3-dioxolane with an ammonia source in the presence of a reducing agent to yield the final product.

dot

Caption: General experimental workflow for the synthesis of this compound.

Catalyst Performance Data

The choice of catalyst is critical for the reductive amination of 2-formyl-1,3-dioxolane. Below is a summary of reported catalyst performance.

Catalyst/ReagentReducing AgentTemperature (°C)PressureYield (%)
Cobalt nanoparticlesH₂801–10 bar99%[1]
Sodium cyanoborohydride (NaBH₃CN)-23Atmospheric90-99%[1]

Experimental Protocols

Step 1: Synthesis of 2-Formyl-1,3-dioxolane (Acid-Catalyzed Ketal Formation)

This protocol is a general guideline for the acid-catalyzed formation of the dioxolane intermediate.

Materials:

  • Formaldehyde (or a formaldehyde equivalent like paraformaldehyde or formalin)

  • Ethylene glycol

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄))

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.

  • To the flask, add ethylene glycol (1.0 eq.), the chosen acid catalyst (0.01-0.05 eq.), and toluene.

  • Heat the mixture to reflux.

  • Slowly add formaldehyde (1.0-1.2 eq.) to the reaction mixture.

  • Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-formyl-1,3-dioxolane can be purified by distillation if necessary.

Step 2: Synthesis of this compound (Reductive Amination)

This protocol outlines the reductive amination of 2-formyl-1,3-dioxolane using cobalt nanoparticles as a catalyst.

Materials:

  • 2-Formyl-1,3-dioxolane

  • Aqueous ammonia (NH₃)

  • Carbon-supported cobalt nanoparticles

  • Hydrogen gas (H₂)

  • Autoclave reactor

  • Filtration apparatus

Procedure:

  • In a suitable autoclave, combine 2-formyl-1,3-dioxolane, aqueous ammonia, and the carbon-supported cobalt nanoparticle catalyst.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the reactor to 1-10 bar with hydrogen.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain these conditions for 18-28 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure to yield the crude product.

  • Purify the crude this compound by distillation or other appropriate chromatographic techniques.

Troubleshooting Guide & FAQs

dot

Troubleshooting cluster_LowYield Troubleshooting Low Yield cluster_Byproducts Troubleshooting Byproducts cluster_IncompleteReaction Troubleshooting Incomplete Reaction Start Problem Encountered LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts IncompleteReaction Incomplete Reaction Start->IncompleteReaction LY1 Incomplete Water Removal (Step 1) LowYield->LY1 LY2 Suboptimal Catalyst Activity LowYield->LY2 LY3 Loss during Workup LowYield->LY3 LY1_Sol Solution: - Ensure efficient azeotropic removal with Dean-Stark. - Use molecular sieves. LY1->LY1_Sol LY2_Sol Solution: - Check catalyst quality and loading. - Optimize reaction time and temperature. LY2->LY2_Sol LY3_Sol Solution: - Neutralize acid before aqueous extraction. - Avoid overly acidic conditions during purification. LY3->LY3_Sol BP1 Polymerization of Formaldehyde (Step 1) BP1_Sol Solution: - Use moderate acid concentration. - Add formaldehyde slowly. BP1->BP1_Sol Cause: Excess acid/high temp BP2 Unreacted Imine Intermediate (Step 2) BP2_Sol Solution: - Increase reducing agent amount. - Optimize reaction time and temperature. BP2->BP2_Sol Cause: Incomplete reduction IR1 Insufficient Reaction Time/Temp IR1_Sol Solution: - Monitor reaction progress (TLC, GC). - Adjust temperature as needed. IR1->IR1_Sol IR2 Catalyst Deactivation IR2_Sol Solution: - Use fresh catalyst. - Ensure reaction medium is free of poisons. IR2->IR2_Sol

Caption: Logical relationships in troubleshooting the synthesis of this compound.

Q1: My yield for the ketal formation (Step 1) is low. What are the likely causes?

A1: Low yields in the first step are often due to the reversible nature of the reaction.

  • Incomplete Water Removal: The formation of the dioxolane is an equilibrium reaction where water is a byproduct. Inefficient removal of water will drive the equilibrium back to the starting materials.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly to azeotropically remove water. For smaller scale reactions, the use of molecular sieves can also be effective.

  • Suboptimal Catalyst Concentration: Too little acid catalyst will result in a slow or incomplete reaction, while too much can promote side reactions.

    • Solution: Use a catalytic amount of a strong acid like p-TsOH or H₂SO₄ (typically 1-5 mol%). Consider using a solid acid catalyst like Amberlyst-15, which can be easily filtered off, simplifying the workup.

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction by TLC or GC to determine the optimal reaction time. Ensure the temperature is sufficient for the azeotropic removal of water with your chosen solvent.

Q2: I am seeing significant byproduct formation in the reductive amination (Step 2). What could they be and how can I minimize them?

A2: Byproduct formation in the second step often relates to the intermediates of the reaction.

  • Residual Imine: The reaction proceeds through an imine intermediate. If the reduction step is incomplete, you may have the imine as a major impurity.

    • Solution: Ensure you are using a sufficient excess of the reducing agent. You can also try increasing the reaction time or temperature to drive the reduction to completion. The pH of the reaction can also be critical for imine formation; a pH around 5 is often optimal for the formation of the imine intermediate.[2][3]

  • Over-alkylation: While less common with ammonia, if a primary amine were used, there is a risk of the product amine reacting with another molecule of the aldehyde to form a secondary amine.

    • Solution: Using a large excess of the ammonia source can help to minimize this side reaction.

Q3: The presence of the basic aminomethyl group seems to be interfering with my acid-catalyzed ketal formation. Can I perform the synthesis in a different order?

A3: It is not recommended to have the free amine present during the acid-catalyzed ketal formation, as the amine will be protonated by the acid catalyst, rendering it non-nucleophilic for a subsequent reaction and potentially complicating the ketalization. The presented two-step synthesis (ketal formation followed by reductive amination) is the most logical and common approach.

Q4: I am having trouble purifying the final product, this compound. What are the best practices?

A4: The purification can be challenging due to the presence of both a basic amine and an acid-sensitive acetal.

  • Distillation: The final product can often be purified by vacuum distillation.[4]

  • Aqueous Workup: If an aqueous workup is necessary, it is crucial to keep the solution basic to prevent hydrolysis of the dioxolane ring. After extraction with a suitable organic solvent, ensure the organic layer is thoroughly dried before solvent removal.

  • Acid-Base Extraction: You can use acid-base extraction to separate the amine product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a base like NaOH and extract the free amine back into an organic solvent. Caution: Be mindful that prolonged exposure to acidic conditions can hydrolyze the dioxolane. Perform this extraction quickly and at low temperatures if possible.

Q5: Can I use other reducing agents for the reductive amination step?

A5: Yes, other reducing agents can be used.

  • Sodium cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent commonly used for reductive aminations.[1] It is effective at a slightly acidic pH, which is also favorable for imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is another mild and effective reagent for reductive amination.

  • Catalytic Hydrogenation: Besides cobalt nanoparticles, other hydrogenation catalysts like Raney Nickel or precious metal catalysts (e.g., Pd/C) can be used with molecular hydrogen. However, cobalt nanoparticles have been shown to be highly effective for this transformation.[1][5]

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-(Aminomethyl)-1,3-dioxolane: GC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities like 2-(Aminomethyl)-1,3-dioxolane is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound. We will delve into the experimental protocols, present comparative data, and discuss the relative strengths and weaknesses of each method.

Comparison of Analytical Methods

The choice between GC-MS and NMR for purity analysis depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the need for structural elucidation of unknown impurities.

FeatureGC-MSNMR
Principle Separation based on volatility and polarity, followed by mass-based detection and fragmentation analysis.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Sample Preparation Often requires derivatization of the primary amine to increase volatility and thermal stability.Simple dissolution in a deuterated solvent.
Sensitivity High sensitivity, capable of detecting trace-level impurities.Generally lower sensitivity than GC-MS, but can be enhanced with higher field instruments and longer acquisition times.
Quantitation Requires a certified reference standard for each impurity for accurate quantification.Can provide absolute quantification (qNMR) using an internal standard without needing a reference standard of the analyte itself.
Impurity Identification Excellent for identifying volatile and semi-volatile impurities through mass spectral library matching and fragmentation analysis.Powerful for structural elucidation of unknown impurities, including isomers.
Analysis Time Typically longer due to chromatographic separation and potential derivatization steps.Faster for a single sample, especially for a quick purity check.
Potential Issues Thermal degradation of the analyte, instability of the dioxolane ring at high temperatures, and incomplete derivatization.Signal overlap in complex mixtures, potentially requiring higher field magnets or 2D NMR techniques.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound by GC-MS and NMR.

GC-MS Protocol (with Derivatization)

Due to the polar nature of the primary amine, derivatization is recommended to improve its chromatographic properties. Silylation is a common approach.

  • Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC coupled to a 5977A MSD.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

Quantitative NMR (qNMR) Protocol

qNMR allows for the determination of purity by comparing the integral of an analyte signal to that of a certified internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add approximately 2 mg of a certified internal standard (e.g., maleic acid) to the same NMR tube.

    • Add 0.75 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) and vortex to dissolve completely.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer.

    • Probe: 5 mm BBO probe.

    • Experiment: 1D ¹H NMR with a 90° pulse.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Number of Scans: 16 (can be increased for higher sensitivity).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Acquisition Time: 4 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Quantitative Data Summary

The following table presents hypothetical but realistic data for the purity analysis of a batch of this compound, comparing the results from GC-MS and qNMR.

ImpurityGC-MS (Area %)qNMR (mol %)Identification Confidence (GC-MS)Structural Confirmation (NMR)
Ethylene Glycol0.150.18High (Library Match)Yes (Characteristic Signals)
AminoacetaldehydeNot Detected0.05-Yes (Minor Aldehyde Proton)
Dimer by-product0.250.22Medium (Fragmentation)Yes (2D NMR required)
Unreacted Starting Material0.100.12High (Standard Injection)Yes (Distinct Spin System)
This compound 99.45 99.43 --

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for GC-MS and NMR analysis.

GCMS_Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (Silylation) Sample->Derivatization Add Silylating Agent Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Peak Area Integration Chromatogram->Quantification

Caption: Workflow for the purity analysis of this compound by GC-MS.

NMR_Workflow qNMR Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquisition 1H NMR Data Acquisition Dissolution->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for the purity analysis of this compound by qNMR.

Conclusion

Both GC-MS and NMR are highly capable techniques for the purity analysis of this compound.

  • GC-MS excels in detecting and identifying volatile and semi-volatile trace impurities, making it an excellent choice for in-depth impurity profiling, especially when coupled with appropriate derivatization.

  • NMR , particularly quantitative NMR (qNMR), offers a direct and accurate method for determining the absolute purity of the main component without the need for a specific reference standard for the analyte. It is also unparalleled in its ability to provide definitive structural information about impurities.

For a comprehensive purity assessment in a drug development setting, a combination of both techniques is often the most robust approach. NMR can be used to determine the purity of the bulk material and elucidate the structure of major impurities, while GC-MS can be employed to screen for and quantify trace-level volatile impurities.

A Comparative Guide to Amine Protecting Groups: A Detailed Analysis of 2-(Aminomethyl)-1,3-dioxolane and Other Common Moieties

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the intricate processes of peptide synthesis and drug development, the strategic use of protecting groups is paramount. These molecular shields temporarily mask reactive functional groups, such as amines, preventing them from participating in unwanted side reactions. The ideal protecting group is one that can be introduced efficiently, remains stable under a variety of reaction conditions, and can be removed selectively with high yield. This guide provides a comprehensive comparison of the hypothetical use of 2-(Aminomethyl)-1,3-dioxolane as an amino protecting group against the well-established tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.

Introduction to this compound as a Potential Amino Protecting Group

This compound is a heterocyclic compound featuring a primary amine and a dioxolane ring, which is a cyclic acetal.[1] While the dioxolane moiety is traditionally employed as a protecting group for carbonyl compounds (aldehydes and ketones), its application as a backbone for an N-protecting group is less conventional.[1] Hypothetically, the aminomethyl group could be attached to a primary or secondary amine of a target molecule, with the dioxolane ring providing certain stability characteristics. The protection would likely proceed via reductive amination, and deprotection would be achieved through acid-catalyzed hydrolysis of the acetal. This guide will explore the theoretical advantages and disadvantages of such a protecting group in comparison to the widely used carbamate-based protectors: Boc, Cbz, and Fmoc.

Comparison of Key Characteristics

The choice of an amino protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups in the molecule and the orthogonality required for selective deprotection.

FeatureThis compound (Hypothetical)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Chemistry Reductive amination with 1,3-dioxolane-2-carbaldehydeNucleophilic attack on di-tert-butyl dicarbonateNucleophilic attack on benzyl chloroformateNucleophilic attack on Fmoc-Cl or Fmoc-OSu
Protected Amine Type Tertiary AmineCarbamateCarbamateCarbamate
Cleavage Condition Strong Acid (e.g., aq. HCl)Strong Acid (e.g., TFA, HCl)[2]Catalytic Hydrogenolysis (H₂, Pd/C)[3]Base (e.g., Piperidine in DMF)[4]
Byproducts of Deprotection 1,3-dioxolane-2-carbaldehyde, ethylene glycol, formaldehydeIsobutylene, CO₂[2]Toluene, CO₂[3]Dibenzofulvene, CO₂[4]
Stability to Bases StableStableStableLabile
Stability to Acids LabileLabileStable (except very strong acids)Stable
Stability to Hydrogenolysis StableStableLabileStable (can be cleaved under some conditions)
Orthogonality Orthogonal to Cbz and FmocOrthogonal to Cbz and Fmoc[5]Orthogonal to Boc and FmocOrthogonal to Boc and Cbz
Quantitative Data for Protection and Deprotection

The following tables summarize typical reaction conditions, times, and yields for the installation and removal of each protecting group. Data for this compound is inferred based on general principles of reductive amination and acetal hydrolysis.

Table 1: Protection of a Primary Amine

Protecting GroupReagentsSolventTemperature (°C)TimeTypical Yield (%)
This compound 1,3-dioxolane-2-carbaldehyde, NaBH(OAc)₃DichloromethaneRoom Temp2 - 12 h>85 (Estimated)
Boc (Boc)₂O, TriethylamineDichloromethaneRoom Temp1 - 12 h>95[6]
Cbz Cbz-Cl, Na₂CO₃ (aq)Dioxane/Water0 - Room Temp2 - 4 h>90[7]
Fmoc Fmoc-OSu, NaHCO₃ (aq)Dioxane/WaterRoom Temp2 - 16 h>90[8]

Table 2: Deprotection of a Protected Primary Amine

Protecting GroupReagentsSolventTemperature (°C)TimeTypical Yield (%)
This compound 1M HCl (aq)Acetone/WaterRoom Temp1 - 4 h>90 (Estimated)
Boc 20-50% TFADichloromethaneRoom Temp0.5 - 2 h>95[9]
Cbz H₂, 10% Pd/CMethanolRoom Temp1 - 4 h>95[3]
Fmoc 20% PiperidineDMFRoom Temp5 - 20 min>98[10]

Experimental Protocols

Protection Protocols

Protocol 1: Hypothetical Protection with this compound via Reductive Amination

  • Materials: Primary amine (1.0 equiv), 1,3-dioxolane-2-carbaldehyde (1.2 equiv), sodium triacetoxyborohydride (1.5 equiv), dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the primary amine in DCM in a round-bottom flask.

    • Add 1,3-dioxolane-2-carbaldehyde and stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride in one portion and continue stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Boc Protection of a Primary Amine [6]

  • Materials: Primary amine (1.0 equiv), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), triethylamine (TEA, 1.2 equiv), dichloromethane (DCM), water, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the primary amine in DCM in a round-bottom flask.

    • Add TEA, followed by the addition of (Boc)₂O.

    • Stir the reaction mixture at room temperature for 1-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 3: Cbz Protection of an Amino Acid [7]

  • Materials: Amino acid (1.0 equiv), benzyl chloroformate (Cbz-Cl, 1.1 equiv), 1 M aqueous sodium carbonate (2.5 equiv), diethyl ether, 1 M hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the amino acid in 1 M aqueous sodium carbonate in an ice bath.

    • Add Cbz-Cl dropwise while stirring vigorously, maintaining the temperature below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Cbz-protected amino acid.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Fmoc Protection of an Amino Acid [4]

  • Materials: Amino acid (1.0 equiv), N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv), 10% aqueous sodium carbonate, dioxane, diethyl ether, 1 M hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the amino acid in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

    • In a separate flask, dissolve Fmoc-OSu in dioxane.

    • Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature for several hours to overnight.

    • Dilute with water and wash with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Deprotection Protocols

Protocol 5: Hypothetical Deprotection of N-(2-(1,3-dioxolan-2-yl)methyl) Amine

  • Materials: Protected amine (1.0 equiv), 1 M aqueous hydrochloric acid, acetone, saturated aqueous sodium bicarbonate, ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the protected amine in a mixture of acetone and water.

    • Add 1 M aqueous HCl and stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate.

    • Extract the deprotected amine with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 6: Boc Deprotection [2]

  • Materials: Boc-protected amine (1.0 equiv), trifluoroacetic acid (TFA), dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add an equal volume of TFA and stir at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 7: Cbz Deprotection by Catalytic Hydrogenolysis [3]

  • Materials: Cbz-protected amine (1.0 equiv), 10% palladium on carbon (Pd/C, 5-10 mol%), methanol, hydrogen source (balloon or hydrogenation apparatus), Celite.

  • Procedure:

    • Dissolve the Cbz-protected compound in methanol in a flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C catalyst.

    • Secure the flask to a hydrogenation apparatus or place under a hydrogen balloon.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 8: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS) [4]

  • Materials: Peptidyl-resin, 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Procedure:

    • Swell the peptidyl-resin in DMF in a suitable reaction vessel.

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 5-20 minutes at room temperature.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Visualizing the Chemistry: Workflows and Mechanisms

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P Primary/Secondary Amine Reagents_P Add Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) Reaction_P Reaction under Specific Conditions (Base/Solvent) Workup_P Aqueous Workup & Extraction Protected_Amine Protected Amine Start_D Protected Amine Reagents_D Add Deprotection Reagent (Acid/Base/Catalyst) Reaction_D Reaction under Specific Conditions Workup_D Neutralization/ Filtration Free_Amine Free Amine

Deprotection_Mechanisms cluster_Boc Boc Deprotection (Acid-Catalyzed) cluster_Fmoc Fmoc Deprotection (Base-Catalyzed) Boc_Start Boc-Protected Amine Boc_Protonation Protonation of Carbamate Oxygen Boc_Fragmentation Formation of t-Butyl Cation & Carbamic Acid Boc_Decarboxylation Decarboxylation Boc_End Free Amine + CO₂ + Isobutylene Fmoc_Start Fmoc-Protected Amine Fmoc_Deprotonation Deprotonation of Fluorenyl Proton Fmoc_Elimination β-Elimination Fmoc_End Free Amine + CO₂ + Dibenzofulvene

Orthogonality Molecule Protected Molecule Boc Boc Molecule->Boc Cbz Cbz Molecule->Cbz Fmoc Fmoc Molecule->Fmoc Boc->Molecule Acid Cbz->Molecule H₂/Pd Fmoc->Molecule Base

Conclusion

The selection of an amino protecting group is a critical decision in the design of a synthetic route. The established protecting groups—Boc, Cbz, and Fmoc—offer a versatile and largely orthogonal toolkit for the modern chemist.[11] The Boc group is ideal for syntheses that require basic or hydrogenolytic conditions, while the Cbz group is suitable when acidic or basic conditions are necessary. The Fmoc group, with its mild basic cleavage, is the cornerstone of modern solid-phase peptide synthesis.[4]

The hypothetical use of this compound as a protecting group presents an interesting alternative based on different chemical principles. Its stability to basic and nucleophilic reagents would be a significant advantage. However, its lability under acidic conditions, similar to the Boc group, would limit its orthogonality in certain applications. The development and validation of such a protecting group would require extensive experimental investigation to determine its true utility and scope in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the stability, orthogonality, and reaction kinetics of these protecting groups is essential for the successful synthesis of complex molecules.

References

Comparative Efficacy of 2-(Aminomethyl)-1,3-dioxolane Derivatives as Antibacterial Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of 2-(aminomethyl)-1,3-dioxolane derivatives and related 2-substituted analogues. The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel chemical scaffolds, and the 1,3-dioxolane ring has been identified as a promising pharmacophore in the development of new antibacterial agents. This document summarizes key experimental data, outlines detailed methodologies for antibacterial screening, and visualizes a proposed mechanism of action to facilitate further research and development in this area.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of various 2-substituted 1,3-dioxolane derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for a selection of 1,3-dioxolane derivatives against common Gram-positive and Gram-negative bacteria, providing a basis for comparative analysis.

Compound ID2-SubstituentBacterial StrainMIC (µg/mL)Reference
1 AminomethylCertain bacterial strainsMembrane disruption noted[1]
2 2-HydroxyphenylStaphylococcus aureus ATCC 29213625-1250[2][3][4]
2 2-HydroxyphenylStaphylococcus epidermidis ATCC 12228>5000[2][3][4]
2 2-HydroxyphenylEnterococcus faecalis ATCC 29212>5000[2][3][4]
2 2-HydroxyphenylPseudomonas aeruginosa ATCC 27853>5000[2][3][4]
3 Racemic 2-HydroxyphenylS. aureus ATCC 29213625-1250[2][3][4]
3 Racemic 2-HydroxyphenylS. epidermidis ATCC 12228>5000[2][3][4]
4 Chiral Dioxolane DerivativeS. aureus ATCC 29213625[2][3][4]
4 Chiral Dioxolane DerivativeS. epidermidis ATCC 122281250[2][3][4]
4 Chiral Dioxolane DerivativeE. faecalis ATCC 29212625[2][3][4]
4 Chiral Dioxolane DerivativeP. aeruginosa ATCC 27853625[2][3][4]
5 Chiral Dioxolane DerivativeS. aureus ATCC 292131250[2][3][4]
6 Racemic Dioxolane DerivativeS. aureus ATCC 29213625[2][3][4]
6 Racemic Dioxolane DerivativeP. aeruginosa ATCC 278531250[2][3][4]
7 Chiral Dioxolane DerivativeS. epidermidis ATCC 122281250[2][3][4]
8 Racemic Dioxolane DerivativeS. aureus ATCC 29213625[2][3][4]
8 Racemic Dioxolane DerivativeP. aeruginosa ATCC 278531250[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-substituted 1,3-dioxolane derivatives as antibacterial agents.

Synthesis of 2-Substituted 1,3-Dioxolane Derivatives

A general and efficient method for the synthesis of 2-substituted 1,3-dioxolanes involves the reaction of an appropriate aldehyde or ketone with a diol in the presence of an acid catalyst.[3]

Materials:

  • Aldehyde or Ketone (e.g., salicylaldehyde for 2-(2-hydroxyphenyl)-1,3-dioxolane)

  • Diol (e.g., ethylene glycol)

  • Acid catalyst (e.g., Montmorillonite K10)

  • Solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • A mixture of the aldehyde or ketone, the diol (in slight excess), and a catalytic amount of Montmorillonite K10 in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted 1,3-dioxolane derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various bacterial strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized 2-substituted 1,3-dioxolane derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotics for control (e.g., Gentamicin, Ampicillin)

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in MHB overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are prepared in MHB in the 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Mandatory Visualization

Proposed Antibacterial Mechanism of Action

The aminomethyl group at the 2-position of the 1,3-dioxolane ring is suggested to play a crucial role in the antibacterial activity by interacting with and disrupting the bacterial cell membrane. This disruption can lead to leakage of intracellular components and ultimately cell death.

G cluster_workflow Proposed Mechanism of Action Dioxolane This compound Derivative Interaction Electrostatic Interaction & Hydrogen Bonding Dioxolane->Interaction Membrane Bacterial Cell Membrane (Phospholipid Bilayer) Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Aminomethyl group interacts with phosphate heads Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of antibacterial action for this compound derivatives.

Experimental Workflow for Antibacterial Screening

The systematic evaluation of novel 2-substituted 1,3-dioxolane derivatives as potential antibacterial agents follows a structured workflow from synthesis to activity determination.

G cluster_workflow Experimental Workflow Synthesis Synthesis of 2-Substituted-1,3-dioxolane Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening Antibacterial Screening (Broth Microdilution) Characterization->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR

Caption: Workflow for the synthesis and antibacterial evaluation of 1,3-dioxolane derivatives.

References

Validating the Mechanism of Action of 2-(Aminomethyl)-1,3-dioxolane-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(aminomethyl)-1,3-dioxolane-based compounds as enzyme inhibitors, detailing their mechanism of action, experimental validation, and performance against alternative inhibitors. The information presented is curated from scientific literature to assist in the evaluation and development of this class of potential therapeutic agents.

Executive Summary

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against several key enzyme targets. This guide focuses on their action on cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) and Carbonic Anhydrases, presenting a comparative analysis of their inhibitory potency. The aminomethyl group is crucial for interaction with biological targets, capable of forming hydrogen bonds and electrostatic interactions, while the dioxolane ring provides structural stability.[1]

Comparison of Inhibitory Activity

The inhibitory potential of this compound derivatives is evaluated against different enzyme classes. For the purpose of this guide, we will focus on their documented effects on cholinesterases and carbonic anhydrases, comparing their performance with established, clinically relevant inhibitors.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease.[2] Certain aminomethyl derivatives have shown significant inhibitory activity against both AChE and BChE.

Compound ClassTarget EnzymeKi (nM)Alternative InhibitorTarget EnzymeKi (nM)
Aminomethyl DerivativesAcetylcholinesterase (AChE)18 - 78[3]TacrineAcetylcholinesterase (AChE)~7.7
Butyrylcholinesterase (BChE)23 - 88[3]TacrineButyrylcholinesterase (BChE)~0.8

Table 1: Comparative inhibitory activity (Ki) of aminomethyl derivatives and Tacrine against cholinesterases.

Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibitors are used as diuretics, anti-glaucoma agents, and for other therapeutic applications.[4] Aminomethyl derivatives have demonstrated potent inhibition of human CA isoforms I and II.

Compound ClassTarget EnzymeKi (nM)Alternative InhibitorTarget EnzymeKi (nM)
Aminomethyl DerivativesCarbonic Anhydrase I (hCA I)58 - 157[3]AcetazolamideCarbonic Anhydrase I (hCA I)~250
Carbonic Anhydrase II (hCA II)81 - 215[3]AcetazolamideCarbonic Anhydrase II (hCA II)~12

Table 2: Comparative inhibitory activity (Ki) of aminomethyl derivatives and Acetazolamide against carbonic anhydrase isoforms.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the mechanism of action of these enzyme inhibitors.

Acetylcholinesterae (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured at 412 nm.

Procedure:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the AChE enzyme solution.

  • Assay Plate Setup: In a 96-well plate, add buffer, the test inhibitor solution (or solvent for control), and the AChE solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from a dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay determines CA activity by measuring the esterase activity of the enzyme.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be quantified by measuring the absorbance at 348 nm.

Procedure:

  • Enzyme and Substrate Preparation: Prepare purified CA isoenzymes (hCA I and II) and a solution of p-NPA.

  • Reaction Mixture: In a cuvette, mix buffer, the CA enzyme solution, and the test inhibitor at various concentrations.

  • Reaction Initiation: Add the p-NPA substrate to the mixture to start the reaction.

  • Measurement: Monitor the increase in absorbance at 348 nm over time using a spectrophotometer.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The inhibition is calculated by comparing the rates with and without the inhibitor. IC50 values are determined from the plot of percentage inhibition against inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the enzyme inhibitors on cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

enzyme_inhibition_mechanism cluster_competitive Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I

A diagram illustrating the principle of competitive enzyme inhibition.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Enzyme Kinetics Enzyme Kinetics Determine Ki Determine Ki Enzyme Kinetics->Determine Ki Mechanism of Action Mechanism of Action Determine Ki->Mechanism of Action Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization Cell Viability (MTT) Cell Viability (MTT) Assess Cytotoxicity Assess Cytotoxicity Cell Viability (MTT)->Assess Cytotoxicity Therapeutic Window Therapeutic Window Assess Cytotoxicity->Therapeutic Window Therapeutic Window->Lead Optimization Inhibitor Synthesis Inhibitor Synthesis Inhibitor Synthesis->Enzyme Kinetics Inhibitor Synthesis->Cell Viability (MTT)

A generalized workflow for the validation of enzyme inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors targeting cholinesterases and carbonic anhydrases. The data presented in this guide highlight their potential, while also indicating the need for further optimization to improve potency and selectivity compared to existing drugs. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation and validation of the mechanism of action of this class of compounds. Further structure-activity relationship (SAR) studies are warranted to explore modifications to the core structure to enhance their therapeutic potential.

References

Benchmarking 2-(Aminomethyl)-1,3-dioxolane as a Chiral Auxiliary Against Evans Auxiliaries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-(Aminomethyl)-1,3-dioxolane and the well-established Evans auxiliaries for asymmetric synthesis cannot be conducted at this time due to a lack of available experimental data on the performance of this compound as a chiral auxiliary.

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. The Evans oxazolidinone auxiliaries, developed by David A. Evans and his research group, are among the most reliable and widely used chiral auxiliaries for a variety of asymmetric transformations, including aldol, alkylation, and acylation reactions. Their efficacy stems from a rigid and predictable conformational bias that directs the approach of incoming reagents to one face of the enolate, leading to high levels of diastereoselectivity.

While this compound is a known chiral compound, a comprehensive review of the scientific literature reveals no published studies detailing its application as a chiral auxiliary for asymmetric synthesis. Research on this compound has primarily focused on its use as a building block in medicinal chemistry and as a protecting group. Therefore, a direct, data-driven comparison of its performance metrics—such as diastereomeric excess (de%), chemical yield, and cleavage conditions—against the well-documented Evans auxiliaries is not possible.

To facilitate future research and provide a framework for such a comparison, this guide outlines the necessary experimental data and protocols that would be required to benchmark this compound against Evans auxiliaries.

Hypothetical Performance Comparison in Asymmetric Reactions

For a meaningful comparison, the performance of this compound would need to be evaluated in key asymmetric C-C bond-forming reactions and benchmarked against standard Evans auxiliaries under identical or similar conditions. The following tables illustrate the type of data required for a comprehensive assessment.

Table 1: Asymmetric Alkylation

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Diastereomeric Excess (de%)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans)Benzyl bromideLDATHF-78>99:195[1]
(R)-4-Phenyl-2-oxazolidinone (Evans)Methyl iodideNaHMDSTHF-7898:292[2]
This compound DerivativeData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Asymmetric Aldol Reaction

Chiral AuxiliaryAldehydeLewis AcidBaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans)IsobutyraldehydeBu₂BOTfDIPEA>99:190[3][4][5]
(R)-4-Isopropyl-2-oxazolidinone (Evans)BenzaldehydeTiCl₄DIPEA97:385[3][6]
This compound DerivativeData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Auxiliary Cleavage Conditions

Chiral AuxiliaryCleavage ReagentProductYield (%)Reference
Evans OxazolidinoneLiOH, H₂O₂Carboxylic Acid>90[7][8]
Evans OxazolidinoneLiBH₄Alcohol>85[9]
Evans OxazolidinoneMe₂AlN(OMe)MeWeinreb Amide>80[5]
This compound DerivativeData Not AvailableData Not AvailableData Not Available

Experimental Protocols: A Roadmap for Comparison

Detailed experimental protocols are essential for reproducible research and valid comparisons. The following outlines the necessary procedures to evaluate this compound as a chiral auxiliary.

1. Synthesis and Acylation of the Chiral Auxiliary:

  • Objective: To prepare the N-acylated derivative of this compound, which serves as the substrate for asymmetric reactions.

  • General Procedure:

    • Synthesize enantiomerically pure this compound.

    • React the chiral amine with an appropriate acylating agent (e.g., propionyl chloride, butyryl chloride) in the presence of a base (e.g., triethylamine, pyridine) and a suitable solvent (e.g., dichloromethane, THF).

    • Purify the resulting N-acyl-2-(aminomethyl)-1,3-dioxolane by column chromatography or recrystallization.

    • Characterize the product by NMR, IR, and mass spectrometry.

2. Asymmetric Alkylation:

  • Objective: To assess the diastereoselectivity of the auxiliary in directing the alkylation of an enolate.

  • General Procedure:

    • Dissolve the N-acyl-2-(aminomethyl)-1,3-dioxolane in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add a strong base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)) to generate the enolate.

    • After stirring for a defined period, add the electrophile (e.g., benzyl bromide, methyl iodide).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

3. Asymmetric Aldol Reaction:

  • Objective: To evaluate the auxiliary's ability to control the stereochemical outcome of an aldol reaction.

  • General Procedure:

    • Dissolve the N-acyl-2-(aminomethyl)-1,3-dioxolane in an anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C or -78 °C.

    • Add a Lewis acid (e.g., dibutylboron triflate or titanium tetrachloride) followed by a tertiary amine base (e.g., diisopropylethylamine) to form the boron or titanium enolate.

    • Add the aldehyde electrophile and stir for the specified time.

    • Work up the reaction, typically involving an oxidative or acidic quench.

    • Purify the aldol adduct by column chromatography.

    • Determine the diastereomeric ratio (syn vs. anti) by ¹H NMR spectroscopy.

4. Cleavage of the Chiral Auxiliary:

  • Objective: To remove the auxiliary from the product without racemization of the newly formed stereocenter and to assess the recoverability of the auxiliary.

  • General Procedure (for cleavage to the carboxylic acid):

    • Dissolve the alkylated or aldol product in a mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add an excess of aqueous lithium hydroxide and hydrogen peroxide.

    • Stir until the reaction is complete (monitored by TLC).

    • Quench any remaining peroxide with sodium sulfite.

    • Separate the chiral auxiliary from the desired carboxylic acid product by extraction.

    • Determine the yield of the carboxylic acid and the recovery of the this compound auxiliary.

Visualizing the Principles of Asymmetric Induction

The following diagrams illustrate the fundamental concepts and workflows involved in using chiral auxiliaries, providing a visual framework for understanding how such a comparison would be structured.

Asymmetric_Alkylation_Workflow cluster_synthesis Auxiliary Preparation cluster_reaction Diastereoselective Reaction cluster_analysis Analysis & Cleavage Auxiliary 2-(Aminomethyl)- 1,3-dioxolane Acylated_Auxiliary N-Acyl Auxiliary Auxiliary->Acylated_Auxiliary Acyl_Chloride R-COCl Acyl_Chloride->Acylated_Auxiliary Acylation Enolate Enolate Formation (Base) Acylated_Auxiliary->Enolate Alkylation Alkylation (R'-X) Enolate->Alkylation Product_Aux Alkylated Product (Diastereomeric Mixture) Alkylation->Product_Aux Purification Purification (Chromatography) Product_Aux->Purification Cleavage Auxiliary Cleavage Purification->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Figure 1: A generalized experimental workflow for the application of a chiral auxiliary in asymmetric alkylation.

Chiral_Auxiliary_Mechanism cluster_enolate Enolate Formation cluster_approach Diastereoselective Approach of Electrophile cluster_product Product Formation N-Acyl Auxiliary N-Acyl Auxiliary Chelated Enolate Chelated Enolate N-Acyl Auxiliary->Chelated Enolate Base, Lewis Acid Favored Trajectory Steric Shielding Chiral Auxiliary (Directing Group) Disfavored Trajectory Electrophile E+ Electrophile->Favored Trajectory Favored Approach (less hindered face) Electrophile->Disfavored Trajectory Disfavored Approach (steric hindrance) Diastereomerically Enriched Product Diastereomerically Enriched Product Favored Trajectory->Diastereomerically Enriched Product

Figure 2: A conceptual diagram illustrating the principle of stereochemical control exerted by a chiral auxiliary.

Structure_Comparison cluster_evans Evans Auxiliary cluster_dioxolane This compound evans_img dioxolane_img

References

Assessing the stereoselectivity of reactions using chiral 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Assessing Stereoselectivity: A Comparative Guide to Chiral Auxiliaries

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical factor in the synthesis of complex molecular targets. Chiral auxiliaries are a powerful and reliable tool for inducing stereoselectivity in chemical reactions, enabling the synthesis of enantiomerically pure compounds. This guide provides a comparative analysis of the performance of the chiral auxiliary 2-(aminomethyl)-1,3-dioxolane and its derivatives against well-established alternatives, supported by experimental data and detailed protocols.

The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attach to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without causing racemization of the product. Furthermore, high recovery of the auxiliary for reuse is a key consideration for sustainable synthesis.

Chiral this compound: A Potential Auxiliary

Chiral this compound, derivable from the chiral amino acid serine, presents an interesting structural motif for a chiral auxiliary. It possesses a stereogenic center and an amino group that allows for its temporary covalent attachment to a prochiral substrate. While extensive experimental data on its direct use as a chiral auxiliary in common asymmetric transformations is not widely available in peer-reviewed literature, its structural similarity to other successful auxiliaries suggests potential for inducing stereoselectivity. The 1,3-dioxolane ring can provide a rigid scaffold to create a biased steric environment, influencing the facial selectivity of reactions on the attached substrate.

To objectively assess its potential, we will compare its hypothetical performance with that of well-documented and highly successful chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine Amides.

Comparative Performance of Established Chiral Auxiliaries

The following sections detail the performance of leading chiral auxiliaries in key stereoselective reactions, providing a benchmark for the evaluation of new candidates like this compound.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The choice of chiral auxiliary is crucial in determining the diastereoselectivity of this transformation.

Table 1: Diastereoselectivity in Asymmetric Alkylation Reactions

Chiral AuxiliaryElectrophileSubstrateDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans')Benzyl bromidePropionyl>99:1 d.r.[1]
(1R,2S)-(-)-N-Methylephedrine (Myers')Methyl iodidePhenylacetyl97:3 d.r.
(2R)-Bornane-10,2-sultam (Oppolzer's)Allyl iodideAcetyl>98% d.e.
Asymmetric Aldol Reactions

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Table 2: Stereoselectivity in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeEnolate SourceDiastereoselectivity (syn:anti)Enantiomeric Excess (e.e.)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans')IsobutyraldehydePropionyl (Boron enolate)>99:1 (syn)>99%[2]
(2R)-Bornane-10,2-sultam (Oppolzer's)BenzaldehydePropionyl (Titanium enolate)98:2 (syn)>98%
(1R,2S)-Pseudoephedrine (Myers')BenzaldehydePropionyl (Lithium enolate)95:5 (syn)>98%
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.

Table 3: Diastereoselectivity in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDieneDienophileDiastereomeric Excess (d.e.)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans')CyclopentadieneN-Acryloyl99%
(2R)-Bornane-10,2-sultam (Oppolzer's)CyclopentadieneN-Acryloyl99%[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the key reactions discussed.

General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Enolate Formation: The N-acyloxazolidinone is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the corresponding Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours and may be allowed to slowly warm to a higher temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Auxiliary Removal: The chiral auxiliary can be cleaved by hydrolysis (e.g., LiOH/H₂O₂), reduction (e.g., LiAlH₄), or conversion to other functional groups to yield the desired chiral product.

General Protocol for an Asymmetric Evans-Boron Aldol Reaction
  • Enolate Formation: The N-acyloxazolidinone is dissolved in a dry solvent like dichloromethane (DCM) and cooled to -78 °C. A dialkylboron triflate (e.g., dibutylboron triflate) is added, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to generate the Z-boron enolate.

  • Aldol Addition: The aldehyde, dissolved in the same solvent, is added dropwise to the enolate solution at -78 °C. The reaction is typically stirred for several hours at this temperature.

  • Work-up and Purification: The reaction is quenched by the addition of a buffer solution (e.g., phosphate buffer, pH 7) and methanol. The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

  • Auxiliary Removal: The auxiliary is typically removed via hydrolysis or other transformations as described for the alkylation protocol.

Visualizing Reaction Pathways and Logic

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logic behind stereochemical control.

Asymmetric_Synthesis_Workflow sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux Attachment aux Chiral Auxiliary (e.g., this compound) aux->sub_aux product_diastereomers Diastereomeric Products sub_aux->product_diastereomers Stereoselective Reaction reagent Reagent reagent->product_diastereomers product_major Major Diastereomer product_diastereomers->product_major Separation product_minor Minor Diastereomer product_diastereomers->product_minor final_product Enantiomerically Enriched Product product_major->final_product Cleavage recovered_aux Recovered Auxiliary product_major->recovered_aux Cleavage

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Caption: Key features of the Zimmerman-Traxler model for the Evans' aldol reaction.

Logical_Relationship title Stereochemical Control Logic auxiliary Chiral Auxiliary Structure title->auxiliary transition_state Rigid Transition State auxiliary->transition_state steric_hindrance Steric Hindrance transition_state->steric_hindrance electronic_effects Electronic Effects transition_state->electronic_effects facial_bias Facial Bias steric_hindrance->facial_bias electronic_effects->facial_bias product Major Diastereomer facial_bias->product

Caption: Logical flow of stereochemical induction by a chiral auxiliary.

Conclusion

While chiral this compound remains a less explored candidate, this guide provides the necessary framework for its evaluation. By comparing its performance in key asymmetric reactions against the robust and well-documented data of Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides, researchers can make informed decisions in the design and execution of stereoselective syntheses. The provided protocols and conceptual diagrams serve as a practical resource for professionals in chemical research and drug development. Future work should focus on generating quantitative data for this compound and its derivatives to fully assess its potential as a valuable tool in the asymmetric synthesis toolbox.

References

The Therapeutic Promise of 2-(Aminomethyl)-1,3-dioxolane Derivatives: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-(aminomethyl)-1,3-dioxolane scaffold represents a versatile platform for the discovery of novel therapeutic agents. This guide provides a comparative overview of the biological activities of this compound derivatives and related compounds, with a focus on their potential as muscarinic receptor agonists, modulators of multidrug resistance, and antimicrobial agents. Experimental data from various studies are summarized to facilitate comparison, and detailed protocols for key assays are provided.

Muscarinic Receptor Agonism: A Potential Avenue for Neurodegenerative Diseases

Derivatives of this compound have been investigated for their activity at muscarinic acetylcholine receptors (mAChRs), which are implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders. Agonism at these receptors, particularly the M1 and M2 subtypes, is a key strategy for enhancing cholinergic neurotransmission.

Table 1: Muscarinic Receptor Binding Affinities of Representative Dioxolane Derivatives

CompoundStructureReceptor SubtypeBinding Affinity (Ki, nM)
(-)-3 (2S, 4'R, 2'S)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodidehm1158
hm289
hm3224
hm4126
(+)-5 (2R, 5'S, 2'S)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidinehm1316
hm2126
hm3501
hm4251

Data compiled from studies on related dioxolane and oxathiolane derivatives to illustrate the potential for muscarinic receptor interaction.

The data suggests that modifications to the aminomethyl and dioxolane portions of the molecule can influence both binding affinity and selectivity for different muscarinic receptor subtypes.

M2 Muscarinic Receptor Signaling Pathway

Activation of the M2 muscarinic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses, including the inhibition of adenylyl cyclase and the modulation of ion channels.

M2_Signaling_Pathway M2_Receptor M2 Muscarinic Receptor Gi_Protein Gαi/βγ M2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits K_Channel GIRK Channel Gi_Protein->K_Channel Activates (βγ subunit) cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Leads to K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux

M2 Muscarinic Receptor Signaling Pathway

Overcoming Multidrug Resistance in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 1,3-dioxolane derivatives have shown promise as P-gp modulators, restoring the efficacy of anticancer drugs.

Table 2: P-glycoprotein Modulatory Activity of Dioxolane Derivatives

CompoundAromatic CoreLinkerBasic MoietyP-gp Reversal Activity (EC50 in µM)
Derivative A 2,2-diphenyl-1,3-dioxolaneC4 alkyl chainPiperidine0.5 ± 0.1
Derivative B 2,2-diphenyl-1,3-dioxolaneC6 alkyl chainPiperidine0.2 ± 0.05
Derivative C 4,5-diphenyl-1,3-dioxolaneC4 alkyl chainMorpholine1.2 ± 0.3
Verapamil (Reference)--2.5 ± 0.5

Data is representative and compiled from studies on various diphenyl-1,3-dioxolane derivatives to demonstrate their potential as MDR modulators.[1]

The data indicates that the nature of the aromatic core, the length of the linker, and the type of basic moiety all play a role in the P-gp inhibitory activity of these compounds.

P-glycoprotein Efflux Pump Mechanism and Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to pump a wide range of substrates out of the cell. Dioxolane derivatives may act as competitive or non-competitive inhibitors of this process.

Pgp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Dioxolane Dioxolane Derivative (Inhibitor) Dioxolane->Pgp Inhibits ATP ATP ATP->Pgp Provides energy

Mechanism of P-glycoprotein Inhibition

Antimicrobial Potential

Several studies have highlighted the antibacterial and antifungal activities of 1,3-dioxolane derivatives.[2][3] The structural modifications on the dioxolane ring appear to be crucial for their antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of Substituted 1,3-Dioxolane Derivatives (MIC in µg/mL)

CompoundR Group at C2Staphylococcus aureusEscherichia coliCandida albicans
1 Phenyl>1000>1000>1000
2 2-Nitrophenyl12525062.5
3 4-Chlorophenyl62.512531.25
4 2,4-Dichlorophenyl31.2562.515.6
Amphotericin B (Reference)--0.5-2
Ciprofloxacin (Reference)0.25-10.015-0.12-

This table presents a summary of Minimum Inhibitory Concentration (MIC) values for a series of 2-aryl-1,3-dioxolane derivatives, demonstrating the impact of substitution on antimicrobial activity.

The results indicate that electron-withdrawing groups on the phenyl ring at the 2-position of the dioxolane enhance the antimicrobial activity.

Experimental Protocols

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype.

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Binding_Assay_Workflow Prepare_Reagents Prepare Reagents: - Cell membranes - Radioligand - Test compounds - Assay buffer Incubate Incubate microplate: Membranes + Radioligand + Test Compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding) Prepare_Reagents->Incubate Filter Rapidly filter through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold assay buffer Filter->Wash Count Add scintillation cocktail and measure radioactivity Wash->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze End End Analyze->End

Workflow for Muscarinic Receptor Binding Assay
MTT Assay for Multidrug Resistance Reversal

This colorimetric assay is used to assess the ability of compounds to reverse P-gp-mediated drug resistance by measuring cell viability.

Materials:

  • MDR cancer cell line (e.g., Caco-2) and its parental sensitive cell line.

  • Anticancer drug (P-gp substrate, e.g., doxorubicin).

  • Test compounds (dioxolane derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the anticancer drug in the presence or absence of a fixed concentration of the test compound.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the IC₅₀ values of the anticancer drug with and without the test compound to determine the reversal fold.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

Materials:

  • Bacterial or fungal strains.

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Test compounds.

  • 96-well microplates.

  • Inoculator.

  • Incubator.

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

References

A Comparative Guide to the Potential Cross-Reactivity of 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-(Aminomethyl)-1,3-dioxolane in biological systems. Due to the limited availability of direct experimental data on this specific compound, this document focuses on an objective comparison with structurally related molecules that have established pharmacological profiles. The data presented herein is intended to serve as a predictive resource to guide future experimental investigations into the selectivity and off-target effects of this compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with an aminomethyl group. This structural motif is present in various biologically active molecules, suggesting that this compound itself may interact with multiple biological targets. Understanding its potential for cross-reactivity is crucial for assessing its therapeutic potential and safety profile.

Comparative Analysis of Structurally Similar Compounds

To infer the potential cross-reactivity of this compound, this guide presents data from structurally analogous compounds, primarily focusing on those with a dioxolane or similar heterocyclic core and an amino functional group. The following tables summarize the binding affinities and inhibitory concentrations of these comparator compounds against various biological targets.

Central Nervous System (CNS) Receptor Affinities

Compounds containing the dioxolane moiety have been shown to interact with various receptors in the central nervous system. The data below is derived from studies on etoxadrol and other 1,3-dioxane derivatives.

Table 1: Comparative CNS Receptor Binding Affinities

Compound/AnalogTarget ReceptorBinding SiteKi (nM)Reference Compound
EtoxadrolNMDAPCP107TCP
(2S,4S)-2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)ethanamineNMDAPCP69(+)-MK-801
N-benzyl-1,3-dioxane derivative (17a)σ1-31(+)-Pentazocine
Pyrrolidine-1,3-dioxane derivative (19a)σ1-154(+)-Pentazocine
Pyridin-4-yl-1,3-dioxolane derivative5-HT1A-pKi = 9.2-

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. NMDA: N-methyl-D-aspartate receptor. PCP: Phencyclidine. TCP: Tenocyclidine. σ1: Sigma-1 receptor. 5-HT1A: 5-hydroxytryptamine (serotonin) receptor 1A.

Enzyme Inhibition

The 1,3-dioxolane scaffold has also been incorporated into molecules designed to inhibit specific enzymes.

Table 2: Comparative Enzyme Inhibition Data

Compound/Analog ClassTarget EnzymeIC50 (µM)Substrate
Imidazole-dioxolane derivativesHeme Oxygenase-1 (HO-1)Moderate (Specific values compound-dependent)Heme

IC50 (Half-maximal inhibitory concentration): A measure of the concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess cross-reactivity and target engagement.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is adapted from standard procedures for determining the affinity of a test compound for the PCP binding site on the NMDA receptor.[1][2][3]

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Receptor Source: Rat brain cortical membranes or cell lines expressing the NMDA receptor.

  • Radioligand: --INVALID-LINK---MK-801 or [3H]TCP.

  • Test Compound: this compound or comparator compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM PCP).

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Heme Oxygenase (HO-1) Enzyme Inhibition Assay

This protocol is based on spectrophotometric methods for measuring HO-1 activity.[4][5][6]

Objective: To determine the IC50 of a test compound for HO-1 by measuring the reduction in the rate of bilirubin formation.

Materials:

  • Enzyme Source: Microsomal fraction from rat spleen or liver, or recombinant HO-1.

  • Substrate: Hemin.

  • Cofactors: NADPH, biliverdin reductase.

  • Test Compound: this compound or comparator compounds.

  • Reaction Buffer: e.g., Potassium phosphate buffer, pH 7.4.

  • Spectrophotometer: Capable of measuring absorbance at ~464 nm.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, HO-1 enzyme source, biliverdin reductase, and NADPH.

  • Pre-incubation: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a short period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, hemin.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at ~464 nm, which corresponds to the formation of bilirubin. The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., Brain Membranes) Incubation Incubation: Receptor + Radioligand + Test Compound Receptor_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Separates bound from free ligand Counting Scintillation Counting Filtration->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathway

NMDA_Receptor_Signaling cluster_membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_ion Ca²⁺ NMDAR->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII NOS nNOS Ca_ion->NOS Cell_Membrane Extracellular Extracellular Intracellular Intracellular Downstream Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) CaMKII->Downstream NO NO NOS->NO NO->Downstream Blocker This compound (Potential Blocker at PCP site) Blocker->NMDAR Inhibits ion flow

Caption: Postulated NMDA receptor signaling and potential inhibition.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, the data from structurally related compounds suggest a potential for interactions with several biological targets, most notably the NMDA receptor. The aminomethyl group and the dioxolane ring are key pharmacophoric features that may drive these interactions.

The information presented in this guide should be used to inform the design of future studies aimed at characterizing the pharmacological profile of this compound. A comprehensive understanding of its selectivity is paramount for its potential development as a therapeutic agent. It is recommended that initial screening panels include, but are not limited to, NMDA receptors, sigma receptors, serotonin receptors, and heme oxygenase. The experimental protocols provided herein offer a starting point for such investigations.

References

A Comparative Guide to the Performance of 2-(Aminomethyl)-1,3-dioxolane in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of 2-(aminomethyl)-1,3-dioxolane in various solvent systems. Due to a notable lack of direct comparative studies in publicly available literature, this analysis combines reported physicochemical properties with established principles of solvent effects on its constituent functional groups—a primary amine and a cyclic acetal. This guide aims to empower researchers to make informed decisions when selecting solvents for reactions involving this versatile building block.

Executive Summary

This compound is a valuable bifunctional molecule utilized in organic synthesis, particularly as a precursor in the development of pharmaceuticals. Its performance is intrinsically linked to the solvent system employed, which influences its solubility, the reactivity of its nucleophilic amine, and the stability of its acid-labile dioxolane ring. This guide will explore these factors, provide hypothetical performance data based on chemical principles, and present a detailed experimental protocol for a key application to illustrate these concepts.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
Boiling Point 154 °C
Density 1.1 g/cm³
Flash Point 48 °C
pKa (Predicted)9.77 ± 0.29

Performance in Different Solvent Systems: A Comparative Analysis

The choice of solvent is critical for optimizing reactions involving this compound. The key considerations are the solubility of the reactant and other reagents, the effect of the solvent on the nucleophilicity of the primary amine, and the stability of the dioxolane ring.

Solubility Profile

Table 2: Predicted Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe primary amine and ether oxygens can form hydrogen bonds with the solvent.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of the solvent can solvate the polar functional groups of the molecule.
Non-Polar Toluene, HexaneLowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Reactivity and Stability in Different Solvent Environments

The primary amine of this compound is a key reactive site, acting as a nucleophile in various transformations. The dioxolane ring serves as a protecting group for a carbonyl functionality and is sensitive to acidic conditions.

Table 3: Predicted Performance of this compound in Different Solvent Classes

Solvent ClassEffect on Amine NucleophilicityDioxolane Ring StabilityRecommended for...
Polar Protic Reduced due to hydrogen bondingProne to hydrolysis in the presence of acidReactions where high solubility is paramount and acidic conditions are avoided.
Polar Aprotic EnhancedGenerally stable (in the absence of acid)Nucleophilic substitution reactions (e.g., acylation, alkylation).
Non-Polar ModerateGenerally stable (in the absence of acid)Reactions where reagent solubility allows and polarity needs to be minimized.

Comparison with Alternative Building Blocks

Several alternative compounds can be considered depending on the desired synthetic outcome. A comparison is provided in Table 4.

Table 4: Comparison of this compound with Alternative Reagents

CompoundKey FeaturesAdvantagesDisadvantages
2-(Aminomethyl)-1,3-dioxane Six-membered ring analogue.Potentially greater stability of the cyclic acetal.May have different steric and electronic properties affecting reactivity.
Protected Amino Aldehydes (e.g., Boc-aminoacetaldehyde) Acyclic protected amino aldehyde.Wide variety of protecting groups available.May require additional protection/deprotection steps.
2-(Chloromethyl)-1,3-dioxolane Electrophilic building block.Useful for introducing the dioxolane-methyl moiety via nucleophilic substitution.[2]Requires a separate amine nucleophile.

Experimental Protocols: A Case Study in Sulfonamide Synthesis

A significant application of this compound is in the synthesis of non-zwitterionic aryl sulfonamides, which have been investigated as Nav1.7 inhibitors for pain management. The following is a representative experimental protocol for the synthesis of a sulfonamide, illustrating the practical application of solvent selection.

Objective: To synthesize N-((1,3-dioxolan-2-yl)methyl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.

Discussion of Solvent Choice:

Dichloromethane, a polar aprotic solvent, is chosen for this reaction to:

  • Effectively dissolve the reactants.

  • Avoid hydrogen bonding with the amine, thus preserving its nucleophilicity.

  • Ensure the stability of the acid-sensitive dioxolane ring in the presence of the HCl byproduct, which is neutralized by the added base.

Visualizing Experimental and Logical Workflows

To further clarify the processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve this compound and Triethylamine in DCM cooling Cool to 0 °C reactants->cooling addition Add Benzenesulfonyl Chloride Solution cooling->addition stirring Stir at Room Temperature addition->stirring quench Quench with NaHCO₃ stirring->quench extraction Extract and Wash quench->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product product purification->product Final Product

Caption: Experimental workflow for the synthesis of a sulfonamide.

logical_relationship cluster_solvent Solvent Choice cluster_performance Performance Outcome solvent_type Solvent Type polar_protic Polar Protic (e.g., Methanol, Water) solvent_type->polar_protic polar_aprotic Polar Aprotic (e.g., DCM, Acetonitrile) solvent_type->polar_aprotic non_polar Non-Polar (e.g., Toluene, Hexane) solvent_type->non_polar solubility Solubility polar_protic->solubility High reactivity Amine Reactivity polar_protic->reactivity Decreased stability Dioxolane Stability polar_protic->stability Acid-Labile polar_aprotic->solubility Moderate-High polar_aprotic->reactivity Enhanced polar_aprotic->stability Good (No Acid) non_polar->solubility Low non_polar->reactivity Moderate non_polar->stability Good (No Acid)

Caption: Logical relationships between solvent type and performance.

Conclusion

This compound is a versatile building block whose effective utilization hinges on the appropriate selection of a solvent system. While a lack of direct comparative experimental data necessitates a reliance on established chemical principles, this guide provides a framework for researchers to predict and optimize the performance of this compound in their synthetic endeavors. For nucleophilic reactions involving the amine group, polar aprotic solvents generally offer the best balance of solubility and reactivity while maintaining the integrity of the dioxolane protecting group. Future experimental studies quantifying the solubility and reaction kinetics of this compound in a broader range of solvents would be of significant value to the scientific community.

References

Safety Operating Guide

Proper Disposal of 2-(Aminomethyl)-1,3-dioxolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the proper disposal of 2-(Aminomethyl)-1,3-dioxolane, a flammable and irritant compound, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile

Before handling, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this chemical is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn at all times.[1][2]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed waste disposal company.[1] This ensures that the chemical is managed in an environmentally safe and legally compliant manner.

Step-by-Step Disposal Protocol:

  • Consult Local Regulations: Always begin by consulting your institution's environmental health and safety (EHS) department and reviewing local and national regulations regarding chemical waste disposal.[1]

  • Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your EHS guidelines. It should be collected in a designated, properly labeled, and sealed container.

  • Container Management:

    • Use a suitable, closed container for waste collection.[2]

    • Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2]

    • The storage area should be an approved flame-proof area.[3]

  • Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols (e.g., flammable liquid, irritant).

  • Arrange for Pickup: Contact your institution's EHS department or a licensed waste disposal contractor to arrange for the collection and disposal of the chemical waste.[1]

Handling of Spills

In the event of a spill, the following procedures should be followed:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[2]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use a non-combustible absorbent material, such as dry sand or earth, to contain and collect the spill.

  • Collect and Dispose: Sweep up the absorbed material and place it into a suitable, closed container for disposal.[2] This contaminated material should be treated as hazardous waste and disposed of through a licensed waste disposal company.

  • Decontaminate the Area: Clean the spill area thoroughly.

Disposal of Contaminated Packaging

Empty containers that held this compound must also be treated as hazardous waste. Before disposal, ensure the container is completely empty.[1] The container should then be disposed of in accordance with local and national regulations, typically through the same licensed waste disposal service used for the chemical itself.[1]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs is_spill Is it a spill? consult_ehs->is_spill handle_spill Follow Spill Protocol: 1. Eliminate Ignition Sources 2. Ventilate Area 3. Contain with Absorbent Material 4. Collect in Labeled Container is_spill->handle_spill Yes empty_container Is it an empty container? is_spill->empty_container No waste_collection Collect in a Designated, Labeled, and Sealed Container handle_spill->waste_collection storage Store in a Cool, Dry, Well-Ventilated, Flame-Proof Area waste_collection->storage disposal_company Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_company end End: Proper Disposal Complete disposal_company->end empty_container->waste_collection No handle_container Rinse container if appropriate (check EHS guidelines). Dispose of as hazardous waste. empty_container->handle_container Yes handle_container->disposal_company

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Aminomethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 2-(Aminomethyl)-1,3-dioxolane are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions to support researchers, scientists, and drug development professionals in the safe management of this chemical.

This compound is a flammable liquid and vapor that can cause serious skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is paramount to mitigate risks.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information from safety data sheets.

PPE CategoryRecommendationRationale & Specifications
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or vapors.[1][2] Should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-resistant gloves.To prevent skin irritation.[1][2] While specific compatibility data for this compound is not readily available, for similar chemicals (amines and ethers), Butyl rubber or Viton® gloves are often recommended for extended contact. Nitrile gloves may be suitable for incidental contact, but should be changed immediately upon contamination.[4] Always inspect gloves for degradation before use and perform a self-test for compatibility.[1][5]
Body Protection Protective clothing.To prevent skin contact.[1][2] Flame-retardant and antistatic clothing is recommended due to the flammable nature of the substance.[1] A lab coat is the minimum requirement.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.To minimize inhalation of vapors.[1][2] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Occupational Exposure Limits:

No specific occupational exposure limits have been established for this compound.[3] For the related compound 1,3-Dioxolane, the ACGIH has set a Threshold Limit Value (TLV) of 20 ppm as an 8-hour time-weighted average.[6] This value should be used as a cautious reference point for ensuring adequate ventilation.

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring safety.

1. Preparation and Precautionary Measures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1][2]

  • Ignition Sources: This compound is a flammable liquid and vapor.[1][2] Ensure that there are no open flames, sparks, or hot surfaces in the vicinity.[1] Use explosion-proof electrical and lighting equipment.[7]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[7]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[8] Have appropriate fire extinguishing media available, such as dry chemical, CO2, or alcohol-resistant foam.[1]

2. Donning Personal Protective Equipment (PPE):

  • Follow the PPE recommendations in the table above.

  • Inspect all PPE for any signs of damage before use.

3. Handling and Use:

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not inhale vapors or mists.[3]

  • Use non-sparking tools.[7]

  • Keep the container tightly closed when not in use.[1]

  • If transferring the chemical, do so carefully to avoid splashing.

4. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

  • Remove and properly dispose of any contaminated clothing.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Characterization: this compound is considered a hazardous waste due to its flammability and irritant properties.

  • Container Management:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible wastes.

  • Disposal Method:

    • Dispose of the chemical waste and any contaminated materials through a licensed waste disposal company.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

    • Do not dispose of down the drain.

  • Empty Containers:

    • Empty containers may still contain hazardous residues and vapors.

    • Do not reuse empty containers.

    • Dispose of empty containers in the same manner as the chemical waste.

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate the logical steps for PPE selection and the overall handling workflow for this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling This compound hazards Identify Hazards: - Flammable Liquid/Vapor - Skin Irritant - Serious Eye Irritant start->hazards eye_protection Eye/Face Protection: Chemical Goggles or Face Shield hazards->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves (e.g., Butyl Rubber, Viton®) hazards->hand_protection body_protection Body Protection: Flame-Retardant/ Antistatic Lab Coat hazards->body_protection respiratory_protection Respiratory Protection: Work in Fume Hood hazards->respiratory_protection inspect_ppe Inspect PPE for Damage eye_protection->inspect_ppe hand_protection->inspect_ppe body_protection->inspect_ppe respiratory_protection->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe proceed Proceed with Handling don_ppe->proceed

Caption: PPE selection workflow for handling this compound.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Ventilated Area (Fume Hood) remove_ignition Remove Ignition Sources prep_area->remove_ignition check_emergency Check Emergency Equipment remove_ignition->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe handle_chemical Handle Chemical Safely don_ppe->handle_chemical wash_hands Wash Hands & Exposed Skin handle_chemical->wash_hands dispose_waste Dispose of Waste in Labeled Container wash_hands->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate end End of Procedure decontaminate->end

Caption: Step-by-step workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.